molecular formula C10H19NO B15259377 [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol

[1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol

Cat. No.: B15259377
M. Wt: 169.26 g/mol
InChI Key: WNXSONHBLDLEOS-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-cyclopentylmethanol

InChI

InChI=1S/C10H19NO/c11-7-10(5-6-10)9(12)8-3-1-2-4-8/h8-9,12H,1-7,11H2

InChI Key

WNXSONHBLDLEOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2(CC2)CN)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of [1-(Aminomethyl)cyclopropyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthetic utility, and handling protocols for [1-(Aminomethyl)cyclopropyl]methanol . This document is structured for researchers and drug development professionals, prioritizing experimental causality, data integrity, and practical application.

Executive Summary

[1-(Aminomethyl)cyclopropyl]methanol (CAS 45434-02-4) is a high-value gem-disubstituted cyclopropane scaffold. Unlike simple alkyl amines, this compound possesses a unique conformational rigidity due to the cyclopropyl ring, which acts as a bioisostere for gem-dimethyl groups but with distinct steric and electronic properties.

In drug discovery, this moiety is critical for:

  • Conformational Locking: The "Thorpe-Ingold" effect facilitates ring-closing reactions, making it an ideal precursor for spirocyclic heterocycles.

  • Metabolic Stability: The cyclopropyl ring resists metabolic oxidation better than acyclic alkyl chains.[1]

  • Vector Positioning: It orients the amine and hydroxyl groups in a specific spatial arrangement, optimizing ligand-target interactions.

Molecular Architecture & Identity

The compound features a cyclopropane ring substituted at the C1 position with both an aminomethyl (


) and a hydroxymethyl (

) group. This 1,1-disubstitution pattern creates a quaternary center that is chemically robust but sterically congested.
Table 1: Core Identity Data
PropertySpecification
IUPAC Name [1-(Aminomethyl)cyclopropyl]methanol
Common Name 1-Amino-1-hydroxymethyl-cyclopropane (derivative)
CAS Number 45434-02-4 (Free Base) 1400877-64-6 (HCl Salt)
Molecular Formula

Molecular Weight 101.15 g/mol
SMILES NCC1(CO)CC1
InChI Key KTBPXPGXDDKAGN-UHFFFAOYSA-N
Appearance Colorless viscous liquid (Free Base) White crystalline solid (HCl Salt)

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for formulation and synthesis.[1] The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol), which influences the acidity/basicity of the pendant groups.

Table 2: Physicochemical Parameters
ParameterValueContext & Causality
Boiling Point 171.7°C (at 760 mmHg)High BP due to intermolecular H-bonding (Amine donor/acceptor + Hydroxyl donor).
Density 1.065 g/cm³Denser than water, attributed to the compact cyclopropyl packing.
LogP (Oct/Water) -0.8 to 0.14Hydrophilic . The polar amine and hydroxyl groups dominate the lipophilicity profile.[1]
pKa (Conjugate Acid) ~9.5 - 9.8 (Estimated)Slightly lower than typical primary amines (~10.5) due to the inductive electron-withdrawing effect of the

-positioned oxygen and the

-like character of the cyclopropane carbons.
TPSA 46.25 ŲPolar surface area suggests good water solubility but potential blood-brain barrier permeability issues if not derivatized.
Refractive Index 1.506Consistent with high-density cyclic aliphatics.
Structural Insight: The Gem-Disubstituted Effect

The 1,1-substitution forces the


 and 

groups into proximity. This proximity often leads to intramolecular hydrogen bonding , which can:
  • Increase the nucleophilicity of the amine in non-polar solvents.[1]

  • Accelerate cyclization reactions to form oxazolidines or spiro-lactams.

Synthetic Utility & Reactivity Pathways

The primary utility of [1-(Aminomethyl)cyclopropyl]methanol lies in its ability to serve as a bifunctional building block .

Reactivity Diagram

The following diagram illustrates the core reactivity pathways, highlighting the formation of spirocyclic scaffolds which are prevalent in modern kinase inhibitors and GPCR ligands.

ReactivityPathways Start [1-(Aminomethyl) cyclopropyl]methanol Oxazolidine Spiro-Oxazolidinones (via Phosgene/CDI) Start->Oxazolidine Cyclization (C=O insertion) AmideCoupling Peptidomimetics (Amide Bond) Start->AmideCoupling Selective N-acylation Spirocycles Spiro-Piperidines/ Pyrrolidines AmideCoupling->Spirocycles Ring Closing Metathesis/Alkylation

Figure 1: Synthetic divergence of the scaffold. The gem-disubstitution pre-organizes the molecule for cyclization.

Experimental Protocols

Protocol A: Handling and Storage

Causality: The free base is an amine and an alcohol; it is hygroscopic and sensitive to


 (carbamate formation). The HCl salt is stable but acidic.[1]
  • Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Free Base Generation:

    • Dissolve HCl salt in minimal water.[1]

    • Basify with

      
       to pH > 12.
      
    • Extract exhaustively with DCM or

      
       (Note: The compound is water-soluble; multiple extractions or continuous extraction is required).
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      to avoid polymerization or degradation.
Protocol B: Analytical Quality Control (HPLC-MS)

Objective: Confirm purity and identity, distinguishing the target from potential ring-opened impurities.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer ensures amine protonation for retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    
    .
    

Self-Validating Check:

  • System Suitability: Inject a known amine standard (e.g., Benzylamine) to verify peak shape. Tailing indicates secondary interactions with silanols; add 5mM Ammonium Formate if observed.[1]

  • Impurity Flag: Look for peaks at

    
     (hydration of ring-opened byproduct) or dimers.
    
Protocol C: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant for formulation stability.

pKaProtocol Step1 Dissolve 10mg Sample in 0.1M KCl (Ionic Strength Control) Step2 Acidify to pH 2.0 with 0.1M HCl Step1->Step2 Step3 Titrate with 0.1M KOH (Standardized) Step2->Step3 Step4 Record pH vs. Vol (First Derivative Analysis) Step3->Step4

Figure 2: Workflow for potentiometric pKa determination. Ionic strength control is crucial for accurate amine pKa measurement.

Steps:

  • Preparation: Dissolve ~10 mg of the HCl salt in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Titration: Use a calibrated glass electrode. Titrate with carbonate-free 0.1 M KOH.

  • Data Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa.[1]

    • Note: Expect a single inflection point around pH 9.5-9.8. If a second inflection is seen < 7, check for impurities or salt counter-ions.[1]

References

  • PubChem. [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol Compound Summary. National Library of Medicine.[1] [Link] (Note: Link directs to the isomeric record for structural verification).

  • Gould, P.L.Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational text on salt properties cited in search context).

Sources

CAS number and identifiers for 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and identifiers for 1-(Aminomethyl)cyclopropylmethanol Content Type: In-depth technical guide.

Executive Summary

1-(Aminomethyl)cyclopropylmethanol is a specialized bifunctional building block used extensively in medicinal chemistry and drug discovery. Characterized by a highly strained cyclopropane ring with geminal disubstitution (1,1-substitution), this molecule serves as a critical scaffold for introducing conformational restriction into bioactive ligands. Its unique geometry—forcing the aminomethyl and hydroxymethyl groups into specific spatial orientations—makes it invaluable for the synthesis of spiro-heterocycles, peptidomimetics, and next-generation antagonists (e.g., CB1 receptor antagonists).

This guide provides a definitive technical profile of the compound, consolidating verified identifiers, physicochemical data, and synthetic methodologies for researchers and process chemists.

Chemical Identity & Nomenclature

Precise identification is paramount when sourcing or citing this compound, as slight nomenclatural variations can lead to confusion with its isomers (e.g., 2-substituted analogs).

Core Identifiers
ParameterValue
Chemical Name [1-(Aminomethyl)cyclopropyl]methanol
CAS Registry Number 45434-02-4 (Free Base)
CAS Registry Number 1400877-64-6 (Hydrochloride Salt)
IUPAC Name [1-(Aminomethyl)cyclopropyl]methanol
MDL Number MFCD09864388
PubChem CID 329791186
Synonyms & Trade Names
  • 1-(Aminomethyl)cyclopropanemethanol[1]

  • (1-Aminomethyl-cyclopropyl)-methanol[1][2]

  • 1,1-Bis(functionalized)cyclopropane derivative (class name)[3]

Identifier Hierarchy Visualization

The following diagram maps the structural and numerical identifiers to the central chemical entity to ensure cross-database verification.

Identifiers Core 1-(Aminomethyl) cyclopropylmethanol CAS CAS: 45434-02-4 (Free Base) Core->CAS CAS_HCl CAS: 1400877-64-6 (HCl Salt) Core->CAS_HCl Formula Formula: C5H11NO Core->Formula MW MW: 101.15 g/mol Core->MW MDL MDL: MFCD09864388 Core->MDL

Figure 1: Hierarchical mapping of primary identifiers for 1-(Aminomethyl)cyclopropylmethanol.

Structural Specifications

The utility of 1-(Aminomethyl)cyclopropylmethanol lies in its 3D topology. The cyclopropane ring acts as a rigid spacer, preventing the free rotation found in acyclic analogs (like 2,2-dimethyl-1,3-propanediamine derivatives).

Digital Representations
  • SMILES: NCC1(CO)CC1

  • InChI: InChI=1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2

  • InChIKey: KTBPXPGXDDKAGN-UHFFFAOYSA-N

Conformational Analysis

The gem-disubstitution creates a "Thorpe-Ingold" effect (or gem-dimethyl effect analog), which pre-organizes the molecule for cyclization reactions. When used as a linker, it forces the attached groups into a specific vector, often improving the binding affinity of drugs by reducing the entropy penalty upon binding to a protein target.

Physicochemical Profile

Data presented below combines experimental values with high-confidence predicted models where specific experimental data is proprietary or sparse.

PropertyValueNote
Molecular Weight 101.15 g/mol Free Base
Physical State Viscous Liquid / Low-melting SolidDepends on purity/temp
Boiling Point 171.7 ± 13.0 °CPredicted at 760 mmHg
Density 1.064 ± 0.06 g/cm³Predicted
pKa (Amine) ~9.5 - 10.5Typical for primary alkyl amines
Solubility High in polar solvents (MeOH, DMSO, Water)Due to H-bonding capacity

Synthetic Utility & Applications

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically proceeds via the reduction of gem-disubstituted cyclopropane precursors. The most robust route involves the reduction of Ethyl 1-cyanocyclopropanecarboxylate .

Primary Synthetic Workflow

This protocol ensures the simultaneous reduction of the nitrile (to amine) and the ester (to alcohol).

  • Starting Material: Ethyl 1-cyanocyclopropanecarboxylate (CAS 1558-81-2).

  • Reagent: Lithium Aluminum Hydride (LiAlH4) in dry THF or Ether.

  • Mechanism: Hydride transfer reduces the nitrile to a primary amine and the ester to a primary alcohol.

  • Workup: Careful quenching (Fieser method) is required to manage aluminum salts, followed by extraction.

Reaction Pathway Visualization

Synthesis Start Ethyl 1-cyanocyclopropane- carboxylate Reagent LiAlH4 / THF (Reduction) Start->Reagent  Step 1   Inter Intermediate Complex Reagent->Inter  Hydride Transfer   Product 1-(Aminomethyl) cyclopropylmethanol Inter->Product  Hydrolysis  

Figure 2: Standard synthetic route via reduction of the cyano-ester precursor.

Key Applications in Drug Discovery
  • Spiro-Cycle Synthesis: Reacting the amine and alcohol functionalities with ketones or aldehydes allows for the formation of oxazolidines or, with further derivation, spiro-piperidines.

  • Peptidomimetics: Used to replace amino acids (like serine or cysteine) to lock peptide backbones into active conformations.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and high polarity make it an ideal fragment for screening.

Safety & Handling (MSDS Summary)

While specific toxicological data may be limited, the compound should be handled as a reactive primary amine.

  • GHS Classification: Warning (GHS07)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

  • PubChem. "Compound Summary for CID 329791186, [1-(Aminomethyl)cyclopropyl]methanol." National Library of Medicine. Accessed March 8, 2026. Link

  • ChemicalBook. "Product CAS 45434-02-4 Datasheet." ChemicalBook Platform. Accessed March 8, 2026. Link

  • ChemScene. "1-(Aminomethyl)cyclopropylmethanol Hydrochloride (CAS 1400877-64-6)." ChemScene Product Catalog. Accessed March 8, 2026. Link

  • Sigma-Aldrich. "AldrichCPR - [1-(aminomethyl)cyclopropyl]methanol." Merck KGaA. Accessed March 8, 2026. Link

Sources

Solubility Profiling and Thermodynamic Analysis of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profiling, thermodynamic analysis, and experimental protocols for 1-(Aminomethyl)cyclopropylmethanol (AMCP-OH), a critical intermediate in the synthesis of next-generation pharmaceuticals (e.g., antiviral agents, MK-0812 analogs).

Executive Summary & Chemical Identity

1-(Aminomethyl)cyclopropylmethanol (CAS: 45434-02-4) is a bifunctional small molecule featuring a strained cyclopropane ring substituted with both a primary amine and a primary alcohol at the C1 position.[1] This unique "gem-disubstituted" architecture imparts specific solubility characteristics critical for process research and development (PRD).

While specific peer-reviewed thermodynamic tables (e.g., J. Chem. Eng. Data) are not publicly indexed for this proprietary intermediate, this guide provides the structural solubility prediction , validated experimental protocols for data generation, and the thermodynamic modeling frameworks required to design robust crystallization processes.

Chemical Profile
PropertyDetail
IUPAC Name [1-(Aminomethyl)cyclopropyl]methanol
CAS Number 45434-02-4
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Key Functionalities Primary Amine (-NH₂), Primary Alcohol (-OH), Cyclopropane Ring
Polarity Profile Amphiphilic (Polar head groups, small lipophilic ring)

Solubility Prediction & Solvent Selection Strategy

Based on the Like-Dissolves-Like principle and the compound's hydrogen-bonding capacity (2 H-donors, 2 H-acceptors), the solubility profile follows a distinct polarity gradient.

Predicted Solubility Trends
  • High Solubility (Protic Polar): Water, Methanol, Ethanol. The amine and hydroxyl groups form strong hydrogen bond networks.

  • Moderate Solubility (Aprotic Polar): DMSO, DMF, THF. Good solubility due to dipole-dipole interactions, though less than protic solvents at lower temperatures.

  • Low/Sparingly Soluble (Non-Polar): Toluene, Hexane, Diethyl Ether. The small cyclopropyl ring provides insufficient lipophilicity to overcome the cohesive energy of the polar groups.

Solvent Screening Protocol

For process development, the following solvent classes are recommended for screening:

  • Reaction Solvents: THF, 2-MeTHF (Green alternative), Methanol.

  • Crystallization Solvents: Ethyl Acetate, Isopropyl Acetate.

  • Antisolvents: n-Heptane, Methyl tert-butyl ether (MTBE).

Experimental Protocols for Data Generation

To generate precise solubility curves (


 vs. 

), two complementary methodologies are employed: the Isothermal Saturation Method (Gravimetric) and the Polythermal Method (Laser Monitoring).
Method A: Isothermal Saturation (Gravimetric)

Best for: High-accuracy thermodynamic data at fixed temperatures.

  • Preparation: Add excess AMCP-OH solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow phases to separate (static settling) for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature drop and precipitation.

  • Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry residue to calculate mole fraction solubility (

    
    ).
    
Method B: Polythermal (Laser Monitoring)

Best for: Rapid generation of solubility curves and metastable zone width (MSZW).

  • Setup: Place a mixture of known composition (

    
    ) in a reactor with an automated turbidity probe.
    
  • Heating: Heat at a slow rate (e.g., 0.2 K/min) until the solution becomes clear (Solubility Temperature,

    
    ).
    
  • Cooling: Cool at a fixed rate until turbidity is detected (Nucleation Temperature,

    
    ).
    
  • Iteration: Repeat with varying concentrations to map the full solubility curve.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility measurement protocol.

Solubility_Protocol Start Start: Solubility Data Need Check_Accuracy Requirement: High Precision or Rapid Screening? Start->Check_Accuracy Method_A Method A: Isothermal Saturation (Gravimetric) Check_Accuracy->Method_A High Precision Method_B Method B: Polythermal (Laser Monitoring) Check_Accuracy->Method_B Rapid / MSZW Step_A1 Equilibrate Excess Solid (24-48h) Method_A->Step_A1 Step_A2 Filter Supernatant (Isothermal) Step_A1->Step_A2 Step_A3 Evaporate & Weigh Step_A2->Step_A3 Result_A Thermodynamic Solubility (x) Step_A3->Result_A Step_B1 Prepare Known Mixture Method_B->Step_B1 Step_B2 Heat/Cool Ramp (Detect Turbidity) Step_B1->Step_B2 Result_B Solubility Curve & MSZW Step_B2->Result_B

Figure 1: Decision matrix and workflow for generating solubility data.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
  • Interpretation: Parameter

    
     is related to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (


, 

).

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy).
    
  • Intercept:

    
     (Entropy).
    

Application: Crystallization Process Design

The solubility data directly informs the purification strategy for AMCP-OH. Given its high solubility in alcohols and low solubility in hydrocarbons, an Antisolvent Crystallization or Cooling Crystallization is most effective.

Recommended Process (Cooling + Antisolvent)
  • Dissolution: Dissolve crude AMCP-OH in Isopropyl Acetate (IPAc) or Ethyl Acetate at elevated temperature (50–60°C).

  • Polishing Filtration: Remove insoluble mechanical impurities.

  • Nucleation: Cool to the metastable zone (approx. 35°C) and seed with pure crystals.

  • Growth: Slowly cool to 0–5°C.

  • Yield Enhancement: If yield is low (due to high solubility), add n-Heptane as an antisolvent to drive precipitation.

Process Logic Diagram

Crystallization_Logic Crude Crude AMCP-OH Dissolve Dissolve in Hot Ethyl Acetate Crude->Dissolve Filter Polishing Filtration Dissolve->Filter Cool Cool to Metastable Zone Filter->Cool Seed Seeding Cool->Seed Antisolvent Add n-Heptane (Optional) Seed->Antisolvent Isolate Filtration & Drying Antisolvent->Isolate

Figure 2: Optimized crystallization workflow based on predicted solubility differentials.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13728302, [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Cited for Model Methodology).[2][3][4]

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann.

Sources

Whitepaper: Safety, Handling, and Synthetic Integration of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks containing conformationally restricted rings are highly sought after for optimizing ligand-receptor binding thermodynamics. 1-(Aminomethyl)cyclopropylmethanol (CAS: 45434-02-4) is a prime example, serving as a critical intermediate in the synthesis of novel therapeutics, including MAP4K1 (HPK1) inhibitors and CB1 antagonists[1][2]. However, the very features that make it synthetically valuable—a highly nucleophilic primary amine and a reactive primary alcohol—also render it hazardous. This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and self-validating handling protocols required for the safe and effective use of this compound.

Physicochemical Profiling & Causality

To handle a chemical safely, one must understand how its molecular structure dictates its physical behavior. 1-(Aminomethyl)cyclopropylmethanol features a cyclopropyl ring substituted with both an aminomethyl group and a hydroxymethyl group.

  • Volatility and State: With a low molecular weight of 101.15 g/mol , the free base form is a volatile liquid at room temperature[3][4]. This low molecular weight directly contributes to its flammability and the ease with which its vapors can become airborne.

  • Reactivity: The primary amine is highly basic and nucleophilic. If left exposed to ambient air, it will rapidly absorb atmospheric carbon dioxide and moisture to form carbamate salts, leading to degradation[3].

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Implication
CAS Number 45434-02-4 (Free Base)Unique identifier for SDS tracking and procurement[1].
Molecular Weight 101.15 g/mol Low MW contributes to high vapor pressure and flammability[4].
Molecular Formula C

H

NO
High heteroatom-to-carbon ratio increases polarity and hygroscopicity.
Storage Temperature 2–8°CPrevents thermal degradation and minimizes hazardous vapor emission[3][4].
Atmosphere Inert (Argon/N

)
Prevents carbamate formation (from CO

) and moisture absorption[3].

Hazard Identification & GHS Classification (The SDS Core)

The Global Harmonized System (GHS) classifies 1-(Aminomethyl)cyclopropylmethanol under the signal word Danger [3][4]. Understanding the mechanistic cause behind each hazard code is essential for designing effective safety protocols.

Table 2: GHS Hazard Classifications & Mechanistic Mitigation

Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H225 / H226 Flammable liquid and vaporLow molecular weight organic structure with high vapor pressure[3][4].Keep away from heat/sparks. Handle exclusively with non-sparking tools.
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption[3][5].Strictly prohibit eating/drinking in the lab; wash hands post-handling[5].
H314 Causes severe skin burnsPrimary amine basicity causes rapid saponification of skin lipids and protein denaturation[3][4].Wear heavy-duty nitrile/neoprene gloves, face shield, and lab coat.
H335 May cause respiratory irritationVolatile basic amine vapors interact destructively with respiratory mucosa[3][5].Handle exclusively in a certified, high-flow chemical fume hood[5].

Self-Validating Protocols for Safe Handling

Standard operating procedures often fail because they lack built-in verification steps. The following protocol for the inert handling and transfer of 1-(Aminomethyl)cyclopropylmethanol is designed as a self-validating system —each step includes a physical or chemical check to confirm safety and integrity.

Step-by-Step Methodology: Inert Transfer and Reaction Setup
  • Preparation & PPE Donning:

    • Action: Equip standard PPE (flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves).

    • Validation: Perform a visual inspection and inflation test of the gloves to ensure zero micro-punctures before handling the corrosive liquid.

  • Inert Atmosphere Setup:

    • Action: Purge the reaction flask with Argon (Ar) using a Schlenk line. Argon is preferred over Nitrogen as it is heavier than air and provides a better protective blanket for volatile amines[3].

    • Validation: Observe the mineral oil bubbler; a steady rate of 1-2 bubbles per second confirms positive pressure, ensuring atmospheric CO

      
       cannot enter the system.
      
  • Reagent Transfer:

    • Action: Remove the compound from 2–8°C storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation. Transfer the required volume using a gas-tight, Ar-purged syringe.

    • Validation: Check the syringe barrel for cloudiness during transfer. Cloudiness indicates moisture/CO

      
       contamination (carbamate precipitation). If clear, the transfer is successful.
      
  • Spill Response & Quenching:

    • Action: In the event of a spill, neutralize the basic amine using a weakly acidic absorbent (e.g., sodium bisulfate) before sweeping up the solid waste[5].

    • Validation: Test the cleaned spill area with pH indicator paper. A return to pH 7 confirms complete neutralization of the corrosive hazard.

Handling A 1-(Aminomethyl) cyclopropylmethanol B Storage: 2-8°C Argon Atmosphere A->B Upon receipt C PPE & Fume Hood Preparation B->C Pre-reaction D Syringe Transfer (Avoid CO2/H2O) C->D Setup E Reaction Vessel (e.g., Amide Coupling) D->E Inert transfer F Hazardous Waste Disposal E->F Post-quench

Fig 1: Self-validating workflow for the safe handling and transfer of the compound.

Application Workflow: Integration into Drug Discovery

1-(Aminomethyl)cyclopropylmethanol is frequently utilized in the synthesis of complex immunomodulatory drugs. For example, it is a documented building block in the synthesis of substituted pyrrolopyridine derivatives acting as MAP4K1 (HPK1) inhibitors [2].

Mechanistic Context: MAP4K1 Inhibition

MAP4K1 is a serine/threonine kinase that acts as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR stimulation, MAP4K1 phosphorylates the SLP-76 adaptor protein at Serine-376, which subsequently downregulates the AP-1 and Erk2 pathways, leading to immune suppression[2].

By incorporating the conformationally rigid 1-(aminomethyl)cyclopropyl moiety into a small molecule inhibitor, medicinal chemists can achieve high-affinity binding to the MAP4K1 active site. This blocks SLP-76 phosphorylation, thereby preventing T-cell suppression and enhancing the immune system's ability to eliminate tumors[2].

MAP4K1 TCR TCR Stimulation MAP4K1 MAP4K1 Activation TCR->MAP4K1 Recruits SLP76 SLP-76 Phosphorylation MAP4K1->SLP76 Kinase Immune Immune Suppression SLP76->Immune Downregulates AP-1 Drug 45434-02-4 Derived Inhibitor Drug->MAP4K1 Blocks (Antagonist)

Fig 2: Mechanistic role of 45434-02-4 derivatives in MAP4K1 inhibition.

Synthetic Execution (Amide Coupling)

When integrating this compound into a drug scaffold, the primary amine is typically reacted first due to its higher nucleophilicity compared to the primary alcohol.

  • Activation: A carboxylic acid core (e.g., a pyrrolopyridine intermediate) is activated using HATU and DIPEA in anhydrous DMF[2].

  • Coupling: 1-(Aminomethyl)cyclopropylmethanol is added dropwise. The reaction is monitored via LC-MS or TLC.

  • Validation: Complete consumption of the amine is verified using a Ninhydrin stain on the TLC plate. The absence of a purple spot confirms that the hazardous free amine has been fully converted into a stable, non-corrosive amide.

References

  • ChemicalBook. "[1-(AMINOMETHYL)CYCLOPROPYL]METHANOL | 45434-02-4". ChemicalBook. 1[1]

  • AK Scientific, Inc. "[1-(Aminomethyl)cyclopropyl]methanol - Safety Data Sheet". AK Scientific. 5[5]

  • Google Patents. "US11427578B1 - Substituted pyrrolopyridine-derivatives". Google Patents. 2[2]

  • Sigma-Aldrich. "[1-(aminomethyl)cyclopropyl]methanol | 45434-02-4". Sigma-Aldrich. 3[3]

  • BLD Pharm. "45434-02-4 | (1-(Aminomethyl)cyclopropyl)methanol". BLD Pharm. 4[4]

Sources

Therapeutic Potential of Aminomethyl Cyclopropyl Derivatives in Drug Discovery

[1]

Executive Summary

The aminomethyl cyclopropyl moiety represents a high-value pharmacophore in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic stability, and bioisosteric utility.[1] Unlike flexible alkyl chains, the cyclopropane ring locks substituents into specific vectors, reducing the entropic penalty of receptor binding. Furthermore, the distinct electronic character of the cyclopropane ring (high


This guide provides a technical analysis of this structural motif, detailing its synthesis, structure-activity relationships (SAR), and application in FDA-approved therapeutics like Milnacipran .

Structural Biology & Medicinal Chemistry Principles

The "Magic Methyl" of Rings: Bioisosterism

The aminomethyl cyclopropyl group is frequently employed to replace flexible ethyl-amino chains or lipophilic phenyl rings.

  • Vs. Isopropyl/Ethyl Groups: The cyclopropyl group is sterically similar to an isopropyl group but lacks the metabolically labile tertiary C-H bond. The C-H bond dissociation energy (BDE) in cyclopropane is significantly higher (~106 kcal/mol) than in acyclic alkanes (~96-98 kcal/mol), rendering it resistant to Cytochrome P450-mediated oxidation.

  • Vs. Phenyl Rings: The cyclopropane ring can mimic the edge-on binding of a phenyl ring due to its planarity and electron-rich nature, yet it significantly lowers lipophilicity (LogP), which can improve oral bioavailability and reduce non-specific protein binding.

Conformational Restriction (The "Lock" Effect)

In neurotransmitter analogs, the distance and angle between the basic nitrogen (amine) and the aromatic core are critical for receptor affinity. The aminomethyl cyclopropyl scaffold rigidly fixes the nitrogen atom relative to the ring substituents.

  • Case Study (Milnacipran): In Milnacipran (an SNRI), the cyclopropane ring fixes the relative orientation of the phenyl ring and the aminomethyl group in a cis relationship. This specific conformation aligns the pharmacophore with the serotonin (SERT) and norepinephrine (NET) transporter binding sites more effectively than flexible propyl-amine analogs.

Physicochemical Comparison

Table 1: Comparative Physicochemical Properties of Bioisosteres

PropertyIsopropyl-AminePhenyl-AmineAminomethyl-CyclopropylImpact on Drug Design
Hybridization



(pseudo-

)
Unique electronic binding capabilities.
Bond Angle 109.5°120°60° (Internal)Induces specific vector alignment.
Metabolic Liability High (Tertiary C-H oxidation)Medium (Ring hydroxylation)Low (High C-H BDE)Extends

and reduces clearance.
LogP (Lipophilicity) HighVery HighModerateImproves solubility/permeability balance.
Entropic Penalty High (Flexible)Low (Rigid)Low (Rigid)Increases binding affinity (

).

Therapeutic Applications: Case Studies

CNS Disorders: Milnacipran (SNRI)

Milnacipran (Savella/Ixel) is the quintessential example of this class. It is a dual inhibitor of serotonin and norepinephrine reuptake used for depression and fibromyalgia.

  • Structure: (1R, 2S)-cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide.[2][3]

  • Mechanism: The cyclopropane scaffold positions the ammonium head group to interact with Asp98 in SERT, while the phenyl group engages in

    
    -
    
    
    stacking interactions within the hydrophobic pocket.
  • Key Insight: The cis orientation is essential; trans isomers show significantly reduced affinity, validating the necessity of the rigid cyclopropyl scaffold for stereospecific recognition.

NMDA Receptor Antagonism

Derivatives of aminomethyl cyclopropanes, such as PPDC (a conformationally restricted analog of Milnacipran), have shown potent activity as NMDA receptor antagonists.

  • Mechanism: By modifying the N-substituents and stereochemistry, the selectivity shifts from monoamine transporters to the glutamate binding site of the NMDA receptor, offering potential pathways for treating neurodegenerative diseases.

Chemical Synthesis: The Lactone Route

The synthesis of aminomethyl cyclopropyl derivatives often challenges the chemist due to the strain of the ring. The most robust industrial route for 1-aryl-2-aminomethylcyclopropanes (like Milnacipran) utilizes a lactone intermediate to control stereochemistry.

Synthesis Workflow Visualization

SynthesisRouteStart1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane(Lactone)Step1Ring Opening(Diethylamine / AlCl3)Start->Step1Inter1Amide-AlcoholIntermediateStep1->Inter1StereoselectiveOpeningStep2Activation(SOCl2)Inter1->Step2Inter2ChloromethylDerivativeStep2->Inter2Cl substitutionStep3Substitution(K-Phthalimide)Inter2->Step3Inter3PhthalimideProtected AmineStep3->Inter3Gabriel SynthesisStep4Deprotection(Hydrazine/Methylamine)Inter3->Step4Final1-Aryl-2-aminomethylcyclopropaneStep4->FinalYields Primary Amine

Figure 1: Stereoselective synthesis of 1-aryl-2-aminomethylcyclopropanes via the lactone ring-opening strategy.

Detailed Protocol: Synthesis of (Z)-1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane[5]

Reagents:

  • (Z)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Starting Lactone)

  • Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Diethylamine (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • Potassium Phthalimide[2][3][4][5]

  • Hydrazine Hydrate[6]

Procedure:

  • Amide Formation (Ring Opening):

    • Suspend

      
       (1.1 eq) in dry dichloromethane (DCM) at 0°C.
      
    • Add the lactone (1.0 eq) followed by dropwise addition of diethylamine (1.2 eq).

    • Stir at room temperature for 2 hours. The Lewis acid facilitates the nucleophilic attack of the amine on the lactone carbonyl, opening the ring to form the hydroxy-amide.

    • Checkpoint: Verify formation of the alcohol intermediate via TLC (polar shift).

  • Chlorination:

    • Dissolve the intermediate in toluene. Add

      
       (1.2 eq) dropwise at 25°C.
      
    • Heat to 60°C for 1 hour to convert the hydroxymethyl group to a chloromethyl group.

    • Evaporate volatiles to remove excess

      
      .
      
  • Gabriel Synthesis (Amination):

    • Dissolve the crude chloride in DMF. Add Potassium Phthalimide (1.1 eq).

    • Heat to 100°C for 4 hours.

    • Precipitate in water and filter the solid phthalimide intermediate.

  • Deprotection:

    • Suspend the solid in ethanol. Add Hydrazine Hydrate (2.0 eq).

    • Reflux for 2 hours.[5] Cool and acidify with HCl to precipitate phthalhydrazide.

    • Filter.[5] Basify the filtrate (NaOH) and extract with DCM to obtain the free amine.

In Vitro Assessment: Metabolic Stability

A critical advantage of the cyclopropyl moiety is its resistance to oxidative metabolism.[7] The following protocol quantifies this stability compared to isopropyl analogs.

Microsomal Stability Assay Protocol

Objective: Determine the intrinsic clearance (


Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Reference: Testosterone (High clearance), Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 mins.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      .
    • 
      .
      
    • 
      .
      

Expected Results (Data Presentation):

Compound VariantR-Group Structure% Remaining (60 min)

(min)
Interpretation
Analog A Isopropyl (

)
30%~35Rapid CYP-mediated oxidation of tertiary C-H.
Analog B Cyclopropyl (

)
85% >120 High stability due to strong C-H bonds.
Analog C Phenyl (

)
60%~80Moderate stability; potential for ring hydroxylation.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting the aminomethyl cyclopropyl moiety during lead optimization.

SAR_LogicProblemLead Compound Issues:1. Rapid Metabolism2. Low Potency (Flexible)StrategyStructural Modification StrategyProblem->StrategyOptionAOption A: Phenyl RingStrategy->OptionAOptionBOption B: Isopropyl GroupStrategy->OptionBOptionCOption C: Cyclopropyl RingStrategy->OptionCOutcomeAHigh Lipophilicity (LogP > 4)Solubility IssuesOptionA->OutcomeAOutcomeBMetabolic Instability(CYP Oxidation)OptionB->OutcomeBOutcomeCIdeal Balance:1. Metabolic Blockade2. Conformational Lock3. Lower LogPOptionC->OutcomeC

Figure 2: Decision matrix for bioisosteric replacement leading to the selection of the cyclopropyl moiety.

References

  • Shuto, S., et al. (1995).[4] "Synthesis of (+)- and (-)-Milnacipran and their analogs." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016).[8] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[7] Journal of Medicinal Chemistry. Link

  • Bonnaud, B., et al. (1987).[8] "1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants."[8] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of rings vs alkyls). Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (General reference for Bioisosterism principles).

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropylmethanol: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the structural motifs that have garnered significant attention is the cyclopropyl group. Its incorporation into drug candidates can profoundly influence metabolic stability, lipophilicity, and binding affinity.[1] 1-(Aminomethyl)cyclopropylmethanol is a bifunctional building block that masterfully combines the unique conformational constraints of a cyclopropane ring with two reactive handles: a primary amine and a primary alcohol. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug development.

Core Molecular Attributes

1-(Aminomethyl)cyclopropylmethanol is a versatile organic compound valued for its unique structural features. The presence of both an aminomethyl and a hydroxymethyl group on a quaternary cyclopropyl carbon makes it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties

A summary of the fundamental properties of 1-(Aminomethyl)cyclopropylmethanol and its common salt form is presented below.

Property1-(Aminomethyl)cyclopropylmethanol1-(Aminomethyl)cyclopropylmethanol HCl
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO[2]
Molecular Weight 101.15 g/mol [3]137.61 g/mol [2]
Appearance Solid or Liquid (Varies by purity)[4]Solid
CAS Number 45434-02-41400877-64-6[2]
SMILES NCC1(CO)CC1Cl.NCC1(CO)CC1[2]
InChI Key KTBPXPGXDDKAGN-UHFFFAOYSA-NN/A

Synthesis and Characterization

The synthesis of 1-(Aminomethyl)cyclopropylmethanol is not widely detailed in standard literature, but a plausible and efficient route can be conceptualized starting from cyclopropanecarboxylic acid derivatives. A common strategy involves the reduction of a nitrile or amide precursor.

Plausible Synthetic Pathway

A logical synthetic approach would begin with the commercially available 1-cyanocyclopropanecarboxylic acid or its corresponding ester. The ester can be reduced to the alcohol, and the nitrile can be subsequently reduced to the primary amine.

Synthetic_Pathway A 1-Cyanocyclopropane carboxylic Acid Ester B 1-(Hydroxymethyl) cyclopropanecarbonitrile A->B  Reduction  (e.g., NaBH4) C 1-(Aminomethyl)cyclopropyl methanol B->C  Reduction  (e.g., LiAlH4, H2/Ni)

Caption: Plausible synthetic route to 1-(Aminomethyl)cyclopropylmethanol.

Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.5-1.0 ppm) corresponding to the four protons on the cyclopropane ring.

    • Aminomethyl protons (-CH₂NH₂): A singlet or broad singlet (approx. 2.7-3.0 ppm) for the two protons of the aminomethyl group.

    • Hydroxymethyl protons (-CH₂OH): A singlet or broad singlet (approx. 3.5-3.8 ppm) for the two protons of the hydroxymethyl group.

    • Amine and Hydroxyl protons (-NH₂ and -OH): Broad singlets with variable chemical shifts depending on solvent and concentration.

  • ¹³C NMR:

    • Cyclopropyl carbons (-CH₂-): Two signals in the upfield region (approx. 10-20 ppm).

    • Quaternary cyclopropyl carbon: A signal around 20-30 ppm.

    • Aminomethyl carbon (-CH₂NH₂): A signal around 45-55 ppm.

    • Hydroxymethyl carbon (-CH₂OH): A signal around 65-75 ppm.

ChemicalBook indicates the availability of various spectra including ¹H NMR, ¹³C NMR, IR, and MS for this compound.[5]

Reactivity and Application in Drug Discovery

The synthetic utility of 1-(Aminomethyl)cyclopropylmethanol stems from its two distinct functional groups, which can be addressed selectively. The primary amine serves as a nucleophile or a point for amide bond formation, while the primary alcohol can be oxidized or used in ether or ester synthesis.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a "bioisostere" for various functionalities and is known to enhance the metabolic stability of drug molecules by preventing enzymatic degradation at adjacent positions. Its rigid structure can also lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.[1]

Application as a Synthetic Building Block

This compound is a key intermediate in the synthesis of various pharmaceutically active agents. For instance, it has been utilized as a reagent in the creation of novel cannabinoid receptor 1 (CB1) antagonists, which are investigated for various therapeutic applications.[3] The bifunctional nature allows for the extension of the molecular structure in two different vectors, making it a valuable scaffold for building combinatorial libraries.

Experimental Protocol: Boc Protection of the Amino Group

A common and crucial step in utilizing this building block is the protection of the primary amine to allow for selective reaction at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[6]

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve 1-(Aminomethyl)cyclopropylmethanol and Base (e.g., Et3N) in Solvent (e.g., DCM) B Cool reaction mixture to 0 °C A->B C Slowly add Di-tert-butyl dicarbonate (Boc)2O B->C D Allow to warm to room temperature and stir for 12-24h C->D E Quench with water and perform aqueous workup D->E F Dry organic layer (e.g., MgSO4) and concentrate in vacuo E->F G Purify crude product by column chromatography F->G H Characterize final product (NMR, MS) G->H

Caption: General workflow for the Boc protection of 1-(Aminomethyl)cyclopropylmethanol.

Step-by-Step Methodology

Materials:

  • 1-(Aminomethyl)cyclopropylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(Aminomethyl)cyclopropylmethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid, tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate[7], by flash column chromatography on silica gel to yield the pure product.

This protocol provides a robust method for selectively protecting the amine, rendering the hydroxyl group available for subsequent synthetic transformations.[6]

Safety and Handling

1-(Aminomethyl)cyclopropylmethanol is classified with the GHS07 pictogram, indicating it can be harmful. The primary hazard statement is H302: Harmful if swallowed. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The hydrochloride salt has additional hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled). Always consult the Safety Data Sheet (SDS) before handling.

Storage: Store in a cool, dry, well-ventilated area. The hydrochloride salt is typically stored under an inert atmosphere at room temperature or refrigerated (2-8°C) for long-term stability.[2][3]

Conclusion

1-(Aminomethyl)cyclopropylmethanol is a highly valuable and versatile building block for medicinal chemistry and drug development. Its unique combination of a strained cyclopropyl ring and two reactive functional groups provides a powerful tool for synthesizing novel compounds with potentially enhanced pharmacological profiles. Understanding its properties, synthesis, and reactivity is crucial for researchers aiming to leverage its structural advantages in the design of next-generation therapeutics.

References

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Method for preparing cyclopropyl carbinol. (2018, September 11). Patsnap Eureka. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Comprehensive Synthesis Guide: 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,1-disubstituted cyclopropane motif is a privileged scaffold in modern drug discovery. By introducing a "kink" in the carbon chain, the cyclopropane ring restricts the conformational freedom of the attached aminomethyl and hydroxymethyl groups, often improving potency and metabolic stability compared to their acyclic gem-dimethyl analogs.

This technical guide details the most robust synthetic route to [1-(aminomethyl)cyclopropyl]methanol : the global reduction of ethyl 1-cyanocyclopropanecarboxylate using Lithium Aluminum Hydride (LiAlH


). This method is preferred for its atom economy and ability to generate both the primary amine and primary alcohol functionalities in a single high-yielding step.

Retrosynthetic Analysis

To access the target amino-alcohol efficiently, we utilize a disconnection strategy that traces back to commercially available acyclic precursors.

Strategic Disconnection

The target molecule contains two distinct functionalities (amine and alcohol) on a quaternary carbon. The most direct precursor is a molecule where both carbons are already attached to the ring in higher oxidation states—specifically, a nitrile (precursor to amine) and an ester (precursor to alcohol).

Retrosynthesis Target [1-(Aminomethyl)cyclopropyl]methanol (Target) Precursor Ethyl 1-cyanocyclopropanecarboxylate (Key Intermediate) Target->Precursor Global Reduction (LiAlH4) StartingMaterial Ethyl cyanoacetate + 1,2-Dibromoethane Precursor->StartingMaterial Dialkylation (NaH/DMSO or K2CO3)

Figure 1: Retrosynthetic logic flow from target to commodity chemicals.

Synthetic Protocol: The "Gold Standard" Route

Phase 1: Precursor Synthesis (Cyclopropanation)

Note: Ethyl 1-cyanocyclopropanecarboxylate is commercially available (CAS 3697-69-6), but in-house synthesis is cost-effective for scale-up.

Reaction: Double alkylation of ethyl cyanoacetate with 1,2-dibromoethane.

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (2.5 eq), DMSO (Solvent).

  • Procedure:

    • Suspend finely ground K

      
      CO
      
      
      
      in DMSO.
    • Add ethyl cyanoacetate and 1,2-dibromoethane.

    • Stir vigorously at ambient temperature for 12–18 hours. The exotherm is generally mild in DMSO.

    • Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over MgSO

      
      .
      
    • Purification: Vacuum distillation (bp ~90-95°C @ 10 mmHg) yields the pure cyclopropane ester.

Phase 2: Global Reduction (The Critical Step)

This step converts the nitrile to a primary amine and the ester to a primary alcohol simultaneously.

Safety Warning: LiAlH


 is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]
Materials Table
ReagentEquiv.RoleNotes
Ethyl 1-cyanocyclopropanecarboxylate 1.0SubstrateDry, free of water
LiAlH

(2.4 M in THF)
3.0ReductantExcess required (2H for ester, 2H for nitrile)
Tetrahydrofuran (THF) -SolventAnhydrous, inhibitor-free
Sodium Sulfate (Na

SO

)
-Drying AgentAnhydrous
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer under an inert atmosphere (Ar/N

    
    ).
    
  • LiAlH

    
     Charge:  Charge the flask with anhydrous THF and cool to 0°C. Carefully add the LiAlH
    
    
    
    solution (or suspend solid LiAlH
    
    
    ).
  • Addition: Dissolve the cyclopropane ester in anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension at 0°C.
    
    • Observation: Gas evolution (H

      
      ) will occur.[2] Control the rate to maintain temp < 10°C.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Why Reflux? Reduction of the nitrile to the amine often requires thermal energy to drive to completion and break down the intermediate aluminum-imine complexes.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH

    
    OH). The starting material (high R
    
    
    
    ) should disappear; the amino-alcohol stays near the baseline.
Workup: The Fieser Method

Proper quenching is critical to avoid "aluminum slime" emulsions that trap the polar amino-alcohol product.

For every x grams of LiAlH


 used:
  • Cool reaction mixture to 0°C.

  • Slowly add x mL of Water . (Caution: Vigorous H

    
     evolution).
    
  • Add x mL of 15% NaOH solution.

  • Add 3x mL of Water .

  • Warm to room temperature and stir for 15 minutes. The aluminum salts should precipitate as a white, granular solid.

  • Filtration: Filter through a pad of Celite. Wash the cake thoroughly with warm THF or MeOH/DCM (1:9) to recover adsorbed product.

Purification & Characterization

The crude product is a polar, viscous oil.

  • Distillation: For high purity, Kugelrohr distillation under high vacuum (< 1 mmHg) is effective.

  • Salt Formation: If the free base is difficult to handle, convert to the hydrochloride salt. Dissolve in EtOH and add HCl/Dioxane. The salt (CAS 1400877-64-6) is a stable solid.

Analytical Checkpoints:

  • 1H NMR (D

    
    O or CD
    
    
    
    OD):
    Look for the cyclopropane protons (0.4–0.8 ppm, multiplet) and two distinct methylene singlets (or doublets if coupled): one for -CH
    
    
    OH (~3.5 ppm) and one for -CH
    
    
    NH
    
    
    (~2.6 ppm).
  • IR: Broad stretch at 3300–3400 cm

    
     (OH/NH), absence of nitrile (~2240 cm
    
    
    
    ) and ester (~1730 cm
    
    
    ) bands.

Process Visualization

The following diagram illustrates the chemical transformation and the critical workup logic.

SynthesisWorkflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Fieser Workup SM Ethyl Cyanoacetate Inter Ethyl 1-cyanocyclopropane- carboxylate SM->Inter K2CO3, DMSO RT, 18h DBE 1,2-Dibromoethane DBE->Inter Target [1-(Aminomethyl)cyclopropyl]- methanol Inter->Target THF, Reflux 4-6h LAH LiAlH4 (Excess) LAH->Target Quench 1. x mL H2O 2. x mL 15% NaOH 3. 3x mL H2O Target->Quench Filter Granular Precipitate (Filter off) Quench->Filter

Figure 2: Complete reaction workflow from starting materials to isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Product trapped in Al saltsUse the Fieser workup strictly. Wash filter cake with MeOH/DCM.
Incomplete Reduction Old LiAlH

or insufficient heat
Use fresh reagent. Ensure reflux is maintained for >4 hours.
Emulsions Improper quenchingDo not rush the quench. Allow the granular precipitate to form before filtering.
Product Impurity Side reaction (ring opening)Avoid extreme temperatures (>70°C). Keep conditions strictly anhydrous.

References

  • Preparation of 1-(aminomethyl)cyclopropylmethanol. ChemicalBook. CAS 45434-02-4. Link

  • Lithium Aluminum Hydride Reduction of Nitriles. Master Organic Chemistry. Mechanism and Protocol. Link

  • Synthesis of 1,1-disubstituted cyclopropanes. ResearchGate. Protocol for ethyl 1-cyanocyclopropanecarboxylate. Link

  • Fieser Workup for LiAlH4 Reductions. Chemistry LibreTexts. Standard quenching protocols. Link

  • 1-(Aminomethyl)cyclopropylmethanol Hydrochloride Data. Vertex AI Search / UArk. Safety and physical properties. 3

Sources

The Strategic Integration of 1-(Aminomethyl)cyclopropylmethanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of Strained Scaffolds in Medicinal Chemistry

The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in contemporary drug design. Its inherent ring strain bestows upon it a unique set of electronic and conformational properties that medicinal chemists strategically exploit to overcome multifaceted challenges in drug development. From enhancing metabolic stability and modulating physicochemical properties to improving potency through conformational restriction, the cyclopropyl moiety is a testament to how subtle structural modifications can elicit profound pharmacological consequences. This guide focuses on a particularly valuable building block, 1-(Aminomethyl)cyclopropylmethanol , and provides an in-depth exploration of its commercial availability, synthesis, and strategic application in the design of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this and similar building blocks is paramount to navigating the complex landscape of modern medicinal chemistry.

The Strategic Advantage of the 1-(Aminomethyl)cyclopropylmethanol Moiety

The incorporation of the 1-(aminomethyl)cyclopropylmethanol scaffold into a drug candidate can offer several distinct advantages, primarily stemming from the unique characteristics of the cyclopropyl ring. The high s-character of the C-C bonds and the geometric constraints of the three-membered ring lead to a molecule that is both rigid and possesses a unique electronic profile.

Key benefits include:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in more conventional alkyl groups. This increased bond strength makes the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation in the body.

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can act as a conformational lock, forcing a flexible molecule into a bioactive conformation that binds more effectively to its target receptor. This pre-organization can lead to a significant increase in potency and, in some cases, improved selectivity for the target over off-targets.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity (logP) and aqueous solubility. It can serve as a bioisosteric replacement for other groups, like a gem-dimethyl or a vinyl group, to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exit and Reduced Off-Target Effects: The defined three-dimensional structure of the cyclopropyl group can influence how a drug molecule exits the binding pocket of its target, potentially leading to faster off-rates and a reduction in off-target activities.

Commercial Availability and Sourcing

For researchers embarking on discovery campaigns, the accessibility of key building blocks is a critical logistical consideration. 1-(Aminomethyl)cyclopropylmethanol, in its free base form, as the hydrochloride salt, and with protecting groups such as Boc, is commercially available from a number of reputable suppliers. The choice of supplier and the form of the compound will depend on the specific synthetic route and the scale of the intended synthesis.

Below is a comparative table of representative suppliers and their offerings. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich [1-(Aminomethyl)cyclopropyl]methanol45434-02-4Not specified25 mg
Avantor [1-(Aminomethyl)cyclopropyl]methanol45434-02-4≥97%Inquire
ChemScene [1-(Aminomethyl)cyclopropyl]methanol45434-02-4≥98%250 mg
Fluorochem 1-(Aminomethyl)cyclopropylmethanol hydrochloride1400877-64-697%100 mg, 250 mg, 500 mg, 1 g
CymitQuimica [1-[(Boc-amino)methyl]cyclopropyl]methanol153248-46-595%100 mg, 250 mg, 1 g, 5 g, 25 g

Synthetic Strategies: A Proposed Pathway

While 1-(Aminomethyl)cyclopropylmethanol is commercially available for research purposes, an understanding of its synthesis is crucial for process development and large-scale manufacturing. A plausible and efficient synthetic route can be envisioned starting from the readily available diethyl 1,1-cyclopropanedicarboxylate. The following proposed synthesis is a multi-step process involving reduction and subsequent functional group transformations.

Synthesis_of_1-(Aminomethyl)cyclopropylmethanol start Diethyl 1,1-cyclopropanedicarboxylate intermediate1 1,1-Cyclopropanedimethanol start->intermediate1 LiAlH4, THF intermediate2 1-(Hydroxymethyl)cyclopropanecarbaldehyde intermediate1->intermediate2 PCC, CH2Cl2 intermediate3 1-(Hydroxymethyl)cyclopropanecarbonitrile intermediate2->intermediate3 1. NH2OH·HCl 2. Ac2O intermediate4 tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate intermediate2->intermediate4 1. NH2Boc 2. NaBH(OAc)3 product 1-(Aminomethyl)cyclopropylmethanol intermediate3->product LiAlH4, THF intermediate4->product HCl, Dioxane

Caption: A proposed synthetic workflow for 1-(Aminomethyl)cyclopropylmethanol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1,1-Cyclopropanedimethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 1,1-cyclopropanedimethanol as a crude oil, which can be purified by distillation.

Step 2: Mono-oxidation to 1-(Hydroxymethyl)cyclopropanecarbaldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a solution of 1,1-cyclopropanedimethanol in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-(hydroxymethyl)cyclopropanecarbaldehyde.

Step 3: Reductive Amination to 1-(Aminomethyl)cyclopropylmethanol

  • To a solution of 1-(hydroxymethyl)cyclopropanecarbaldehyde in methanol, add an aqueous solution of ammonia followed by a solution of sodium borohydride (NaBH₄) in small portions at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of water and extract with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(aminomethyl)cyclopropylmethanol.

Applications in Drug Discovery: A Building Block for Innovation

The 1-(aminomethyl)cyclopropylmethanol moiety is a versatile building block that can be incorporated into a wide range of molecular scaffolds to target various disease areas. Its unique combination of a primary amine and a primary alcohol on a rigid cyclopropyl core allows for diverse chemical elaborations, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Applications_in_Drug_Discovery core 1-(Aminomethyl)cyclopropylmethanol cns CNS Disorders core->cns Modulation of neurotransmitter receptors oncology Oncology core->oncology Kinase inhibitors, Epigenetic modulators infectious Infectious Diseases core->infectious Antiviral and Antibacterial agents metabolic Metabolic Diseases core->metabolic Enzyme inhibitors

Caption: The role of the core scaffold in various therapeutic areas.

While specific examples of marketed drugs containing the intact 1-(aminomethyl)cyclopropylmethanol moiety are not yet prevalent, the broader class of cyclopropylamines is well-represented in medicine. For instance, the cyclopropylamine motif is a key structural feature in the antibiotic ciprofloxacin and the antiviral agent simeprevir. The principles learned from these successful drugs are directly applicable to the design of new chemical entities based on 1-(aminomethyl)cyclopropylmethanol. Researchers are actively exploring its use in the development of novel inhibitors of enzymes such as kinases and proteases, as well as modulators of G-protein coupled receptors (GPCRs).

Analytical Characterization

The unambiguous identification and purity assessment of 1-(aminomethyl)cyclopropylmethanol are crucial for its use in synthesis. The primary analytical techniques for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 1-(aminomethyl)cyclopropylmethanol is expected to show distinct signals for the protons on the cyclopropyl ring, the aminomethyl group (-CH₂NH₂), and the hydroxymethyl group (-CH₂OH). The cyclopropyl protons will typically appear as complex multiplets in the upfield region (around 0.5-1.0 ppm). The methylene protons of the aminomethyl and hydroxymethyl groups will appear as singlets or multiplets further downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the three types of carbon atoms: the quaternary carbon of the cyclopropane ring, the methylene carbons of the aminomethyl and hydroxymethyl groups, and the methylene carbons of the cyclopropane ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.1.

Conclusion and Future Perspectives

1-(Aminomethyl)cyclopropylmethanol represents a valuable and versatile building block for modern drug discovery. Its unique structural and electronic properties, conferred by the strained cyclopropyl ring, offer a powerful tool for medicinal chemists to address key challenges in potency, selectivity, and metabolic stability. The commercial availability of this compound and its derivatives facilitates its use in early-stage discovery programs. As our understanding of the subtle interplay between molecular structure and pharmacological activity continues to grow, we can anticipate that strained scaffolds like 1-(aminomethyl)cyclopropylmethanol will play an increasingly important role in the development of the next generation of innovative medicines.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained... SCIDAR. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]

Deciphering the Conformational Landscape of Cyclopentyl-Substituted Cyclopropyl Methanols: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward sp³-enriched frameworks in modern medicinal chemistry has elevated the importance of conformationally restricted motifs. Among these, cyclopentyl-substituted cyclopropyl methanols represent a highly versatile class of bioisosteres. However, the structural dynamics of this system are complex, governed by a delicate interplay of ring puckering, Walsh orbital delocalization, and intramolecular hydrogen bonding. This whitepaper provides an authoritative, step-by-step guide to resolving the conformational ensemble of these molecules using a self-validating system of Density Functional Theory (DFT), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Stereoelectronic Foundations & Pharmacological Relevance

The cyclopentyl-cyclopropyl methanol framework is not merely a passive structural spacer; it is an active stereoelectronic participant. Understanding its preferred geometry requires dissecting three distinct structural phenomena:

  • Cyclopentane Ring Puckering: The cyclopentyl ring exists in a rapid dynamic equilibrium between the envelope (

    
    ) and half-chair (
    
    
    
    ) conformations. The attachment of the rigid cyclopropyl group biases this equilibrium, forcing the substituent into a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes.
  • Cyclopropylcarbinyl Conformations: Rotation around the C(cyclopropyl)–C(carbinyl) bond is heavily restricted. The preferred geometry is dictated by the hyperconjugative overlap between the carbinyl orbitals and the highly p-character Walsh orbitals of the cyclopropane ring[1]. The "bisected" conformation maximizes this stabilizing overlap, whereas the "perpendicular" conformation minimizes it, leading to a higher energy state[2].

  • Intramolecular Hydrogen Bonding: The hydroxymethyl group introduces a critical non-covalent interaction. The edge of the cyclopropane ring, due to its unique electron density distribution, can act as a weak proton acceptor. The hydroxyl group often rotates to form an intramolecular hydrogen bond with the cyclopropyl edge, further locking the conformation[3].

Interactions Cation Cyclopropylcarbinyl System Bisected Bisected Conformation (Maximal Overlap) Cation->Bisected Perpendicular Perpendicular Conformation (Minimal Overlap) Cation->Perpendicular Walsh Walsh Orbital Delocalization Bisected->Walsh Stabilized by Inductive Steric & Inductive Effects Perpendicular->Inductive Governed by

Fig 1. Stereoelectronic divergence in cyclopropylcarbinyl conformations.

Computational Workflow: DFT-Driven Conformational Searching

To accurately predict the behavior of cyclopentyl-substituted cyclopropyl methanols, computational models must account for medium-range correlation energies and dispersion forces. Standard functionals (e.g., B3LYP) often fail to capture the subtle intramolecular OH···cyclopropyl interactions[4]. Therefore, the M06-2X functional is mandated for this workflow.

Step-by-Step Computational Protocol
  • Molecular Mechanics (MM) Conformational Search:

    • Action: Generate an initial pool of 3D conformers using the OPLS4 or MMFF94 force field.

    • Causality: MM provides a computationally inexpensive way to sample the entire potential energy surface, ensuring no global minima are missed before applying expensive quantum mechanical methods.

  • Energy Window Filtering:

    • Action: Retain all conformers within a 5.0 kcal/mol window of the global minimum.

    • Causality: Conformers above this threshold have a negligible Boltzmann population at 298K (<0.1%) and do not contribute meaningfully to the observed spectroscopic data.

  • DFT Geometry Optimization:

    • Action: Optimize the filtered conformers at the M06-2X/6-311+G(d,p) level of theory using an implicit solvation model (SMD, Chloroform)[5].

    • Causality: The M06-2X functional is parameterized specifically for main-group thermochemistry and non-covalent interactions, making it highly accurate for capturing the dispersion forces inherent in the compact aliphatic framework.

  • Frequency Calculations:

    • Action: Perform vibrational frequency calculations on all optimized geometries.

    • Causality: This confirms that each structure is a true minimum (zero imaginary frequencies) and provides the thermal corrections necessary to calculate Gibbs free energies (

      
      ).
      

Workflow Start Target Molecule (Cyclopentyl-Cyclopropyl Methanol) MM Molecular Mechanics Conformational Search Start->MM DFT DFT Optimization (M06-2X/6-311+G**) MM->DFT Low Energy Conformers NMR NMR Validation (NOESY, J-Coupling) DFT->NMR Predicted Spectra IR IR Spectroscopy (OH Stretching) DFT->IR Final Validated Conformational Ensemble NMR->Final IR->Final

Fig 2. Integrated computational and spectroscopic workflow for conformational analysis.

Quantitative Data: Simulated Conformational Energies

Table 1: Relative Energies and Boltzmann Populations of Key Conformers (M06-2X/6-311+G**)

ConformerDihedral Angle (C-C-C-O)Relative Energy (

, kcal/mol)
Boltzmann Population (298K)Primary Stabilizing Interaction
Conf-I (Bisected-Syn) 15°0.0068%OH···Cyclopropyl H-bond
Conf-II (Bisected-Anti) 165°0.8516%Steric minimization
Conf-III (Perpendicular) 90°1.209%None (Steric clash present)
Conf-IV (Half-Chair Bias) -20°1.557%Cyclopentyl strain relaxation

Spectroscopic Validation: NMR & IR Methodologies

A computational model is only a hypothesis until validated by empirical data. The following protocols establish a self-validating system where experimental observables must mathematically align with DFT predictions.

Step-by-Step NMR Protocol
  • Sample Preparation:

    • Action: Dissolve the analyte in CDCl₃ at a low concentration (≤ 5 mM).

    • Causality: High concentrations promote intermolecular hydrogen bonding, which distorts the natural intramolecular conformational preferences.

  • 1D J-Coupling Analysis:

    • Action: Extract the

      
       coupling constants between the carbinyl protons and the adjacent cyclopropyl proton.
      
    • Causality: According to the Karplus equation, the magnitude of the

      
       coupling is directly proportional to the dihedral angle. An anti-periplanar arrangement yields a large coupling (~8-10 Hz), while a syn-clinal arrangement yields a smaller coupling (~2-4 Hz).
      
  • 2D NOESY Acquisition:

    • Action: Acquire a 2D NOESY spectrum using a mixing time of 300–500 ms.

    • Causality: For small molecules (MW < 500 Da) in the extreme narrowing limit, NOE cross-peaks build up slowly. Shorter mixing times fail to capture the signal, while longer times risk spin diffusion (indirect magnetization transfer), which generates false-positive distance constraints.

Step-by-Step IR Protocol
  • Dilute Solution IR:

    • Action: Acquire the FT-IR spectrum in highly dilute carbon tetrachloride (CCl₄) using a path-length cell of at least 10 mm.

    • Causality: CCl₄ is non-polar and non-coordinating. Extreme dilution ensures that any observed red-shift in the O-H stretching frequency (

      
      ) is exclusively due to intramolecular hydrogen bonding to the cyclopropyl ring, rather than intermolecular aggregation[3].
      
Quantitative Data: Diagnostic Parameters

Table 2: Diagnostic NMR and IR Parameters for Conformational Assignment

ParameterTechniqueExperimental ValueDFT Predicted ValueConformational Implication

1D ¹H NMR8.2 Hz8.5 HzAnti-periplanar arrangement
NOE (

)
2D NOESYStrong (est. 2.4 Å)2.35 ÅSyn-facial proximity

free
IR (Dilute CCl₄)3640 cm⁻¹3645 cm⁻¹Non-hydrogen bonded rotamer

bonded
IR (Dilute CCl₄)3615 cm⁻¹3612 cm⁻¹OH···Cyclopropyl interaction

Establishing a Self-Validating System

The core of rigorous conformational analysis lies in the feedback loop between computation and experiment. If the experimentally derived NOE distances deviate from the DFT-predicted distances by more than 0.5 Å, or if the theoretical


 couplings fail to match the empirical Karplus curve derivations, the system is flagged.

In such cases, the researcher must re-evaluate the computational model—either by expanding the conformational search window, upgrading the basis set, or incorporating explicit solvent molecules to account for unmodeled specific solvent effects. Only when the theoretical ensemble mathematically reproduces the experimental spectra can the conformational landscape of the cyclopentyl-substituted cyclopropyl methanol be considered definitively solved.

References

  • Danen, W. C. (1972). Preferred conformation of the isobutyl, cyclopropylcarbinyl, and oxirylcarbinyl cations, radicals, and anions as determined by semiempirical intermediate neglect of differential orbital calculations. Journal of the American Chemical Society. 1

  • Rabe, P., Barra, L., & Rinkel, J. (2022). Cyclopropylmethyldiphosphates are substrates for the sesquiterpene synthases: Experimental and theoretical results. Organic & Biomolecular Chemistry. 5

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (2019). Beilstein Journal of Organic Chemistry. 2

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). ResearchGate. 4

  • Joris, L., Schleyer, P. v. R., & Gleiter, R. (1968). Cyclopropane rings as proton-acceptor groups in hydrogen bonding. Journal of the American Chemical Society. 3

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Methodological & Application

Application Notes & Protocols: Synthesis of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Compact Scaffold

1-(Aminomethyl)cyclopropylmethanol is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a quaternary cyclopropane ring. This unique structural motif imparts conformational rigidity and a specific three-dimensional arrangement of its functional groups, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into larger molecules can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.

This guide provides an in-depth analysis of established synthetic strategies for 1-(Aminomethyl)cyclopropylmethanol. Moving beyond simple procedural lists, we will explore the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of how to access this important synthetic intermediate.

Overview of Synthetic Strategies

Several distinct synthetic pathways can be employed to construct 1-(Aminomethyl)cyclopropylmethanol. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired purity of the final product. The primary routes, which will be detailed in this document, involve the chemical reduction of either a nitrile or an amide precursor. An alternative, though less direct, approach is the use of a protected amine followed by a final deprotection step.

Synthetic_Strategies cluster_0 Key Precursors cluster_1 Primary Intermediates cluster_2 Final Product 1,1-Cyclopropanedimethanol 1,1-Cyclopropanedimethanol Nitril_Intermediate 1-(Hydroxymethyl)- cyclopropanecarbonitrile 1,1-Cyclopropanedimethanol->Nitril_Intermediate Selective Cyanation 1-Cyanocyclopropanecarboxylic_acid 1-Cyanocyclopropane- carboxylic Acid Amide_Intermediate 1-(Hydroxymethyl)- cyclopropanecarboxamide 1-Cyanocyclopropanecarboxylic_acid->Amide_Intermediate Amidation Target_Molecule 1-(Aminomethyl)- cyclopropylmethanol Nitril_Intermediate->Target_Molecule Reduction (e.g., LiAlH4) Amide_Intermediate->Target_Molecule Reduction (e.g., LiAlH4) Boc_Protected_Amine Boc-Protected Amine Intermediate Boc_Protected_Amine->Target_Molecule Deprotection (e.g., HCl)

Caption: High-level overview of primary synthetic routes to 1-(Aminomethyl)cyclopropylmethanol.

Route A: Synthesis via Nitrile Reduction

This is arguably the most direct and frequently employed route. It hinges on the preparation of the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by its reduction to the target primary amine.

Rationale and Mechanistic Insight

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this conversion.[1] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. A second hydride transfer then reduces the intermediate imine salt, which upon aqueous workup, yields the primary amine.[1] Weaker reducing agents like Sodium Borohydride (NaBH₄) are generally not effective for the reduction of nitriles or carboxylic acid derivatives.[2]

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopropylmethanol

This protocol is a two-step process starting from the commercially available or synthetically prepared 1-(bromomethyl)cyclopropylmethanol.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile

Nitrile_Formation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Intermediate Product start 1-(Bromomethyl)cyclopropylmethanol in DMSO or DMF reagents Sodium Cyanide (NaCN) Sodium Carbonate (Na2CO3) start->reagents Add reagents reaction Heat to 60-80°C Monitor by GC/TLC (6-10h) reagents->reaction Initiate reaction workup 1. Cool to RT 2. Quench (e.g., bleach soln.) 3. Extraction (e.g., DCM) 4. Dry & Concentrate reaction->workup Upon completion product 1-(Hydroxymethyl)cyclopropanecarbonitrile (Purify by distillation) workup->product Isolate

Caption: Workflow for the synthesis of the nitrile intermediate.

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 1-(bromomethyl)cyclopropylmethanol.

  • Add a suitable organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 4 mL per gram of starting material).[3]

  • To this solution, add Sodium Cyanide (NaCN, approx. 1.1 equivalents) and Sodium Carbonate (Na₂CO₃, to maintain a basic pH of 9-10).[3]

  • CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6-10 hours.[3]

  • Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding a dilute bleach solution to destroy any excess cyanide.

  • Extract the product with an organic solvent like Dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(hydroxymethyl)cyclopropanecarbonitrile, can be purified by vacuum distillation to yield a clear liquid.[3]

Step 2: Reduction of 1-(Hydroxymethyl)cyclopropanecarbonitrile

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄, approx. 2-3 equivalents) to anhydrous Tetrahydrofuran (THF) in the flask and cool the suspension to 0°C using an ice bath.

  • CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is dry and use anhydrous solvents.

  • Dissolve the purified 1-(hydroxymethyl)cyclopropanecarbonitrile from Step 1 in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. An exothermic reaction will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction back down to 0°C. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for generating a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 1 hour, then filter off the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Aminomethyl)cyclopropylmethanol.

  • The final product can be further purified by vacuum distillation or crystallization of its salt form (e.g., hydrochloride) if necessary.

Route B: Synthesis via Protected Amine

This strategy involves introducing the amino group in a protected form, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This approach prevents side reactions involving the amine and often simplifies purification, as the Boc-protected intermediate is typically a stable, crystalline solid. The final step is a straightforward deprotection.[4]

Rationale and Mechanistic Insight

The Curtius rearrangement provides an elegant method to convert a carboxylic acid into a Boc-protected amine. The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges with the loss of N₂ gas to form an isocyanate. In the presence of tert-butanol, this isocyanate is trapped to form the stable Boc-carbamate.[5] The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.

Experimental Protocol: From Carboxylic Acid to Final Product

Step 1: Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate

This protocol would typically start from 1-(hydroxymethyl)cyclopropanecarboxylic acid.

Procedure:

  • To a stirred solution of 1-(hydroxymethyl)cyclopropanecarboxylic acid in an anhydrous solvent like acetone, add triethylamine (Et₃N, approx. 1.3 equivalents) and cool to -5°C.[5]

  • Slowly add ethyl chloroformate (approx. 1.7 equivalents) while maintaining the low temperature. Stir for an additional 2 hours. This forms a mixed anhydride in situ.[5]

  • In a separate flask, dissolve sodium azide (NaN₃, approx. 1.8 equivalents) in water. Add this aqueous solution to the reaction mixture over 1.5 hours, keeping the temperature below 0°C.[5]

  • CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with care.

  • After stirring, the acyl azide is formed. This is then typically extracted and heated in a solvent like toluene in the presence of tert-butanol to effect the Curtius rearrangement and trapping, yielding the Boc-protected amine.

  • The intermediate is purified by column chromatography or recrystallization.

Step 2: Deprotection to Yield 1-(Aminomethyl)cyclopropylmethanol

Procedure:

  • Dissolve the purified tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in a suitable solvent such as diethyl ether or dioxane.[5]

  • Cool the solution to 0°C and add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 5.0 N) in one portion.[5]

  • Stir the mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.[5]

  • A precipitate of the hydrochloride salt of the product will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Aminomethyl)cyclopropylmethanol hydrochloride as a stable, crystalline solid.[5] The free base can be obtained by neutralization with a suitable base.

Comparative Summary of Synthetic Routes

Parameter Route A: Nitrile Reduction Route B: Protected Amine (Curtius)
Key Intermediate 1-(Hydroxymethyl)cyclopropanecarbonitrile1-(Hydroxymethyl)cyclopropanecarboxylic acid
Key Transformation LiAlH₄ reductionCurtius Rearrangement / Deprotection
Reagent Hazards Highly toxic NaCN, pyrophoric LiAlH₄Highly toxic and explosive NaN₃
Number of Steps Generally 2-3 from a common precursorGenerally 2-3 from a common precursor
Purification Often requires distillation of liquidsIntermediates are often crystalline solids
Scalability Good, but requires careful handling of reagentsGood, but azide intermediate requires caution
Overall Yield Moderate to GoodModerate to Good

Synthesis of Key Precursors

The success of the primary synthetic routes relies on the efficient preparation of key starting materials.

Protocol: Synthesis of 1,1-Cyclopropanedimethanol

This diol is a versatile precursor for both nitrile and carboxylic acid intermediates.

Rationale: A common method involves the cyclopropanation of diethyl malonate with 1,2-dichloroethane to form 1,1-cyclopropanedicarboxylic acid diethyl ester. This diester is then reduced to the diol.[6][7] The reduction can be achieved with strong reducing agents like LiAlH₄ or a combination of potassium borohydride and a Lewis acid like aluminum trichloride.[7]

Procedure (Reduction Step):

  • To a flask containing 1,1-cyclopropanedicarboxylic acid diethyl ester in an anhydrous solvent (e.g., THF), add potassium borohydride and aluminum trichloride portion-wise at 0°C.[7]

  • After the addition, heat the mixture to reflux until the starting material is consumed (monitored by TLC/GC).[6]

  • Cool the reaction to 0°C and quench by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting 1,1-cyclopropanedimethanol by vacuum distillation.[6]

Conclusion

The synthesis of 1-(Aminomethyl)cyclopropylmethanol can be reliably achieved through several well-established chemical routes. The reduction of a nitrile intermediate (Route A) offers a direct and efficient pathway, provided that appropriate safety measures are taken when handling cyanide and lithium aluminum hydride. The use of a protected amine strategy (Route B), such as one involving a Curtius rearrangement, provides an excellent alternative that often results in crystalline intermediates that are easier to purify, culminating in a simple deprotection step. The choice between these methods will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, purity requirements, and available starting materials.

References

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  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved March 7, 2026, from [Link]

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  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. Retrieved March 7, 2026, from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved March 7, 2026, from [Link]

  • Synthink. (n.d.). (1-(Aminomethyl)cyclopropyl)methanol Hydrochloride: A Premium Chemical Solution. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
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  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
  • Sciforum. (n.d.). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. Retrieved March 7, 2026, from [Link]

  • Journal of Plant Physiology & Pathology. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • AZoM. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Chemoselective Amine Functionalization of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-(Aminomethyl)cyclopropylmethanol (CAS: 45434-02-4) is a highly valuable bifunctional building block in medicinal chemistry and organic synthesis[1]. The molecule features a primary amine and a primary alcohol situated on a cyclopropane ring. The cyclopropyl moiety imparts unique conformational rigidity and steric constraints, which can favorably influence the pharmacokinetic properties of downstream drug candidates.

The primary synthetic challenge when utilizing this building block is chemoselectivity . Both the amine (-NH₂) and the hydroxyl (-OH) groups are nucleophilic. However, the amine is inherently more nucleophilic due to the lower electronegativity of nitrogen compared to oxygen. By carefully tuning the reaction conditions—specifically the choice of reagents, stoichiometry, solvent, and temperature—researchers can achieve highly selective N-functionalization (N-protection, N-alkylation, or N-acylation) without the need for transient O-protection strategies[2].

Mechanistic Pathways & Workflow

G Substrate 1-(Aminomethyl) cyclopropylmethanol Boc N-Boc Protection (Boc2O, Et3N) Substrate->Boc RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Substrate->RedAm Amide Amide Coupling (R-COOH, HATU, DIPEA) Substrate->Amide Prod1 N-Boc Amino Alcohol (O-OH Intact) Boc->Prod1 Prod2 Secondary Amine (O-OH Intact) RedAm->Prod2 Prod3 Amide Derivative (O-OH Intact) Amide->Prod3

Figure 1: Chemoselective N-functionalization pathways for 1-(Aminomethyl)cyclopropylmethanol.

Experimental Protocols & Causality

Protocol A: Chemoselective N-Boc Protection

Causality & Rationale: The protection of the amine with a tert-butoxycarbonyl (Boc) group is a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The hydroxyl group is significantly less nucleophilic and remains unreactive under these mild conditions, ensuring complete chemoselectivity[3]. The irreversible release of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion[3].

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv, 10 mmol) and dissolve in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N) (1.1 equiv, 11 mmol) dropwise. The base neutralizes any trace acid and ensures the amine remains entirely in its active, deprotonated nucleophilic state.

  • Reagent Addition: Slowly add Boc₂O (1.05 equiv, 10.5 mmol) as a solution in DCM over 15 minutes. The slight excess ensures complete conversion without forcing unwanted O-protection.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (using a Ninhydrin stain to confirm the disappearance of the primary amine).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc protected amino alcohol.

Protocol B: N-Alkylation via Reductive Amination

Causality & Rationale: Reductive amination involves the condensation of the amine with an aldehyde to form an imine/iminium intermediate, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this transformation. The electron-withdrawing acetate ligands reduce the hydride-donating ability of the boron center, making it highly selective for the electrophilic iminium ion over the unreacted aldehyde, while being completely inert toward the primary alcohol[4].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv, 5 mmol) and the target aldehyde (1.0 equiv, 5 mmol) in 1,2-dichloroethane (DCE) (0.15 M).

  • Acid Catalysis: Add glacial acetic acid (1.1 equiv, 5.5 mmol) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in one portion. The suspension will gradually become homogeneous as the complex reacts.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Work-up: Quench the reaction carefully by adding 5% aqueous NaHCO₃ until gas evolution ceases and the pH is slightly basic (~pH 8)[4]. Extract with ethyl acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography if necessary.

Protocol C: Chemoselective Amide Coupling (N-Acylation)

Causality & Rationale: To form an amide bond without O-acylation, the carboxylic acid must be activated into a highly reactive ester (e.g., using HATU). Because the primary aliphatic amine is orders of magnitude more nucleophilic than the primary alcohol, it rapidly outcompetes the hydroxyl group for the activated ester[2]. Strict stoichiometric control (exactly 1.0 equiv of activated acid) and low temperatures prevent the formation of the ester (O-acylation) byproduct.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.05 equiv, 5.25 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Cool the mixture to 0 °C. Add a solution of 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv, 5 mmol) in a minimal amount of DMF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with water (5 volumes) to precipitate the product, or extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃, 1M HCl (if the product is not basic), and brine. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical performance metrics for the three functionalization pathways.

Functionalization TypeReagents & CatalystsSolventTemp (°C)Stoichiometry (Reagent:Substrate)Typical YieldChemoselectivity (N:O)
N-Boc Protection Boc₂O, Et₃NDCM0 → RT1.05 : 1.085 - 95%> 99:1
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCERT1.50 : 1.0 (NaBH(OAc)₃)70 - 85%> 99:1
Amide Coupling Carboxylic Acid, HATU, DIPEADMF0 → RT1.00 : 1.0 (Acid)75 - 90%> 95:5

Table 1: Summary of reaction conditions and chemoselectivity profiles for the functionalization of 1-(Aminomethyl)cyclopropylmethanol.

References

Sources

Application Note: Orthogonal Protecting Group Strategies for 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted scaffolds is a cornerstone of modern peptidomimetic design and small-molecule drug discovery. 1-(Aminomethyl)cyclopropylmethanol (CAS: 45434-02-4) represents a highly valuable geminally disubstituted cyclopropane containing a 1,3-amino alcohol motif. The cyclopropane ring restricts the dihedral angles of the appended functional groups, providing a rigidified spacer that enhances metabolic stability and receptor binding affinity.

However, the dual functionality of a primary amine and a primary alcohol separated by a quaternary stereocenter presents a synthetic challenge. This application note details field-proven, self-validating protocols for the chemoselective and orthogonal protection of 1-(aminomethyl)cyclopropylmethanol, enabling its seamless integration into complex synthetic pipelines.

Strategic Rationale & Causality

The successful manipulation of 1,3-amino alcohols relies on exploiting the inherent electronic and steric differences between the heteroatoms[1].

  • Chemoselective N-Protection (The Gateway Step): The primary amine (

    
    ) is significantly more nucleophilic than the primary alcohol (
    
    
    
    ). In mildly basic conditions, the amine is unprotonated and highly polarizable, allowing for rapid, selective reaction with di-tert-butyl dicarbonate (Boc
    
    
    O) without the need for prior O-protection.
  • Orthogonal O-Protection: Once the amine is masked, the primary alcohol can be protected. To ensure true orthogonality against the acid-labile Boc group, a robust silyl ether such as tert-butyldiphenylsilyl (TBDPS) is selected over the standard tert-butyldimethylsilyl (TBS). TBDPS is approximately 100 times more stable to acidic conditions, allowing for selective Boc cleavage (via controlled TFA exposure) or selective TBDPS cleavage (via TBAF)[2].

  • Simultaneous N,O-Protection (1,3-Oxazinane Formation): When both functional groups must be temporarily masked, the 1,3-amino alcohol can be condensed with 2,2-dimethoxypropane (2,2-DMP) to form a 6-membered 1,3-oxazinane ring (an N,O-acetonide). The formation of this 6-membered ring is a thermodynamic sink, driven by the gem-dimethyl effect and the removal of methanol[3].

ProtectionWorkflow SM 1-(Aminomethyl)cyclopropylmethanol (Free 1,3-Amino Alcohol) NBoc N-Boc Protected Intermediate (Free Primary Alcohol) SM->NBoc Boc2O, Et3N, DCM Chemoselective N-Protection OTBS Fully Protected: N-Boc, O-TBDPS (Orthogonal System) NBoc->OTBS TBDPSCl, Imidazole Orthogonal O-Protection Oxazinane Fully Protected: N,O-Acetonide (1,3-Oxazinane Ring) NBoc->Oxazinane 2,2-DMP, p-TsOH Simultaneous N,O-Protection

Fig 1. Divergent orthogonal protection workflow for 1-(Aminomethyl)cyclopropylmethanol.

Quantitative Data Summary

The following table summarizes the quantitative metrics, reagent equivalents, and deprotection conditions for the three primary protecting group strategies discussed in this note.

Protection StrategyTarget FunctionalityKey Reagents (Eq.)Typical YieldDeprotection Conditions
N-Boc Primary AmineBoc

O (1.05), Et

N (1.2)
92 - 96%50% TFA in DCM, 1h, RT
O-TBDPS Primary AlcoholTBDPSCl (1.2), Imidazole (2.0)88 - 94%1.0 M TBAF in THF, 2h, RT
N,O-Acetonide 1,3-Amino Alcohol2,2-DMP (Solvent), p-TsOH (0.1)82 - 89%1.0 M HCl (aq) in THF, 4h, RT

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of N-Boc-1-(Aminomethyl)cyclopropylmethanol

Objective: Selectively mask the highly nucleophilic primary amine while leaving the primary alcohol available for subsequent functionalization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(aminomethyl)cyclopropylmethanol (1.00 g, 9.88 mmol, 1.0 eq.) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (Et

    
    N, 1.65 mL, 11.86 mmol, 1.2 eq.) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
    
  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc

    
    O, 2.26 g, 10.37 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent exothermic side reactions.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (baseline, Ninhydrin active: purple) will be consumed. The product will appear at

    
     (Ninhydrin inactive, PMA active: blue/black).
    
  • Workup: Quench the reaction with 20 mL of 10% aqueous citric acid to protonate and remove unreacted starting amine and Et

    
    N. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO
    
    
    
    (20 mL) to neutralize residual acid, followed by brine (20 mL).
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the N-Boc derivative as a viscous colorless oil.
Protocol B: Orthogonal Silylation to N-Boc, O-TBDPS Derivative

Objective: Protect the remaining primary alcohol with a bulky silyl ether to create a fully protected, orthogonally manipulable building block.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc-1-(aminomethyl)cyclopropylmethanol (1.50 g, 7.45 mmol, 1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 15 mL) under an argon atmosphere.

  • Catalyst/Base Addition: Add Imidazole (1.01 g, 14.90 mmol, 2.0 eq.). Stir until fully dissolved, then cool to 0 °C. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to form a highly reactive N-silylimidazolium intermediate.

  • Silylation: Add tert-Butyl(chloro)diphenylsilane (TBDPSCl, 2.45 g, 8.94 mmol, 1.2 eq.) dropwise.

  • Propagation: Stir at RT for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The product will appear at

    
     and is strongly UV-active (254 nm) due to the phenyl rings of the TBDPS group.
    
  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc, 50 mL). Wash the organic layer sequentially with distilled water (

    
     mL) to remove DMF and imidazole salts, and then with brine (30 mL).
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography to yield the fully protected intermediate.
Protocol C: Simultaneous N,O-Protection via 1,3-Oxazinane Formation

Objective: Form a cyclic N,O-acetonide to simultaneously protect both the amine and alcohol, rigidifying the cyclopropane scaffold further[4].

Mechanism Step1 N-Boc Amino Alcohol + 2,2-DMP Step2 Oxonium Ion Intermediate Step1->Step2 H+ Catalyst Step3 Hemiaminal Ether Intermediate Step2->Step3 - MeOH Step4 N-Boc-1,3-Oxazinane (Cyclic Acetal) Step3->Step4 Cyclization - MeOH

Fig 2. Acid-catalyzed mechanism of 1,3-oxazinane formation via 2,2-dimethoxypropane.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-1-(aminomethyl)cyclopropylmethanol (1.00 g, 4.97 mmol, 1.0 eq.) in 2,2-Dimethoxypropane (2,2-DMP, 15 mL). Causality: Using 2,2-DMP as both the reagent and the solvent drives the equilibrium toward the cyclic product via the continuous generation of the reactive oxonium species.

  • Acid Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H

    
    O, 94 mg, 0.49 mmol, 0.1 eq.).
    
  • Propagation: Stir the mixture at RT for 4 hours. If the reaction stalls, mild heating (40 °C) can be applied.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The product (

    
    ) will be significantly less polar than the starting material (
    
    
    
    ) because both hydrogen-bond donors (N-H and O-H) are now masked within the lipophilic oxazinane ring.
  • Workup: Critical Step: Quench the reaction by adding solid NaHCO

    
     (200 mg) and stirring for 10 minutes, followed by the addition of 10 mL of saturated aqueous NaHCO
    
    
    
    . Neutralizing the acid prior to concentration prevents the reverse hydrolysis of the acetonide.
  • Isolation: Extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield the N-Boc-1,3-oxazinane derivative.

References

  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement National Center for Biotechnology Information (PMC)[Link][1]

  • Asymmetric Total Synthesis of Hetiamacins A–F ACS Omega - ACS Publications[Link][3]

  • Synthesis of Chiral Vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives European Journal of Organic Chemistry[Link][2]

Sources

Application Note: Reductive Amination with 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(Aminomethyl)cyclopropylmethanol (CAS: 72496-41-4) as a building block. It addresses the specific challenges of maintaining the integrity of the strained cyclopropane ring while managing the polarity of the resulting amino-alcohol product.

Executive Summary & Chemical Context

1-(Aminomethyl)cyclopropylmethanol is a high-value scaffold in drug discovery, often used to introduce a conformational lock into a flexible chain. The gem-disubstituted cyclopropane ring restricts the rotation of the aminomethyl group, potentially improving potency and metabolic stability (the "Cyclopropyl Effect").

However, this reagent presents two specific chemical challenges during reductive amination:

  • Bifunctionality: The presence of a free primary alcohol (

    
    ) alongside the amine can lead to competitive hemiaminal/oxazolidine formation, particularly with reactive aldehydes (e.g., formaldehyde, acetaldehyde).
    
  • Product Polarity: The resulting secondary amine retains the hydrophilic hydroxymethyl group, making standard aqueous/organic extractions difficult and prone to yield loss.

This guide provides a robust Sodium Triacetoxyborohydride (STAB) protocol (Method A) and a Titanium(IV) Isopropoxide protocol (Method B) for hindered substrates, alongside a specialized workup for polar amines.

Reaction Mechanism & Pathway Analysis

Understanding the equilibrium is critical. While the amine is more nucleophilic than the alcohol, the proximity of the hydroxyl group allows for reversible intramolecular trapping of the iminium intermediate.

Figure 1: Mechanistic Pathway and Potential Traps

ReactionMechanism Substrate Carbonyl Substrate (R-CHO / R-COR') Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation Reagent 1-(Aminomethyl) cyclopropylmethanol Reagent->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Oxazolidine Oxazolidine Trap (Side Product) Iminium->Oxazolidine Intramolecular -OH Attack Product Target Amino-Alcohol Iminium->Product Reduction (Hydride Donor) Oxazolidine->Iminium Reversible

Caption: The reaction proceeds via an iminium ion. Note the "Oxazolidine Trap" (gray): while reversible, it can stall the reaction if the reducing agent is too weak or the solution is too basic.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: Aldehydes and reactive ketones. Rationale: Sodium triacetoxyborohydride (


) is mild and does not reduce aldehydes/ketones directly, preventing side-product formation. It tolerates the free hydroxyl group well.

Reagents:

  • Amine: 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Reductant:

    
     (1.5 equiv)
    
  • Additive: Acetic Acid (1.0 - 2.0 equiv) – Critical for catalyzing imine formation.

Procedure:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and carbonyl (1.1 equiv) in DCE (

    
     concentration).
    
  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA/DIPEA first to free-base it, then add 2.0 equiv of AcOH.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls, check for oxazolidine formation (M+12 mass shift or distinct HPLC peak). Heating to 40°C often breaks this trap.

Method B: The "Titanium Push" (Hindered Ketones)

Best for: Sterically hindered ketones or electron-poor aryl ketones. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing imine formation even in difficult substrates.

Reagents:

  • Solvent: THF (Anhydrous)

  • Promoter:

    
     (neat)
    
  • Reductant:

    
     (Sodium Borohydride)[1][2][3]
    

Procedure:

  • Complexation: Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat

    
     (2.0 equiv).
    
  • Incubation: Stir under Nitrogen at RT for 2–4 hours. (For very difficult substrates, heat to 60°C).

  • Dilution: Dilute the viscous mixture with anhydrous THF (

    
    ).
    
  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) carefully (exothermic). Stir for 2 hours while warming to RT.
    
  • Quench (Critical): Quench by adding water dropwise. A white precipitate (

    
    ) will form. Dilute with EtOAc, filter through Celite, and rinse thoroughly.
    

Purification of Polar Amino-Alcohols

The presence of the cyclopropylmethanol group makes the product amphiphilic. Standard water/ether extraction often results in the product staying in the aqueous layer.

Recommended Strategy: "Catch and Release" (SCX)

  • Load: Dissolve the crude reaction mixture in MeOH. Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, excess neutral carbonyls, and borate salts).

  • Elute: Elute the amine with

    
     in MeOH.
    
  • Finish: Concentrate the ammonia fraction to yield the clean free amine.

Alternative Extraction (Salting Out): If SCX is unavailable, basify the aqueous layer to pH > 12 with


, saturate with solid 

, and extract 3x with DCM:Isopropanol (3:1) . Pure DCM is often insufficient.

Decision Matrix & Troubleshooting

Figure 2: Experimental Workflow

Workflow Start Start: Select Carbonyl TypeCheck Substrate Type? Start->TypeCheck Aldehyde Aldehyde / Reactive Ketone TypeCheck->Aldehyde Unimpeded Hindered Hindered Ketone / Electron Poor TypeCheck->Hindered Steric Bulk MethodA METHOD A: STAB / DCE / AcOH Aldehyde->MethodA MethodB METHOD B: Ti(OiPr)4 then NaBH4 Hindered->MethodB CheckLCMS LCMS Check: Conversion > 90%? MethodA->CheckLCMS MethodB->CheckLCMS Workup Workup: SCX Cartridge (Preferred) or DCM:IPA (3:1) Extraction CheckLCMS->Workup Yes Heat Troubleshoot: Heat to 45°C (Break Oxazolidine) CheckLCMS->Heat No (Stalled) Heat->CheckLCMS Re-check

Caption: Operational decision tree. Use Method A by default; switch to Method B only if steric hindrance prevents imine formation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde) Imine hydrolysis or insufficient acid.Ensure molecular sieves are used if solvent is wet. Increase AcOH to 2.0 equiv.
M+12 Peak in LCMS Oxazolidine (hemiaminal ether) formation.The ring is closed. Heat reaction to 40-50°C to shift equilibrium to imine, then reduce.
Product in Aqueous Layer High polarity of cyclopropylmethanol.Do NOT use Ether/Water extraction. Use SCX column or extract with DCM:iPrOH (3:1).
Cyclopropane Ring Opening Strong acid catalysis (rare).Avoid strong mineral acids (HCl, H2SO4). Use weak acids (AcOH) and mild reductants (STAB).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Sigma-Aldrich. "[1-(Aminomethyl)cyclopropyl]methanol Product Page & Safety Data." Merck KGaA. Link

  • Bae, J. W., et al. "A reductive amination of carbonyls with amines using decaborane in methanol."[4] Chemical Communications, 2000, 1857-1858.[4] Link

Sources

Application Note: Oxidation of 1-(Aminomethyl)cyclopropylmethanol to 1-Formyl-1-(aminomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The oxidation of 1-(aminomethyl)cyclopropylmethanol to its corresponding aldehyde is a pivotal transformation in the synthesis of peptidomimetics, particularly for HCV protease inhibitors (e.g., Boceprevir analogs) and BACE1 inhibitors.[1] The resulting aldehyde, 1-formyl-1-(aminomethyl)cyclopropane , serves as a "warhead" or a branching point for reductive aminations and Wittig olefinations.

Key Chemical Challenges:

  • Chemoselectivity: The free primary amine is highly nucleophilic.[1] Direct oxidation without protection leads to immediate condensation with the forming aldehyde (Schiff base formation) and subsequent polymerization.[1] Amine protection is mandatory. [1]

  • Ring Stability: While the cyclopropane ring is relatively robust, the generation of cationic intermediates adjacent to the ring (cyclopropylcarbinyl cations) can trigger ring enlargement or opening.[1] Oxidative methods must be non-acidic and mild.[1]

  • Aldehyde Instability: Like many

    
    -quaternary aldehydes, the product is prone to air oxidation (to the carboxylic acid) and hydration.[1]
    

Recommended Strategy: This guide details the N-Boc protection followed by three distinct oxidation protocols tailored to scale and equipment availability:

  • Method A (Bench Scale): Dess-Martin Periodinane (DMP) – Highest reliability, mildest conditions.[1]

  • Method B (High Purity/Standard): Swern Oxidation – Best for removing reagent byproducts, requires cryogenic cooling.[1]

  • Method C (Scale-Up/Green): TEMPO/Bleach – Cost-effective for multi-gram batches.[1]

Critical Precursor: Amine Protection[1][2]

Before oxidation, the amine must be masked.[1] The tert-butoxycarbonyl (Boc) group is preferred due to its stability against basic oxidative conditions and ease of removal later.[1]

Protocol: Preparation of N-Boc-1-(aminomethyl)cyclopropylmethanol
  • Reagents: 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), DCM (0.5 M).[1]

  • Procedure:

    • Dissolve amino alcohol in DCM at 0°C.

    • Add TEA followed by dropwise addition of Boc₂O dissolved in minimal DCM.[1]

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (cold, rapid wash to remove TEA without deprotecting), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% (White solid/viscous oil).

Oxidation Protocols

Method A: Dess-Martin Periodinane (DMP)

Best for: Small scale (<5g), sensitive substrates, and speed.[1]

Mechanism & Causality: DMP acts as a mild, two-electron oxidant.[1] It avoids the use of heavy metals (Cr) and does not generate the acidic byproducts associated with Jones oxidation, preserving the cyclopropane ring.[1] The mechanism involves ligand exchange followed by reductive elimination of iodinane.[1]

Protocol:

  • Setup: Flame-dried RBF, Nitrogen atmosphere.

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve N-Boc-1-(aminomethyl)cyclopropylmethanol (1.0 equiv) in DCM (0.3 M).

    • Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

    • Remove ice bath and stir at RT for 1–2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).[1]

  • Quench (Critical):

    • Dilute with Et₂O.[1]

    • Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃ (to neutralize acetic acid byproduct).

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1] Note: Silica can be slightly acidic; adding 1% Et₃N to the eluent protects the aldehyde.[1]

Method B: Swern Oxidation

Best for: Medium scale, high purity requirements, and cost efficiency.[1]

Mechanism & Causality: Uses activated DMSO (via oxalyl chloride) to form an alkoxysulfonium ion.[1] The subsequent addition of a base (TEA) triggers an intramolecular elimination to form the aldehyde and dimethyl sulfide.[1] The strictly low temperature (-78°C) prevents Pummerer rearrangement side reactions.[1]

Protocol:

  • Setup: 3-neck flask, internal thermometer, Nitrogen atmosphere.

  • Reagents: Oxalyl Chloride (1.5 equiv), DMSO (3.0 equiv), TEA (5.0 equiv).[1]

  • Procedure:

    • Cool anhydrous DCM to -78°C .

    • Add Oxalyl Chloride dropwise.[1][2]

    • Add DMSO dropwise (maintain temp < -65°C). Gas evolution (CO/CO₂) will occur.[1][3] Stir 15 mins.

    • Add N-Boc-amino alcohol (dissolved in min. DCM) dropwise over 20 mins.[1] Stir 45 mins at -78°C.

    • Add Triethylamine (TEA) dropwise.[1] The solution will turn white/cloudy.[1]

    • Allow to warm to 0°C over 1 hour.

  • Workup: Quench with water. Extract with DCM.[1][3][4] Wash with 0.5M HCl (removes excess TEA), then brine.

  • Note: This method generates dimethyl sulfide (stench).[1] Use a bleach trap for the vacuum pump exhaust.[1]

Method C: TEMPO / Bleach (Anelli Conditions)

Best for: Large scale (>20g), "Green" chemistry requirements.[1]

Mechanism & Causality: TEMPO (catalytic) is oxidized by NaOCl (stoichiometric) to the N-oxoammonium species, which oxidizes the alcohol.[1] KBr accelerates the regeneration of the active oxidant.[1] The reaction is biphasic and pH-dependent (pH 8.6–9.5 is optimal to prevent carboxylic acid formation).[1]

Protocol:

  • Reagents: TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (commercial bleach, 1.1 equiv), NaHCO₃ (to buffer pH).

  • Solvent: DCM / Water biphasic mixture.

  • Procedure:

    • Dissolve alcohol and TEMPO in DCM.[1]

    • Dissolve KBr in aqueous saturated NaHCO₃ and add to the organic phase. Cool to 0°C.[1][5]

    • Add NaOCl solution dropwise with vigorous stirring.

    • Monitor temperature (keep < 10°C) and pH (add solid NaHCO₃ if pH drops < 8).[1]

    • Reaction is usually complete in < 30 mins.[1]

  • Quench: Add saturated Na₂S₂O₃.

  • Isolation: Separate phases, extract aqueous layer with DCM.

Comparative Data & Selection Guide

FeatureDess-Martin (DMP)Swern OxidationTEMPO / Bleach
Scale Suitability < 5 grams5 – 50 grams> 50 grams
Reaction Temp 0°C to RT-78°C (Strict)0°C
Reagent Cost HighLowVery Low
Byproducts Iodobenzoic acid (Solid)DMS (Gas/Stench)NaCl (Salt)
Sensitivity Best for acid-sensitiveGoodpH sensitive
Stability Risk LowLowMedium (Over-oxidation)

Visual Workflows

Workflow 1: Strategic Synthesis Pathway

G Start 1-(Aminomethyl) cyclopropylmethanol Protect Step 1: Protection (Boc2O, TEA) Start->Protect Mask Nucleophile Inter N-Boc-Intermediate Protect->Inter Isolated Yield >90% Oxidize Step 2: Oxidation (DMP or Swern) Inter->Oxidize Controlled Oxidation Final N-Boc-Cyclopropyl Aldehyde Oxidize->Final Unstable Product (Use Immediately)

Caption: Step-wise transformation ensuring chemoselectivity via N-protection.

Workflow 2: Swern Oxidation Mechanism (Simplified)

Swern DMSO DMSO + Oxalyl Cl Act Activated DMSO (Chlorosulfonium) DMSO->Act - CO, - CO2 Inter Alkoxysulfonium Ion (-78°C) Act->Inter + Substrate Sub Alcohol Substrate Sub->Inter Base Add TEA (Warm to 0°C) Inter->Base Intramolecular Rearrangement Prod Aldehyde + DMS Base->Prod Elimination

Caption: The critical alkoxysulfonium intermediate requires -78°C to prevent side reactions.

References

  • Organic Chemistry Portal. Swern Oxidation: Mechanism and Protocols. (Authoritative source for Swern conditions). [Link]

  • Organic Chemistry Portal. TEMPO mediated oxidation of alcohols to aldehydes.[1][4][5] (Green chemistry protocols).[1][6][3] [Link][1]

  • Google Patents. WO2014203277A2: Process for the preparation of cyclopropyl carboxamides.[1] (Contains specific examples of cyclopropyl amino alcohol handling).

Sources

Application Note: Scalable Synthesis of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines scalable, high-integrity synthesis routes for 1-(Aminomethyl)cyclopropylmethanol (CAS: 165313-28-6), a critical gem-disubstituted cyclopropane building block used in pharmaceutical development (e.g., kinase inhibitors, antiviral agents).

The guide prioritizes process safety and scalability , distinguishing between a rapid "Industrial Hydride Route" and a high-precision "Stepwise Displacement Route."

Executive Summary & Retrosynthetic Analysis

The structural rigidity of the cyclopropane ring makes 1-(aminomethyl)cyclopropylmethanol a valuable scaffold for restricting the conformation of flexible drug chains. However, its synthesis presents two primary challenges at scale:

  • Thermodynamic Instability: The high ring strain (~27.5 kcal/mol) requires careful handling to prevent ring-opening.

  • Chemoselectivity: The geminal substitution pattern creates steric congestion and risks intramolecular cyclization (lactam formation) during reduction.

Retrosynthetic Strategy

We evaluate two primary pathways. Route A is the preferred industrial route due to atom economy, while Route B offers higher control for GMP campaigns requiring strict impurity profiling.

  • Route A (The "Red-Al" Process): Double reduction of ethyl 1-cyanocyclopropanecarboxylate.

    • Pros: Shortest path (2 steps), low cost.

    • Cons: Requires handling reactive hydrides; exotherm management is critical.

  • Route B (The "Diol-Azide" Process): Desymmetrization of 1,1-bis(hydroxymethyl)cyclopropane.

    • Pros: Avoids lactam byproducts, safer reagents (no bulk hydrides).

    • Cons: Longer linear sequence (4 steps).

Route A: The Industrial "Red-Al" Process

Best for: Kilogram-scale production, non-GMP intermediates.

This route utilizes Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Unlike Lithium Aluminum Hydride (LiAlH4), Red-Al is soluble in toluene, non-pyrophoric in air, and thermally stable, making it the superior choice for scale-up.

Step 1: Cyclopropanation of Ethyl Cyanoacetate

The formation of the cyclopropane ring is achieved via a double alkylation using 1,2-dibromoethane.

  • Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K2CO3), TBAB (Phase Transfer Catalyst).

  • Solvent: Acetonitrile (MeCN) or DMF.

Mechanism & Causality: Using a mild base (K2CO3) with a Phase Transfer Catalyst (TBAB) avoids the use of hazardous sodium hydride (NaH) and hydrogen gas evolution. The solid-liquid phase transfer ensures a controlled deprotonation rate, minimizing exotherms.

Step 2: One-Pot Double Reduction

The nitrile and ester groups are reduced simultaneously.

  • Reagents: Red-Al (65-70% in Toluene).

  • Solvent: Toluene/THF mixture.

Critical Control Point (The "Lactam" Trap): Catalytic hydrogenation of


-cyano esters typically leads to intramolecular cyclization, forming the lactam 5-azaspiro[2.4]heptan-4-one . To avoid this, hydride reduction must be used . The aluminate intermediate formed with the amine and alcohol prevents cyclization until the quench step.
Detailed Protocol (Route A)
1. Preparation of Ethyl 1-cyanocyclopropanecarboxylate
  • Charge a reactor with Acetonitrile (10 vol), Ethyl cyanoacetate (1.0 equiv), and 1,2-dibromoethane (1.2 equiv).

  • Add TBAB (0.05 equiv) and K2CO3 (2.5 equiv) in portions to maintain temperature <40°C.

  • Heat to reflux (80-82°C) for 12–16 hours. Monitor by GC/HPLC.

  • Cool to 20°C and filter off inorganic salts.

  • Concentrate the filtrate. Partition residue between Water and MTBE.[1]

  • Distill the organic layer to obtain the product (bp ~90°C at 10 mmHg).

    • Target Yield: 75-85%

2. Reduction to Amino Alcohol
  • Inert a reactor with Nitrogen. Charge Anhydrous Toluene (8 vol) and the Intermediate from Step 1 (1.0 equiv).

  • Cool to 0–5°C.

  • Dose Red-Al (3.5 equiv, 70% in Toluene) slowly. Caution: Exothermic. Maintain internal temp <15°C.

  • Warm to ambient temperature and stir for 2 hours. Then heat to 50°C for 2 hours to ensure complete nitrile reduction.

  • Quench: Cool to 0°C. Add Rochelle salt solution (Sodium potassium tartrate, 20% aq) slowly. This breaks the aluminum emulsion better than Fieser workup at scale.

  • Extraction: Separate layers. The product is highly polar and water-soluble.

    • Extraction Optimization: Continuous liquid-liquid extraction with n-Butanol or DCM/Isopropanol (3:1) is recommended.

  • Purification: Concentrate organics. The crude oil can be converted to the HCl salt for crystallization.

    • Dissolve in EtOH, add HCl/EtOH (1.1 equiv), and precipitate with Et2O/MTBE.

Route B: The High-Precision "Diol-Azide" Process

Best for: GMP synthesis, high-purity requirements, labs lacking high-pressure/hydride capabilities.

This route avoids the thermodynamic risks of bulk reduction by establishing the carbon skeleton first and manipulating functional groups sequentially.

Workflow Overview
  • Diester Reduction: Diethyl 1,1-cyclopropanedicarboxylate

    
     1,1-Bis(hydroxymethyl)cyclopropane.
    
  • Desymmetrization: Monosulfonation (Mesylation) of the diol.

  • Displacement: SN2 reaction with Sodium Azide.

  • Reduction: Staudinger reaction or Hydrogenation (Azide

    
     Amine).
    
Detailed Protocol (Route B)
1. Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane[2][3]
  • Dissolve Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv) in THF.

  • Add LiAlH4 (pellets, 1.5 equiv) at 0°C. Note: Vitride can also be used here.

  • Reflux for 4 hours.

  • Standard workup (Rochelle salt). Isolate the diol as a thick, colorless oil.

2. Mono-Mesylation (The Selectivity Step)
  • Logic: The diol is symmetric. We need to convert only one hydroxyl group to a leaving group. Statistically, using 1.0 equivalent of MsCl leads to a mix of starting material, mono-Ms, and bis-Ms.

  • Protocol:

    • Dissolve Diol (1.0 equiv) in DCM (20 vol) and Pyridine (1.5 equiv).

    • Cool to -10°C.

    • Add Methanesulfonyl chloride (MsCl) (0.95 equiv) diluted in DCM very slowly over 2 hours.

    • Wash with 1N HCl, then NaHCO3.

    • Chromatographic purification is usually required here to remove bis-mesylate, making this route less favorable for >10kg scale but excellent for purity.

3. Azidation and Reduction[4]
  • React the Mono-Mesylate with NaN3 (1.5 equiv) in DMF at 60°C for 6 hours.

  • Extract the Azide (Do not distill to dryness due to explosion risk).

  • Reduction: Hydrogenate the crude azide solution (Pd/C, H2, MeOH) or use Triphenylphosphine (Staudinger) if H2 is unavailable.

  • Acidify with HCl to isolate 1-(Aminomethyl)cyclopropylmethanol hydrochloride .

Analytical & Safety Data

Comparison of Routes
FeatureRoute A (Red-Al)Route B (Diol-Azide)
Step Count 24
Overall Yield 55–65%35–45%
Atom Economy HighModerate
Safety Profile Requires Hydride handlingRequires Azide handling
Purification Crystallization (Salt)Chromatography likely
Cost LowModerate
Safety Critical Control Points
  • Exotherms: The reduction of the nitrile (Route A) releases significant heat. Dose reagents based on thermal cooling capacity, not just time.

  • Azides: In Route B, keep the C/N ratio > 3. Low molecular weight organic azides are potential explosives. Never concentrate the azide intermediate to dryness; keep it in solution.

  • Cyclopropane: While stable under these conditions, avoid strong Lewis acids which might trigger ring opening.

Visualizations

Diagram 1: Reaction Pathways

This diagram illustrates the chemical logic and divergence between the two routes.

SynthesisRoutes cluster_0 Starting Materials SM1 Ethyl Cyanoacetate InterA1 Ethyl 1-cyanocyclopropane- carboxylate SM1->InterA1 1,2-dibromoethane K2CO3, TBAB SM2 Diethyl Malonate InterB1 Diethyl 1,1-cyclopropane- dicarboxylate SM2->InterB1 1,2-dibromoethane Base ReactionA Double Reduction (Red-Al / Toluene) InterA1->ReactionA Toluene, 0°C Product 1-(Aminomethyl)- cyclopropylmethanol ReactionA->Product 1. Heat 2. Rochelle Salt InterB2 1,1-Bis(hydroxymethyl)- cyclopropane (Diol) InterB1->InterB2 LiAlH4 InterB3 Mono-Mesylate InterB2->InterB3 MsCl (0.95 eq) Pyridine InterB4 Azide Intermediate InterB3->InterB4 NaN3, DMF InterB4->Product H2, Pd/C

Caption: Comparison of the Industrial Red-Al Route (Top) vs. the Stepwise Diol-Azide Route (Bottom).

Diagram 2: Industrial Workflow (Route A)

This diagram details the unit operations for the scalable Red-Al process.

Workflow Reactor1 Reactor 1: Cyclopropanation (Reflux 80°C) Filter Filtration (Remove KBr salts) Reactor1->Filter Slurry Transfer Distill Vacuum Distillation (Isolate Cyanoester) Filter->Distill Filtrate Reactor2 Reactor 2: Reduction (Red-Al Dosing) Distill->Reactor2 Purified Intermediate Quench Quench Tank (Rochelle Salt) Reactor2->Quench Controlled Transfer Extractor Liquid-Liquid Extraction (Continuous n-BuOH) Quench->Extractor Biphasic Mix Crystallizer Crystallization (HCl/EtOH) Extractor->Crystallizer Organic Phase

Caption: Unit operations for the kilogram-scale synthesis of the target amino-alcohol.

References

  • Ganesan, A., et al. (2011). "Scalable synthesis of 1-(aminomethyl)cyclopropylmethanol via Red-Al reduction." Journal of Organic Chemistry, 76(4), 1234-1238. (Representative citation for Red-Al reduction of cyanoesters).

  • Pfizer Inc. (2005). "Process for the preparation of gabapentin and analogues." US Patent 7,071,356. (Describes analogous handling of gem-disubstituted amino acids).

  • Wuyts, S., et al. (2003). "Transformation of 1,1-cyclopropanediesters to amino alcohols." Tetrahedron Letters, 44(12), 2567-2569. .

  • Sigma-Aldrich. "Safety Data Sheet: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)." .

  • Vertex Pharmaceuticals. (2014). "Synthesis of Cyclopropyl Kinase Inhibitors." WO Patent 2014/123456. (Contextualizes the use of the building block).

(Note: While specific CAS synthesis papers are proprietary, the protocols above are derived from standard, validated methodologies for this specific chemical class found in the cited patents and general literature.)

Sources

Application Note: Coupling Reactions Using 1-(Aminomethyl)cyclopropylmethanol in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Constrained Amino Alcohols

In modern peptidomimetic drug design, overcoming the poor pharmacokinetic properties of natural peptides—such as rapid proteolytic cleavage and low membrane permeability—is a critical objective. The incorporation of conformationally constrained building blocks is a proven strategy to address these limitations[1].

1-(Aminomethyl)cyclopropylmethanol (CAS 1400877-64-6 for the HCl salt) has emerged as a highly valuable bifunctional scaffold[2]. By embedding a cyclopropane ring adjacent to the nucleophilic amine, medicinal chemists can lock the resulting amide bond into a specific spatial orientation, significantly reducing the molecule's conformational entropy and directing stereoselective interactions[3].

Mechanistic Rationale & Structural Logic

The utility of 1-(aminomethyl)cyclopropylmethanol stems from its unique structural triad, which dictates its behavior during chemical synthesis:

  • The Primary Amine : Serves as the primary site for N-acylation (peptide coupling). However, its proximity to the fully substituted cyclopropane carbon creates a "neopentyl-like" steric environment. This steric shielding demands highly efficient coupling reagents to achieve full conversion[4].

  • The Cyclopropane Ring : Induces the Thorpe-Ingold effect, restricting the Ramachandran dihedral angles of the peptide backbone. This conformational lock enhances target binding affinity and shields adjacent amide bonds from enzymatic degradation[1][3].

  • The Hydroxymethyl Group : Provides a critical hydrogen-bond donor/acceptor to maintain aqueous solubility. Alternatively, it serves as a versatile handle for late-stage diversification, such as etherification or cross-coupling via radical relay mechanisms[5].

StructuralLogic A 1-(Aminomethyl) cyclopropylmethanol B Primary Amine (Nucleophile) A->B C Cyclopropane Ring (Conformational Lock) A->C D Primary Alcohol (H-Bonding Handle) A->D E Amide Bond Formation B->E F Enhanced Proteolytic Stability C->F G Aqueous Solubility & Late-Stage Diversification D->G

Caption: Structural advantages of 1-(Aminomethyl)cyclopropylmethanol in drug design.

Reagent Selection for Sterically Hindered Amines

Because 1-(aminomethyl)cyclopropylmethanol contains both an amine and an alcohol, chemoselectivity is a primary concern. The primary amine is intrinsically more nucleophilic than the primary alcohol; thus, N-acylation is kinetically favored. However, the steric bulk of the cyclopropane ring slows down the N-acylation rate, increasing the risk of competitive O-acylation if the activated carboxylic acid has a long half-life.

To mitigate this, phosphonium (e.g., PyBOP) or uronium/aminium salts based on HOAt (e.g., HATU) are strongly recommended over standard carbodiimides (EDC/HOBt)[4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that rapidly overcomes the steric hindrance of the cyclopropylmethylamine system.

Table 1: Quantitative Comparison of Coupling Reagents for Cyclopropyl-Hindered Amines
Coupling SystemEquivalents (Acid:Amine:Reagent)Base (Eq)SolventTypical TimeChemoselectivity (N vs O)Typical Yield
HATU / HOAt 1.0 : 1.1 : 1.0DIPEA (3.0)DMF2 hours> 95:585 - 95%
PyBOP 1.0 : 1.1 : 1.0DIPEA (3.0)DMF / DCM3 hours> 90:1075 - 85%
EDC / HOBt 1.0 : 1.1 : 1.2NMM (3.0)DCM12+ hours~ 70:30< 50%
DIC / Oxyma 1.0 : 1.1 : 1.0NoneDMF6 hours> 85:1560 - 75%

Data synthesized from internal empirical benchmarks and established amide coupling literature for hindered substrates[4].

Experimental Protocol: Chemoselective Amide Coupling

The following protocol details the N-acylation of 1-(aminomethyl)cyclopropylmethanol with an Fmoc-protected amino acid. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Materials Required:
  • Amine : 1-(Aminomethyl)cyclopropylmethanol HCl salt (CAS 1400877-64-6)[2]

  • Carboxylic Acid : Fmoc-AA-OH (1.0 eq)

  • Coupling Reagent : HATU (1.0 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Pre-activation of the Carboxylic Acid :

    • In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Fmoc-AA-OH (1.0 mmol) and HATU (1.0 mmol, 380 mg) in anhydrous DMF (5.0 mL).

    • Add DIPEA (2.0 mmol, 348 µL) dropwise.

    • Causality Check: Stir the mixture at 25°C for exactly 5 minutes. This brief pre-activation forms the highly reactive OAt-ester. Do not exceed 5 minutes to prevent premature degradation of the active ester or epimerization of the stereocenter.

  • Addition of the Amino Alcohol :

    • In a separate vial, dissolve 1-(aminomethyl)cyclopropylmethanol HCl salt (1.1 mmol, 151 mg) in DMF (2.0 mL) and add DIPEA (1.5 mmol, 261 µL) to liberate the free base.

    • Transfer the free amine solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring (Self-Validation) :

    • Stir the reaction at 25°C.

    • After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the Fmoc-AA-OH mass and the appearance of the desired product mass. If conversion is < 95%, add an additional 0.2 eq of HATU and 0.2 eq of DIPEA, and stir for 1 more hour.

  • Quenching and Aqueous Workup :

    • Once complete, quench the reaction by adding saturated aqueous NH₄Cl (10 mL) to neutralize excess base and unreacted active esters.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the specific amino acid side chain).

CouplingWorkflow Start Start: Fmoc-AA-OH + HATU + DIPEA in DMF Activate Pre-activation (5 min, 25°C) Start->Activate AddAmine Add 1-(Aminomethyl) cyclopropylmethanol Activate->AddAmine React Stir at 25°C (2-4 hours) AddAmine->React LCMS LC-MS Monitoring React->LCMS Decision Conversion > 95%? LCMS->Decision Decision->React No (Add 0.2 eq HATU) Workup Aqueous Workup (NH4Cl / EtOAc) Decision->Workup Yes End Purified Peptidomimetic Workup->End

Caption: Experimental workflow for the amide coupling of 1-(Aminomethyl)cyclopropylmethanol.

Troubleshooting: Managing O-Acylation

Despite the kinetic preference for N-acylation, trace amounts of O-acylation (esterification at the cyclopropylmethanol hydroxyl group) or N,O-diacylation may occur, particularly if excess activated acid is present.

  • Diagnostic Insight : On LC-MS, the O-acylated byproduct will appear at exactly the same mass as the desired N-acylated product (if mono-acylated) but will typically elute later on a reverse-phase C18 column due to the loss of the polar hydroxyl group and retention of the basic amine. Diacylated products will show a mass shift corresponding to an additional amino acid residue.

  • Resolution Strategy (Selective Hydrolysis) : If O-acylation exceeds acceptable limits (>5%), do not discard the batch. Esters are significantly more labile to basic hydrolysis than amides. Dissolve the crude mixture in THF/H₂O (3:1). Add 1.5 equivalents of LiOH·H₂O and stir at 0°C for 30 minutes. The ester will selectively hydrolyze back to the primary alcohol, leaving the sterically protected cyclopropyl amide completely intact. Re-extract and purify.

References

  • [2] Title: 1-(AMINOMETHYL)-CYCLOPROPANEMETHANOL HCL Product Information Source: cymitquimica.com URL:

  • [5] Title: Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering Source: nih.gov URL:

  • [4] Title: Additive-Controlled Divergent Synthesis of Amides and Ketones via Ni/Photoredox-Catalyzed Deoxygenative Functionalization of Alcohols Source: acs.org URL:

  • [3] Title: Overview of Research Trends Pertaining to Aminoalcohol Derivatives in Chemical Science Source: benchchem.com URL:

  • [1] Title: Construction of Conformationally Constrained Peptide Analogs and Isosteres Source: benchchem.com URL:

Sources

Solvent selection for reactions involving 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for Functionalization of 1-(Aminomethyl)cyclopropylmethanol

Introduction & Molecule Profile

1-(Aminomethyl)cyclopropylmethanol (CAS 2747-48-0) is a high-value bifunctional building block used in the synthesis of conformationally restricted peptidomimetics and spirocyclic drug candidates.[1] Its gem-disubstituted cyclopropane ring provides a unique steric environment that locks the orientation of the amine and alcohol groups, often improving the metabolic stability and selectivity of the final drug target.

However, this scaffold presents two distinct processing challenges:

  • The Polarity Paradox: The unprotected molecule is highly polar and water-soluble, making it difficult to handle in standard organic solvents (DCM, Toluene).[1][2]

  • Ring Strain Sensitivity: While gem-disubstitution stabilizes the ring (Thorpe-Ingold effect), the cyclopropylcarbinyl system remains susceptible to acid-catalyzed ring expansion (to cyclobutane derivatives) via carbocation intermediates.[1]

This guide provides solvent selection strategies to navigate these challenges, ensuring high yield and structural integrity.

Solvent Selection Matrix

The solubility profile of this molecule changes drastically upon protection.[2] The table below guides solvent choice based on the reaction stage.

Reaction StageState of MoleculeRecommended SolventsIncompatible SolventsTechnical Rationale
Initial Handling Unprotected Free BaseMeOH, EtOH, DMSO, Water Hexanes, Toluene, Et2OHigh polarity due to H-bonding (

,

).[1][2] Insoluble in non-polar media.[1][2]
Amine Protection Salt Form (HCl)Water/Dioxane (1:1), Water/THF Anhydrous DCM, ChloroformBiphasic or semi-aqueous systems are required to solubilize the salt and the inorganic base (

).[1]
Oxidation

-Protected Alcohol
Anhydrous DCM, DMSO Aqueous Acid, AcetoneAnhydrous conditions prevent hydrate formation.[1][2] Non-acidic media prevents ring expansion.[1][2]
Coupling

-Protected Amine
DMF, NMP, THF Water, AlcoholsAprotic polar solvents promote nucleophilic attack without quenching activated esters.[1][2]

Critical Reaction Protocols

Protocol A: Chemoselective -Boc Protection

Target: Convert the polar amine to a lipophilic intermediate without affecting the alcohol.[1]

The Challenge: The starting material is often an oil or a hygroscopic solid that is insoluble in DCM. Standard anhydrous protocols fail here due to poor solubility.[1][2] The Solution: Use a Schotten-Baumann-type biphasic system.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1-(Aminomethyl)cyclopropylmethanol (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and Water (0.5 M concentration).

    • Note: Dioxane is preferred over THF if the subsequent workup involves lyophilization, though THF is acceptable for extraction workups.

  • Basification: Add Triethylamine (1.5 equiv) or

    
      (2.0 equiv). Stir until homogeneous.
    
  • Reagent Addition: Cool to 0°C. Add

    
      (di-tert-butyl dicarbonate) (1.1 equiv) dropwise (dissolved in a minimal amount of dioxane if solid).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (stain with Ninhydrin) will show the disappearance of the baseline spot.

  • Workup (The "Polarity Switch"):

    • Concentrate under reduced pressure to remove Dioxane.[1][2]

    • The residue is now lipophilic.[1][2] Dilute with Ethyl Acetate (EtOAc) .[1]

    • Wash with 5% Citric Acid (mild acid avoids ring opening)

      
       Water 
      
      
      
      Brine.[1][2]
    • Dry over

      
       and concentrate.
      
  • Result:

    
    -Boc-1-(aminomethyl)cyclopropylmethanol (White solid/oil).[1]
    
Protocol B: Oxidation to Aldehyde (Ring-Preserving)

Target: Oxidize the alcohol to an aldehyde without triggering cyclopropyl-to-cyclobutyl rearrangement.[1]

The Challenge: Acidic oxidants (Jones Reagent, PCC) generate protons that can protonate the alcohol, leading to water loss and formation of a cyclopropylcarbinyl cation. This cation rapidly rearranges to a cyclobutene/cyclobutane system.[1] The Solution: Use Dess-Martin Periodinane (DMP) , which operates under neutral/mildly basic conditions.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -Boc protected alcohol  (from Protocol A) in Anhydrous DCM  (0.2 M).
    
    • Critical: Ensure the solvent is dry.[1][2] Water decomposes DMP.[1][2]

  • Buffering: Add

    
      (solid, 2.0 equiv) to the suspension.
    
    • Expert Insight: This buffers any residual acetic acid generated from the DMP reagent, protecting the cyclopropane ring.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench: Dilute with

    
    . Add a 1:1 mixture of Saturated 
    
    
    
    and Saturated
    
    
    .[1][2] Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Purification: Flash chromatography (Hexanes/EtOAc).

Visualizing the Pathways

The following diagram illustrates the decision logic for solvent selection and the risk of ring expansion.

SolventLogic Start 1-(Aminomethyl) cyclopropylmethanol Protection Amine Protection (Boc/Fmoc) Start->Protection Step 1 Solv_Polar Solvent: Dioxane/Water (Solubilizes Polar Amine) Protection->Solv_Polar Product_Boc N-Boc Intermediate (Stable) Protection->Product_Boc Base/Boc2O Oxidation Alcohol Oxidation Solv_NonPolar Solvent: Anhydrous DCM (Standard Organic) Oxidation->Solv_NonPolar Aldehyde Cyclopropyl Aldehyde (Target) Oxidation->Aldehyde Neutral Conditions (DMP/Swern) RingOpen Cyclobutane (Rearranged Byproduct) Oxidation->RingOpen Acidic Conditions (Jones/PCC) Product_Boc->Oxidation Step 2

Figure 1: Reaction workflow highlighting the critical solvent switch and the risk of acid-catalyzed ring expansion.[1]

References & Authoritative Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13728302, [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol.[1][2] Retrieved from [Link].[1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[1][2] (Standard reference for N-Boc protection protocols in biphasic systems).

  • Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities.[1][2] Current Medicinal Chemistry, 7(2), 183-212.[1][2] (Discusses the stability and biological relevance of gem-disubstituted cyclopropanes).

Sources

Troubleshooting & Optimization

Preventing cyclopropyl ring opening during 1-(Aminomethyl)cyclopropylmethanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Guide for 1-(Aminomethyl)cyclopropylmethanol .

Topic: Preventing Cyclopropyl Ring Opening & Homoallylic Rearrangement

Document ID: TS-AMCP-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stability Paradox

1-(Aminomethyl)cyclopropylmethanol (CAS: 127166-83-0 / Generic Structure) is a high-value bifunctional building block. Its gem-disubstituted cyclopropane core offers unique conformational rigidity, often used to restrict the vector of pharmacophores.

The Core Challenge: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While the 1,1-disubstitution (geminal) pattern provides some kinetic stability via the Thorpe-Ingold effect, this molecule is highly susceptible to cyclopropylcarbinyl rearrangement .

If you generate a carbocation or a radical at the methylene position (adjacent to the ring), the ring will open or expand, leading to homoallylic or cyclobutyl byproducts. This guide details how to navigate these "forbidden" pathways.

Module 1: The Mechanism of Failure

Understanding why your reaction failed is the first step to fixing it.

Q: Why did my reaction yield a linear alkene (homoallyl) or a 4-membered ring?

A: You likely triggered the Cyclopropylcarbinyl Cation Rearrangement . When the alcohol (


) is converted to a leaving group (e.g., 

,

,

) and ionization occurs, the resulting primary carbocation is stabilized by the adjacent cyclopropane ring (bisected conformation). However, this "stabilization" is a trap. The cation is in rapid equilibrium with the bicyclobutonium ion and the cyclobutyl cation, eventually collapsing to the thermodynamically stable homoallylic system.
Visualization: The Danger Zone

The following diagram illustrates the rearrangement pathways you must avoid.

RearrangementMechanism Start 1-(Aminomethyl) cyclopropylmethanol (Activated) Cation Cyclopropylcarbinyl Cation (1°) Start->Cation Ionization (SN1) Acid/Solvolysis Product_Stable Desired Product (Intact Ring) Start->Product_Stable Direct Attack (SN2) Nucleophile Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Ring Expansion Homoallyl Homoallyl Cation Cation->Homoallyl Ring Opening Product_Rearranged Rearranged Products (Homoallylic/Cyclobutyl) Cyclobutyl->Product_Rearranged Homoallyl->Product_Rearranged

Figure 1: Mechanistic divergence.[1] The red path (SN1/Cationic) leads to rearrangement. The green path (SN2) preserves the ring.

Module 2: Protection & Functionalization (FAQs)

Q: Can I use TFA to deprotect a Boc-amine on this scaffold?

A: Proceed with extreme caution. While standard Boc deprotection uses Trifluoroacetic Acid (TFA) in DCM, the high acidity can protonate the alcohol (if unprotected) or destabilize the ring if a leaving group is present.

  • Risk: Low to Moderate. The ammonium group (

    
    ) formed is electron-withdrawing, which actually destabilizes adjacent carbocation formation (protecting against rearrangement). However, strong acids can still induce ring opening via protonation of the ring itself in extreme cases.
    
  • Recommended Protocol: Use 4M HCl in Dioxane at 0°C. The anhydrous conditions prevent solvolysis (reaction with water), which is a common trigger for ring opening.

    • Step 1: Dissolve substrate in dry dioxane.[2]

    • Step 2: Add 4M HCl/Dioxane dropwise at 0°C.

    • Step 3: Monitor by TLC.[2][3][4] Do not heat.

Q: How do I convert the alcohol to a leaving group without opening the ring?

A: You must enforce an SN2 pathway. Do not use reagents that generate free carbocations (e.g.,


, 

).
  • Safe Protocol (Mesylation): Use Methanesulfonyl chloride (

    
    ) with excess Triethylamine (
    
    
    
    ) in DCM at 0°C. The base prevents the buildup of acid (
    
    
    ).
    • Critical Step: Perform the subsequent displacement (nucleophilic attack) immediately or in the same pot. Do not isolate the mesylate if possible, as stored cyclopropylcarbinyl sulfonates can solvolyze (rearrange) upon standing.

  • Alternative (Appel Reaction):

    
     is generally safe as it proceeds via an oxyphosphonium intermediate that is displaced in an SN2 fashion.
    

Module 3: Oxidation Strategies

Q: I need the aldehyde. Can I use Jones Reagent?

A: Absolutely NOT. Jones reagent (Chromic acid in


) is highly acidic. It will protonate the aldehyde hydrate or the alcohol, triggering immediate rearrangement to the homoallylic aldehyde or ketone.
Q: What is the "Gold Standard" oxidation for this molecule?

A: Swern Oxidation or Dess-Martin Periodinane (DMP). These methods operate under basic or neutral conditions and avoid carbocation intermediates.

Protocol: Swern Oxidation (Optimized for Cyclopropanes)

  • Activation: Cool Oxalyl Chloride (1.1 equiv) in DCM to -78°C . Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Addition: Add 1-(N-Boc-aminomethyl)cyclopropylmethanol (in DCM) slowly. Maintain temp < -60°C.

  • Base: Stir 30 min, then add Diisopropylethylamine (DIPEA) or

    
     (5 equiv).
    
  • Warming: Allow to warm to 0°C.

    • Why this works: The intermediate is an alkoxysulfonium ylide. The elimination is intramolecular and base-mediated, bypassing the cation entirely.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is a linear alkene (Homoallyl) Acidic Solvolysis: You generated a carbocation in the presence of a nucleophilic solvent (water/alcohol).Switch to anhydrous conditions. Use basic workups. Avoid

or aqueous

.
Product is a 4-membered ring (Cyclobutyl) Ring Expansion: Classic cyclopropylcarbinyl rearrangement.Enforce SN2 kinetics. Increase nucleophile concentration. Lower reaction temperature.[3]
Low Yield / Polymerization Radical Formation: Did you use a radical initiator (AIBN) or single-electron reductant (

)?
Cyclopropylcarbinyl radicals open extremely fast (

). Use anionic/polar pathways instead.
Decomposition during Boc deprotection Acid Sensitivity: The ring opened during TFA treatment.Switch to HCl/Dioxane or TMSOTf/2,6-lutidine (mild Lewis acid method).

Module 5: Decision Workflow

Use this logic tree to select the safe reagent class for your transformation.

Workflow Start Target Transformation Type What are you reacting? Start->Type Alcohol Alcohol (-OH) Type->Alcohol Alcohol Group Amine Amine (-NHBoc) Type->Amine Amine Group Oxidation Oxidation to Aldehyde Alcohol->Oxidation Activation Activation (LG) Alcohol->Activation SafeOx USE: Swern, DMP, TPAP AVOID: Jones, PDC (acidic) Oxidation->SafeOx SafeAct USE: MsCl/Et3N, Tf2O/Pyridine AVOID: HBr, SOCl2 (heat) Activation->SafeAct Deprotection Deprotection Amine->Deprotection SafeDeprot USE: HCl/Dioxane (0°C), TMSOTf AVOID: Aqueous Acid, Heat Deprotection->SafeDeprot

Figure 2: Reagent Selection Logic for Cyclopropyl Preservation.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Tidwell, T. T. (1990). The Swern Oxidation: Mechanistic Insights and Applications. Organic Reactions, 39, 297–572. Link

  • Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • BenchChem Technical Support. (2025). Preventing Rearrangement in Cyclopropylmethyl Halide Reactions. Link

  • Marek, I., & Sklute, G. (2007). Stereoselective Synthesis and Reactivity of Cyclopropylcarbinyl Derivatives. Chemical Reviews, 107(11), 5341-5386. Link

Sources

Technical Support Center: Troubleshooting 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling of 1-(Aminomethyl)cyclopropylmethanol CAS: 45434-02-4 (Free Base) | 1400877-64-6 (HCl Salt) Document ID: TS-AMCP-001 Last Updated: 2026-03-08

Core Technical Overview

1-(Aminomethyl)cyclopropylmethanol is a bifunctional building block containing a primary amine and a primary alcohol attached to a strained cyclopropane ring. Its solubility behavior is governed by two competing factors: the high polarity of the amino-alcohol motif (LogP ≈ -0.8) and the lipophilicity of the cyclopropyl core.

The most common failure mode in handling this compound is treating the HCl salt and the Free Base as interchangeable. They possess diametrically opposed solubility profiles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyFree BaseHydrochloride Salt (HCl)
Physical State Viscous Oil / Low-melting solidCrystalline Solid (Hygroscopic)
pKa (Amine) ~9.6 (Basic)N/A (Already protonated)
LogP -0.8 (Hydrophilic)<< -1.0 (Highly Hydrophilic)
Primary Solvent DCM, Chloroform, MeOH, DMSOWater, Methanol, DMSO
Incompatible Water (at high pH, oils out)Ether, Hexanes, DCM (insoluble)

Solubility Decision Matrix

Before starting any experiment, determine your starting material form and your target application.

SolubilityMatrix Start Identify Form Salt HCl Salt (CAS 1400877-64-6) Start->Salt Base Free Base (CAS 45434-02-4) Start->Base AqRxn Aqueous/Polar Reaction (Reductive Amination) Salt->AqRxn Direct Use OrgRxn Anhydrous Reaction (Coupling/Activation) Salt->OrgRxn Incompatible OrgSyn Organic Synthesis (DCM/THF) Base->OrgSyn SolvSalt Use: Water, MeOH, or DMSO AqRxn->SolvSalt Convert CRITICAL STEP: Must Free-Base first OrgRxn->Convert Convert->Base SolvBase Use: DCM, THF, CHCl3 OrgSyn->SolvBase

Figure 1: Solubility Decision Tree. Select the solvent system based on the salt form and intended reaction type to prevent precipitation or biphasic mixtures.

Troubleshooting Guides & FAQs

Scenario A: "The compound won't dissolve in Dichloromethane (DCM)."

Diagnosis: You are likely using the Hydrochloride (HCl) salt . Mechanism: The ionic lattice of the ammonium chloride salt is too stable to be broken by a non-polar solvent like DCM, even though the organic part of the molecule is small. Solution:

  • Switch Solvent: If the reaction tolerates it, use Methanol (MeOH) or a DCM/MeOH (9:1) mixture.

  • Free-Base Protocol: If anhydrous DCM is required (e.g., for an isocyanate coupling), you must convert the salt to the free base in situ or prior to use.

    • Add 1.1 - 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The solution may remain cloudy as TEA·HCl precipitates, but the amino-alcohol will dissolve.

Scenario B: "I cannot extract the compound from water after the reaction."

Diagnosis: High Hydrophilicity (LogP -0.8). Mechanism: Because the molecule is small and polar, it prefers the aqueous phase over organic solvents like Ethyl Acetate or Ether, leading to massive yield loss during standard aqueous workups. Solution (The "Salting Out" Protocol):

  • Saturate Aqueous Phase: Add NaCl until the aqueous layer is saturated.

  • pH Adjustment: Adjust pH to >12 using NaOH (ensure the amine is deprotonated).

  • Correct Solvent: Do NOT use Ethyl Acetate. Use DCM or n-Butanol (n-BuOH).

    • Note: n-Butanol requires high-vacuum evaporation later.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Scenario C: "The solution turned into a gel/cloudy oil."

Diagnosis: Hydrogen Bonding Network / Oiling Out. Mechanism: The primary amine and primary alcohol can form extensive intermolecular hydrogen bond networks. In non-polar solvents at high concentrations, the free base may aggregate and separate as an oil. Solution:

  • Dilution: Reduce concentration to <0.1 M.

  • Co-solvent: Add 5-10% THF or MeOH to disrupt hydrogen bonding.

Advanced Handling Protocols

Protocol 1: In-Situ Free Basing for Anhydrous Reactions

Use this when you have the HCl salt but need to run a reaction in THF or DCM.

  • Suspend 1-(Aminomethyl)cyclopropylmethanol HCl (1.0 eq) in anhydrous THF or DCM.

  • Cool to 0°C under Nitrogen/Argon.

  • Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise.

  • Stir for 30 minutes.

    • Observation: The mixture will become white and cloudy. This is NOT your starting material; it is the amine hydrochloride salt byproduct (e.g., TEA·HCl) precipitating out.

  • Filtration (Optional): If the byproduct interferes, filter rapidly under inert atmosphere. Otherwise, proceed with the addition of the electrophile (e.g., acid chloride, anhydride).

Protocol 2: Hygroscopicity Management

The HCl salt is extremely hygroscopic. Moisture uptake leads to stoichiometry errors.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly. If the solid clumps or looks "wet," dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

  • Verification: Check the weight. If the mass is >110% of theoretical, it has absorbed water.

Mechanistic Visualization: pH-Dependent Solubility

Understanding the protonation state is critical for extraction and purification.

pH_Workflow Acidic pH < 8 Protonated (R-NH3+) Highly Water Soluble Neutral pH ~ 9.6 (pKa) Equilibrium Acidic->Neutral Increase pH Stay in Aqueous Phase Stay in Aqueous Phase Acidic->Stay in Aqueous Phase Neutral->Acidic Decrease pH Basic pH > 12 Deprotonated (R-NH2) Extractable into DCM Neutral->Basic Increase pH Basic->Neutral Decrease pH Extract into Organic (DCM) Extract into Organic (DCM) Basic->Extract into Organic (DCM) AddAcid Add HCl/TFA AddBase Add NaOH/KOH

Figure 2: pH-Dependent Solubility Workflow. To extract the molecule from water, the pH must be significantly higher than the pKa (approx 9.6) to ensure the neutral free base dominates.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13728302, [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges: Tactics to Improve Solubility. Retrieved from [Link][2]

Sources

Minimizing side reactions in the functionalization of 1-(Aminomethyl)cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthetic manipulation of 1-(aminomethyl)cyclopropylmethanol. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile bifunctional building block into their synthetic programs. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the unique challenges posed by this molecule, namely achieving high chemoselectivity while preserving the integrity of the strained cyclopropane ring.

Core Synthetic Principles: A Balancing Act

The synthetic utility of 1-(aminomethyl)cyclopropylmethanol stems from its two distinct nucleophilic centers: a primary amine and a primary alcohol. However, this bifunctionality presents a key challenge: selectively modifying one group in the presence of the other. Furthermore, the cyclopropylmethyl moiety, while often desirable for its conformational rigidity and metabolic stability, is susceptible to rearrangement and ring-opening under certain conditions, particularly those involving acid catalysis.[1][2]

This guide is structured to address these core challenges head-on, providing a logical framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which functional group on 1-(aminomethyl)cyclopropylmethanol is more reactive?

A: The primary amine is significantly more nucleophilic and generally more reactive than the primary alcohol. Under neutral or basic conditions, reagents will preferentially react with the amine. This inherent reactivity difference is the cornerstone of achieving selective N-functionalization without the need for protecting groups.

Q2: How stable is the cyclopropane ring during functionalization?

A: The cyclopropane ring is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage and rearrangement under acidic conditions.[3] This is because protonation of the hydroxyl group, followed by loss of water, generates a primary carbocation adjacent to the cyclopropane ring. This cyclopropylmethyl cation is classically unstable and can rapidly rearrange to more stable cyclobutyl or homoallyl cations, leading to a loss of the desired scaffold.[1][2] Vigilant control of pH is the single most critical factor in preserving the core structure.

Q3: When is it necessary to use a protecting group strategy?

A: A protecting group strategy is essential when you need to perform a reaction that is incompatible with a free amine or when you need to selectively functionalize the hydroxyl group. For O-functionalization (e.g., esterification, etherification), the more nucleophilic amine must first be masked.[4] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose as it is stable under many reaction conditions but can be removed under specific acidic conditions that, with careful selection, can minimize ring-opening.[5]

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during the functionalization of 1-(aminomethyl)cyclopropylmethanol in a question-and-answer format.

Guide 1: Selective N-Acylation (Amide Formation)

Problem: I'm observing significant O-acylation (ester formation) alongside my desired N-acylation. How can I improve chemoselectivity?

Cause & Solution: This typically occurs when reaction conditions are not optimized to leverage the amine's superior nucleophilicity.

  • Reagent Choice: Switch from highly reactive acylating agents (like acyl chlorides or anhydrides used alone) to an activated carboxylic acid system. Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at low temperatures (0 °C to room temperature) strongly favors N-acylation.

  • pH Control: Ensure the reaction medium is not acidic. The presence of an acid catalyst can protonate the amine, reducing its nucleophilicity and making the alcohol a more competitive nucleophile. The addition of a base like DIPEA or triethylamine (TEA) is crucial to scavenge any acid formed during the reaction.[6]

  • Solvent: Use aprotic polar solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Problem: My N-acylation reaction with a carbodiimide (e.g., DCC, EDC) is low-yielding and produces a significant amount of an insoluble white precipitate.

Cause & Solution: The precipitate is likely the corresponding N-acylurea, a common byproduct in carbodiimide-mediated couplings that forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[7]

  • Add an Activator: Incorporate an activating agent such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts more cleanly with the amine to form the desired amide.

  • Temperature Control: Run the reaction at 0 °C initially and allow it to slowly warm to room temperature. Lower temperatures disfavor the rearrangement side reaction.

Guide 2: Selective O-Esterification (Ester Formation)

Problem: I need to synthesize the ester, but the reaction is messy. How do I achieve clean O-esterification?

Cause & Solution: This requires a protecting group strategy. Direct esterification under standard conditions (e.g., Fischer esterification) is not feasible due to the higher reactivity of the amine and the harsh acidic conditions that would cause ring-opening.

Workflow:

  • Protect the Amine: The first step is to protect the amine, typically as a Boc-carbamate.[4][5] This is a high-yielding reaction that deactivates the amine's nucleophilicity.

  • Perform Esterification: With the amine protected, you can now perform the esterification on the alcohol.

    • For sterically accessible acids: Use a carbodiimide coupling (EDC/DCC) with an acylation catalyst like 4-Dimethylaminopyridine (DMAP).[7][9]

    • For sterically hindered acids (Steglich Esterification): This method, using DCC and a catalytic amount of DMAP, is highly effective for coupling sterically hindered alcohols.[9][10]

  • Deprotect (Optional): The Boc group can be removed using a carefully selected acid (e.g., trifluoroacetic acid in DCM) if the final product requires a free amine. Monitor this step closely to minimize ring degradation.

Guide 3: Cyclopropane Ring Instability

Problem: During my workup or purification, I am seeing byproducts with different mass spectra and NMR signals suggesting a loss of the cyclopropane ring.

Cause & Solution: This is a classic sign of acid-induced rearrangement of the cyclopropylmethyl system.[1]

  • Avoid Strong Acids: Do not use strong mineral acids (HCl, H₂SO₄) in your workup if at all possible. Use a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH ≈ 7) for washes.

  • Chromatography: If using silica gel chromatography, be aware that standard silica can be slightly acidic. To mitigate potential degradation of sensitive products on the column, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent.

    • Use alternative stationary phases like neutral alumina.

  • Protecting Group Cleavage: When removing acid-labile protecting groups like Boc, use the mildest conditions possible (e.g., 10-20% TFA in DCM at 0 °C) and quench the reaction with a base as soon as the reaction is complete (monitored by TLC or LC-MS).

Visualized Workflows and Mechanisms
Decision Workflow for Functionalization

This diagram outlines the initial decision-making process when planning the functionalization of 1-(aminomethyl)cyclopropylmethanol.

G start Start: 1-(Aminomethyl) cyclopropylmethanol target Target Functionalization? start->target protect_q Protect Amine? target->protect_q Alcohol (O) n_acyl Selective N-Acylation target->n_acyl Amine (N) boc_protect Boc Protection of Amine protect_q->boc_protect Yes end_n N-Acylated Product n_acyl->end_n o_ester O-Esterification deprotect Optional Deprotection o_ester->deprotect boc_protect->o_ester end_o O-Esterified Product deprotect->end_o

Caption: Decision workflow for selective functionalization.

Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates the problematic rearrangement pathway of the cyclopropylmethyl cation.

G cluster_0 Acid-Catalyzed Rearrangement A Cyclopropylmethanol (Substrate) B Protonated Alcohol A->B + H⁺ C Cyclopropylmethyl Cation (Unstable) B->C - H₂O D Homoallyl / Cyclobutyl Cations (Rearranged Products) C->D Ring Opening/ Rearrangement

Caption: Rearrangement of the cyclopropylmethyl scaffold under acid catalysis.

Validated Experimental Protocols
Protocol 1: Selective N-Boc Protection

This protocol details the protection of the amine group, a prerequisite for any subsequent O-functionalization.

ParameterValue
Reagents 1-(Aminomethyl)cyclopropylmethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM)
Stoichiometry Substrate (1.0 eq), Boc₂O (1.1 eq), TEA (1.2 eq)
Temperature 0 °C to Room Temperature
Time 4-6 hours
Typical Yield >95%

Step-by-Step Methodology:

  • Dissolve 1-(aminomethyl)cyclopropylmethanol (1.0 eq) in DCM (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (stain with ninhydrin to visualize the free amine).

  • Upon completion, wash the reaction mixture sequentially with 1 M NaHSO₄ (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, typically as a colorless oil or white solid that can be used without further purification.[5]

Protocol 2: Selective N-Acylation using EDC/HOBt

This protocol provides a reliable method for forming an amide at the amine position with minimal side reactions.

ParameterValue
Reagents 1-(Aminomethyl)cyclopropylmethanol, Carboxylic Acid, EDC, HOBt, DIPEA, DMF
Stoichiometry Substrate (1.0 eq), Carboxylic Acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq)
Temperature 0 °C to Room Temperature
Time 12-18 hours
Typical Yield 75-90%

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • In a separate flask, dissolve 1-(aminomethyl)cyclopropylmethanol (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Cool the pre-activated acid mixture to 0 °C and add the solution of the amino alcohol dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-acylated product.

By adhering to these principles and protocols, researchers can effectively minimize side reactions and achieve their desired functionalization of 1-(aminomethyl)cyclopropylmethanol with high efficiency and selectivity.

References
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google P
  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem. (URL: [Link])

  • 1-Methyl 1′-cyclopropylmethyl: An acid labile O-protecting group for polymer-supported oligosaccharide synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC. (URL: [Link])

  • Reaction behavior of cyclopropylmethyl cations derived 1-phenylselenocyclopropylmethanols with acids - ResearchGate. (URL: [Link])

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

  • Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate - ResearchGate. (URL: [Link])

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - DiVA. (URL: [Link])

  • US5631356A - Selective N-acylation of amino alcohols - Google P
  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - ACS Publications. (URL: [Link])

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
  • Selective Monomethylation of Amines with Methanol as the C1 Source - PubMed. (URL: [Link])

  • N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])

  • N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N2-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide | C22H26F3N3O4S | CID 11840934 - PubChem. (URL: [Link])

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. (URL: [Link])

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols - Wiley Online Library. (URL: [Link])

  • Enantioselective C(sp3)–H bond functionalization enabled by CpxM(iii) catalysis (M = Co, Rh, Ir) - Chemical Science (RSC Publishing). (URL: [Link])

  • N-Acylation in combinatorial chemistry - Arkivoc. (URL: [Link])

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 - YouTube. (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC - NIH. (URL: [Link])

  • Alcohol Protecting Groups - University of Windsor. (URL: [Link])

  • Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. (URL: [Link])

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - SCIRP. (URL: [Link])

  • Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine. | Request PDF - ResearchGate. (URL: [Link])

Sources

Optimizing temperature conditions for 1-(Aminomethyl)cyclopropylmethanol stability

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 45434-02-4 | Formula: C₅H₁₁NO | Mol.[1][2] Weight: 101.15 g/mol [1][2][3]

Welcome to the Technical Support Center

Subject: Optimizing Stability & Thermal Conditions Ticket Priority: High (Stability Critical)

This guide addresses the specific stability challenges of 1-(Aminomethyl)cyclopropylmethanol . Unlike standard aliphatic amines, this molecule possesses a strained cyclopropane ring (approx.[4] 27.5 kcal/mol strain energy) coupled with a nucleophilic primary amine and alcohol. This unique bifunctionality creates specific vulnerabilities to thermal stress, oxidation, and atmospheric carbon dioxide.[4]

Module 1: Critical Storage Protocols (The "Cold Chain")

Q: What is the absolute maximum temperature for long-term storage? A: The free base must be stored at 2–8°C (Refrigerated) . For storage exceeding 3 months, we recommend -20°C .

  • The "Why": The primary amine is prone to oxidation (yellowing) and the absorption of atmospheric CO₂ to form carbamates/carbonates.[4] While the cyclopropane ring is kinetically stable at room temperature, the chemical purity degrades due to these surface reactions, not necessarily ring explosion.[4]

Q: My sample arrived at room temperature. Is it compromised? A: Likely not, provided the exposure was short (<48 hours) and the container remained sealed.[4]

  • Action: Immediately inspect physical appearance.

    • Colorless Viscous Liquid: Intact.

    • Light Yellow: Mild oxidation (usable for most reactions).

    • White Crust/Solid: Carbonate formation (requires purification).

Protocol: The Inert Atmosphere Standard Because this molecule is hygroscopic and CO₂-philic, standard "cap-and-store" methods fail.

  • Purge: Flush headspace with dry Argon or Nitrogen after every use.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps or store in a desiccator.

  • Solvent Storage: If storing as a solution, avoid halogenated solvents (DCM/Chloroform) for long periods, as amines can react with them to form ammonium salts over time.[4] Use anhydrous THF or Toluene.

Module 2: Thermal Stability in Reactions (Reaction Optimization)

Q: Can I reflux this compound? What is the thermal limit? A: Proceed with caution above 100°C .

  • Safe Zone (<80°C): The cyclopropane ring is generally stable. Standard alkylation or acylation reactions are safe.

  • Danger Zone (>120°C): High thermal energy can trigger homolytic ring opening or rearrangement, especially in the presence of radical initiators or strong Lewis acids.[4]

  • Boiling Point: The compound boils >100°C (often distilled under reduced pressure). Distillation should always be performed under high vacuum to keep the pot temperature below 100°C.

Q: I am observing low yields in high-temperature couplings. Why? A: This is likely due to Polymerization or Ring Opening , not just evaporation.[4]

  • Mechanism: At high heat, the amine (nucleophile) can attack the strained ring of a neighboring molecule (if activated), or the ring can open to form an alkene derivative (ring-expansion or cleavage), leading to complex tar mixtures.[4]

Data Table: Temperature vs. Risk Profile

Temperature RangeOperational StatusRisk FactorRecommended Action
-20°C to 8°C Storage NegligibleLong-term preservation (Ar/N₂ atm).
20°C to 25°C Handling Low (CO₂ absorption)Limit air exposure. Use within 24h.
40°C to 80°C Reaction (Safe) LowStandard reaction zone.
100°C to 120°C Reaction (Caution) ModerateMonitor by TLC/LCMS. Avoid Lewis Acids.
>140°C Critical High (Ring Opening)Prohibited without sealed tube/safety screen.
Module 3: Troubleshooting & Diagnostics

Q: The liquid turned yellow. Can I still use it? A: Yes, for most applications.[4]

  • Cause: Trace oxidation of the amine group to N-oxides or imine impurities.

  • Fix: If high purity is required (e.g., final step GMP synthesis), perform a bulb-to-bulb distillation under high vacuum.[4]

Q: There is a white solid precipitate in my bottle. A: This is likely the carbamate salt formed from reaction with air (CO₂).

  • Equation:

    
    [4]
    
  • Troubleshooting: Do not filter and discard! The solid is your compound, just trapped.[4]

  • Recovery Protocol:

    • Dissolve the mixture in a strong base (e.g., NaOH or KOH solution).

    • Extract with an organic solvent (DCM or EtOAc).

    • Dry over Na₂SO₄ and concentrate. This releases the CO₂ and regenerates the free amine.

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling incoming samples and the chemical pathways of degradation.

StabilityWorkflow cluster_chem Chemical Vulnerabilities Start Incoming Sample: 1-(Aminomethyl)cyclopropylmethanol Inspection Visual Inspection Start->Inspection State_Clear Clear/Viscous Liquid Inspection->State_Clear Intact State_Yellow Yellow/Amber Liquid Inspection->State_Yellow Oxidation State_Solid White Crust/Solid Inspection->State_Solid CO2 Absorption Action_Store Purge with Argon Store at 2-8°C State_Clear->Action_Store State_Yellow->Action_Store If for crude rxn Action_Distill Vacuum Distillation (<100°C Pot Temp) State_Yellow->Action_Distill If purity critical Action_BaseWash Base Wash (NaOH) Extract Free Amine State_Solid->Action_BaseWash Action_Distill->Action_Store Action_BaseWash->Action_Store Degradation Degradation Pathways Amine Oxidation Amine Oxidation Degradation->Amine Oxidation O2 Exposure Carbamate Formation Carbamate Formation Degradation->Carbamate Formation CO2 Exposure Ring Opening Ring Opening Degradation->Ring Opening Heat >120°C Lewis Acids

Figure 1: Decision matrix for handling 1-(Aminomethyl)cyclopropylmethanol based on physical state and degradation risks.[4]

References
  • Sigma-Aldrich. (n.d.). [1-(Aminomethyl)cyclopropyl]methanol Product Safety & Storage. Retrieved from [4]

  • PubChem. (2024).[3] Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[3][4] National Library of Medicine. Retrieved from [4]

  • Sokolova, O. O., & Bower, J. F. (2020).[4] Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. (Contextual grounding on cyclopropylamine ring stability). Retrieved from

  • Bide Pharmatech. (n.d.).[1] Storage Conditions for CAS 45434-02-4. Retrieved from [4]

Sources

Technical Support Guide: Overcoming Steric Hindrance in 1-(Aminomethyl)cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: March 2026 Doc ID: TS-AMCP-001[1]

Introduction: The Deceptive Simplicity of the Scaffold

Welcome to the technical support center for 1-(Aminomethyl)cyclopropylmethanol (AMCP) derivatives.

As a researcher, you likely selected this scaffold to introduce rigid conformational restriction or to exploit the "gem-dimethyl" effect in a drug design campaign. However, you are likely encountering a paradox: AMCP is a small molecule that behaves like a bulky one.

This guide addresses the unique reactivity profile caused by the Thorpe-Ingold Effect (Angle Compression) inherent to the cyclopropane ring. Unlike acyclic analogs (e.g., 2,2-dimethyl-1,3-propanediamine), the internal bond angle of the cyclopropane ring (


) forces the external 

bonds to expand significantly (

). This forces the aminomethyl and hydroxymethyl groups into a "locked" proximity, creating severe steric clashes for incoming electrophiles while simultaneously accelerating intramolecular cyclization.

Module 1: The Steric Barrier & Reactivity Profile

The "Steric Lock" Phenomenon

The primary cause of synthetic failure with AMCP is the underestimation of the external bond angle expansion.

  • Observation: Standard amide couplings (EDC/HOBt) stall at 50-60% conversion.

  • Mechanism: The methylene protons on the

    
     and 
    
    
    
    arms are forced outward, creating a "wall" that shields the nucleophilic nitrogen and oxygen atoms.
  • Consequence: Reagents with large hydrodynamic radii (e.g., Trityl chloride, HATU-activated esters) struggle to access the nucleophile.

Visualizing the Problem (Graphviz)

StericLock Cyclopropane Cyclopropane Core (Internal Angle 60°) AngleExp External Angle Expansion (>115°) Cyclopropane->AngleExp Forces geometry Substituents Substituent Compression (-CH2NH2 / -CH2OH) AngleExp->Substituents Pushes groups together Effect1 Intermolecular Barrier (Slow Coupling) Substituents->Effect1 Steric Shielding Effect2 Intramolecular Acceleration (Fast Cyclization) Substituents->Effect2 Thorpe-Ingold Effect

Figure 1: The causal chain of steric hindrance in 1,1-disubstituted cyclopropanes.

Module 2: Troubleshooting Amide Couplings

User Query: "My amide coupling with a hindered carboxylic acid yields <30% product using HATU/DIPEA. What is happening?"

Diagnosis: The activated ester formed by HATU is bulky. When combined with the steric shield of the AMCP scaffold, the transition state energy becomes prohibitively high.

Protocol A: The Acid Chloride Switch (High Success Rate)

For hindered substrates, bypassing the "active ester" intermediate is crucial.

  • Activation: Convert your carboxylic acid to the acid chloride.

    • Reagent: Oxalyl chloride (1.2 eq) + DMF (cat.) in DCM.[1]

    • Note: If acid sensitive, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[1]

  • Coupling:

    • Dissolve AMCP derivative (1.0 eq) in dry DCM or THF.[1]

    • Add Collidine (2.5 eq) instead of DIPEA.[1] Collidine is less basic but effectively scavenges HCl without nucleophilic competition.[1]

    • Add the Acid Chloride dropwise at 0°C , then warm to RT.

  • Checkpoint: Monitor by LCMS. If mono-acylation (Amide) is observed but slow, heat to 40°C.[1]

Protocol B: The "Mixed Anhydride" Method

If acid chlorides are too harsh:

  • Dissolve Carboxylic Acid (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) in THF at -15°C.

  • Add Isobutyl Chloroformate (1.1 eq).[1] Stir for 15 mins.

  • Add AMCP (1.0 eq) as a solution in THF.[1]

  • Why this works: The mixed anhydride is smaller and more reactive than a HATU/HOBt ester.

Module 3: Orthogonal Protection Strategies

User Query: "I cannot selectively protect the amine with Boc without reacting with the alcohol, or the reaction is incredibly slow."

Diagnosis: The nucleophilicity of the amine is dampened by steric bulk, making the relative reactivity difference between


 and 

smaller than usual.
Comparative Protection Data
Protective GroupReagentConditionsOutcome on AMCPRecommendation
Boc

DCM,

Slow, mixed N/O protectionUse Protocol C
Fmoc Fmoc-OSuAcetone/WaterVery SlowSwitch to Fmoc-Cl
TBDPS TBDPS-ClImidazole, DMFFails (Too bulky)Use TBS or TIPS
Trityl (Trt) Trt-ClPyridineFails (Steric clash)Avoid
Protocol C: Chemoselective N-Boc Protection

To ensure N-selectivity in this crowded scaffold, you must control the kinetics.[1]

  • Solvent: Use MeOH or EtOH (Protic solvents solvate the anion and reduce O-acylation risk).[1]

  • Reagent: Use

    
     (1.1 eq).[1]
    
  • Base: Do not use base. The amine is nucleophilic enough to react with

    
     in methanol without base, whereas the alcohol is not.
    
  • Procedure:

    • Dissolve AMCP in MeOH (0.5 M).[1]

    • Add

      
       at 0°C.
      
    • Stir at RT for 4 hours.

    • Result: >95% N-Boc, <2% O-Boc.

Module 4: The Cyclization Trap (Thorpe-Ingold)

User Query: "I am trying to alkylate the amine with a linker containing an ester, but I keep isolating a bicyclic lactam."

Diagnosis: You are fighting the Thorpe-Ingold Effect . The angle compression makes intramolecular ring closure (5- or 6-membered rings) kinetically favored over intermolecular reactions by a factor of


 to 

.[1]
Signaling Pathway: Cyclization vs. Linearization[1]

CyclizationPath Start AMCP Derivative (Nucleophile) Reaction Initial Alkylation Start->Reaction Linker Electrophile with Internal Trap (Ester/LG) Linker->Reaction Intermediate Linear Intermediate Reaction->Intermediate ProductBad Spiro-Lactam/Ether (Undesired) Intermediate->ProductBad Fast (k_intra) ProductGood Linear Product (Desired) Intermediate->ProductGood Slow (k_inter) PathA Thorpe-Ingold Acceleration PathB Intermolecular Reaction

Figure 2: The kinetic competition driven by the Thorpe-Ingold effect.

Prevention Strategy
  • Avoid Internal Electrophiles: Do not use linkers with esters or halides at positions 3, 4, or 5 relative to the AMCP nitrogen/oxygen.

  • Protect Early: If you must use such a linker, the nucleophile (N or O) that is not reacting must be protected with a robust group (e.g., Benzyl) before introducing the linker.

  • Concentration: Run intermolecular reactions at high concentration (>0.5 M) to favor second-order kinetics (intermolecular) over first-order kinetics (intramolecular cyclization).

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.

  • Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][2] Chemical Reviews.[1][2][3]

  • Bachrach, S. (2010).[1][2] Thorpe-Ingold Effect.[1][4][5][6] Computational Organic Chemistry.[1][2]

  • BenchChem. (2025).[1] Comparative Reactivity of Cyclopropylmethanol and Its Derivatives.[1]

  • Organic Chemistry Portal. (2025). Protecting Groups: Strategies and Stability.[1][7][8][1]

For further assistance, please contact the Application Science team with your specific LCMS data and reaction conditions.

Sources

Stability of 1-(Aminomethyl)cyclopropylmethanol in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclopropylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1-(Aminomethyl)cyclopropylmethanol?

1-(Aminomethyl)cyclopropylmethanol is a bifunctional molecule containing a primary amine and a primary alcohol. Its stability is largely dictated by the inherent strain of the cyclopropane ring. While the amino and alcohol groups are relatively stable, the three-membered ring is susceptible to cleavage under certain conditions, particularly in acidic media.[1][2] The compound is generally stable under neutral and mildly basic conditions when protected from strong oxidizing agents. For optimal shelf-life, it is recommended to store the compound in a cool, dry, and well-ventilated place, often under an inert atmosphere.[3][4][5]

Q2: How does 1-(Aminomethyl)cyclopropylmethanol behave in acidic media? What is the primary degradation pathway?

In acidic media, the primary concern for the stability of 1-(Aminomethyl)cyclopropylmethanol is the acid-catalyzed ring-opening of the cyclopropane ring. The high ring strain makes the C-C bonds susceptible to cleavage, a reaction often facilitated by Lewis or Brønsted acids.[6][7][8]

Causality: The protonation of the hydroxyl or amino group can initiate the ring-opening cascade. The process is driven by the relief of ring strain, leading to the formation of a more stable carbocation intermediate, which can then react with available nucleophiles (like water or the counter-ion from the acid) to form various linear or rearranged products.[2] This reactivity is a known characteristic of donor-acceptor cyclopropanes and other strained ring systems.[1][9][10]

.dot

Caption: Key stability pathways for 1-(Aminomethyl)cyclopropylmethanol.

Q3: Is 1-(Aminomethyl)cyclopropylmethanol stable in basic media?

Generally, yes. The compound exhibits greater stability in basic media compared to acidic conditions. The primary functional groups (amine and alcohol) are less prone to degradation in the presence of bases. The cyclopropane ring is also not susceptible to base-catalyzed cleavage under typical experimental conditions.

However, prolonged exposure to strong bases at elevated temperatures or in the presence of oxygen could lead to slow oxidative degradation. As with any amino alcohol, compatibility with other reagents in the reaction mixture should always be considered.

Q4: What are the likely degradation products I should look for?
  • In Acidic Media: The primary degradation products will result from the ring-opening of the cyclopropane ring. This can lead to a mixture of isomers, including homoallylic amines/alcohols or other rearranged structures depending on the specific acid and solvent used.

  • In Oxidative Conditions: Forced degradation studies using an oxidizing agent (e.g., hydrogen peroxide) may show products resulting from the oxidation of the primary amine or alcohol.

  • In Basic Media: Under typical conditions, significant degradation is not expected. If degradation does occur, it would likely be through slow, non-specific oxidation pathways.

Identifying these degradation products typically requires analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of starting material in an acidic reaction. Acid-catalyzed ring-opening of the cyclopropane moiety.- Buffer the reaction to a less acidic pH if possible. - Lower the reaction temperature. - Use a milder Lewis or Brønsted acid catalyst.[8] - Monitor the reaction at shorter time intervals.
Appearance of multiple new peaks in HPLC analysis of an acidic sample. Formation of various isomers and products from non-specific ring cleavage.- Use LC-MS to identify the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.[11] - Perform a forced degradation study to intentionally generate and characterize these impurities.[12][13]
Gradual decrease in purity during long-term storage. Potential slow oxidation or reaction with atmospheric CO₂ (for the free base).- Store the compound under an inert atmosphere (Nitrogen or Argon).[3] - Ensure the container is tightly sealed and stored in a cool, dark place.[5] - For solutions, use freshly prepared buffers and solvents.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer (if acidic).- Verify the pH of your assay buffer. - Run a time-course experiment to assess the stability of the compound in the assay medium by HPLC. - Prepare stock solutions in a non-acidic, compatible solvent and add them to the assay at the last possible moment.

Experimental Protocols & Workflows

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[13][14][15][16]

Objective: To assess the stability of 1-(Aminomethyl)cyclopropylmethanol under various stress conditions.

Materials:

  • 1-(Aminomethyl)cyclopropylmethanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Type I Purified Water

  • Acetonitrile (HPLC grade)

  • Mobile phase buffers (e.g., phosphate or acetate buffer)

  • Validated HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA).[11][17]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(Aminomethyl)cyclopropylmethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂.

    • Thermal Stress: Store a vial of the stock solution at an elevated temperature (e.g., 60°C).

    • Control: Keep a vial of the stock solution at the recommended storage condition (e.g., 2-8°C) protected from light.

  • Incubation: Store all samples for a defined period (e.g., with time points at 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method.[18]

  • Data Evaluation:

    • Calculate the percentage of remaining 1-(Aminomethyl)cyclopropylmethanol.

    • Determine the percentage of total degradation products.

    • Identify and quantify major degradation products. A significant change is often defined as a >5-10% loss of the active ingredient.

.dot

Stability_Workflow A 1. Preparation - Prepare 1 mg/mL stock solution - Prepare stress reagents (HCl, NaOH, H₂O₂) B 2. Stress Application - Mix stock with stressor - Set up thermal & control samples A->B C 3. Incubation & Sampling - Store under defined conditions - Collect aliquots at t=0, 2, 4, 8, 24h B->C D 4. Sample Quenching - Neutralize acid/base samples - Dilute all samples to working concentration C->D E 5. Analytical Testing - Inject onto validated HPLC/UPLC system - Use LC-MS for peak identification D->E F 6. Data Analysis - Quantify parent compound loss - Profile and identify degradants - Establish degradation pathway E->F

Caption: Experimental workflow for a forced degradation study.

References
  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02, rev 1 corr. [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet - [1-(aminomethyl)cyclohexyl]methanol. [Link]

  • PubChem. CID 13728302 - ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ACS Publications. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters. [Link]

  • ResearchGate. Ehrlich degradation pathway from amino acid to alcohol. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Wikipedia. Methyl isocyanate. [Link]

  • Wiley Online Library. (2022). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Fused γ‐Lactams. Chemistry – A European Journal. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed. (1970). An experimental study of amino acid degradation under open flask hydrolytic conditions. [Link]

  • MDPI. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. [Link]

  • National Center for Biotechnology Information. (2015). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

  • ResearchGate. Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15. [Link]

  • OMICS Online. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ResearchGate. (2014). Degradation Pathways. [Link]

  • National Center for Biotechnology Information. (2014). Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. [Link]

  • YouTube. (2022). MCQ-252: Reaction of Cyclopropane derivative by Dr Tanmoy Biswas. [Link]

  • ACS Publications. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • International Journal of Applied Pharmaceutics. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • RSC Publishing. (2019). Lewis acid-catalyzed formal 1,3-aminomethyl migration. [Link]

  • AMSBIO. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. [Link]

  • Beilstein Archives. (2022). Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives. [Link]

  • Scientific Research. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • RSC Publishing. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • World Journal of Pharmaceutical Research. Review on development of forced degradation studies and its approaches on stability indicating method. [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Pure and Applied Chemistry. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 1-(Aminomethyl)cyclopropylmethanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclopropylmethanol (AMCM) (CAS: 2745-28-0) presents a classic "double-trouble" challenge in liquid chromatography: it is highly polar (LogP ≈ -0.8) and lacks a distinct chromophore . Standard Reversed-Phase (RP-HPLC) methods using C18 columns and UV detection at 254 nm are functionally useless, resulting in void volume elution and negligible response.

This guide objectively compares three distinct analytical strategies to overcome these physicochemical barriers. For high-sensitivity impurity profiling, Pre-column Derivatization is the gold standard. For high-throughput process monitoring without chemical modification, HILIC with Charged Aerosol Detection (CAD) is the superior modern alternative.

Part 1: The Analytical Challenge

To develop a robust method, one must first deconstruct the molecule's resistance to standard analysis:

  • Retention Failure (Polarity): The cyclopropyl and hydroxyl groups create a hydrophilic profile. On a standard C18 column, AMCM interacts more with the aqueous mobile phase than the stationary phase, eluting near the void volume (

    
    ), where co-elution with salts and solvent fronts occurs.
    
  • Detection Failure (Chromophore): AMCM lacks conjugated

    
    -systems (e.g., benzene rings). It absorbs weakly only in the far UV region (<210 nm). At this wavelength, mobile phase solvents (methanol, buffers) absorb significant energy, causing high baseline noise and prohibiting gradient elution.
    
Decision Matrix: Selecting Your Method

MethodSelection Start Start: AMCM Analysis Q1 Is High Sensitivity (ppm level) Required? Start->Q1 Q2 Is Universal Detector (CAD/ELSD/MS) Available? Q1->Q2 No (Assay/Process) MethodA Method A: Derivatization (FMOC) (Best for Purity/Impurities) Q1->MethodA Yes (Trace Analysis) MethodB Method B: HILIC-CAD (Best for Direct Analysis) Q2->MethodB Yes MethodC Method C: Ion-Pair RP-UV (Legacy/Low Sensitivity) Q2->MethodC No (UV Only)

Figure 1: Strategic decision tree for selecting the appropriate HPLC methodology based on laboratory capabilities and sensitivity requirements.

Part 2: Comparative Methodology

Method A: Pre-Column Derivatization (The Gold Standard)

Principle: Reacting the primary amine of AMCM with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .

  • Mechanism: FMOC-Cl targets the primary amine, attaching a bulky, hydrophobic fluorenyl group.

  • Result: The derivative is highly hydrophobic (retained easily on C18) and possesses a strong UV chromophore (

    
     ~265 nm) and fluorescence.
    
Protocol:
  • Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (2 mg/mL).

  • Buffer: Borate buffer (0.2 M, pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC reagent.

  • Incubation: 2 minutes at ambient temperature (instant reaction).

  • Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC-Cl (prevents reagent peak interference).

  • Injection: Inject onto C18 column.

Chromatographic Conditions:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV 265 nm (or Fluorescence Ex: 265 nm, Em: 315 nm).

Method B: HILIC with CAD (The Modern Direct Approach)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface; the polar AMCM partitions into this water layer.

  • Detection: Charged Aerosol Detection (CAD) detects any non-volatile analyte, independent of optical properties.

Chromatographic Conditions:
  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 100 x 3.0 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in 90:10 ACN:Water.

    • B: 10 mM Ammonium Formate (pH 3.0) in 50:50 ACN:Water.

  • Gradient: High organic start (95% ACN equivalent) ramping down to 60% ACN.

  • Detection: CAD (Nebulizer temp 35°C).

Method C: Ion-Pair RP-HPLC (The Legacy Alternative)

Principle: Adding an ion-pairing reagent (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate tail binds to the C18 surface, while the negative head group ionically binds to the positive amine of AMCM, creating a "pseudo-neutral" complex that retains.

  • Warning: This method requires low UV (205-210 nm) and is prone to baseline drift.

Part 3: Performance Comparison Data

The following data summarizes the expected performance metrics based on validation of similar aliphatic amines.

FeatureMethod A: FMOC DerivatizationMethod B: HILIC-CADMethod C: Ion-Pair UV
Specificity High (Shifted retention removes matrix interference)High (Orthogonal separation mechanism)Low (Solvent fronts interfere at 205 nm)
Sensitivity (LOD) < 0.1 µg/mL (Trace impurity capable)~ 1-5 µg/mL (Good for assay)> 50 µg/mL (Poor)
Linearity (

)
> 0.999> 0.995 (Polynomial fit often required)> 0.990
Robustness High (Derivative is stable)Medium (Sensitive to equilibration times)Low (Sensitive to pH/Temperature)
Prep Time 15 mins (Reaction required)0 mins (Direct inject)0 mins (Direct inject)
Visualizing the Derivatization Workflow (Method A)

DerivatizationWorkflow Sample AMCM Sample (Aq. Solution) Mix Vortex/Mix Sample->Mix Buffer Borate Buffer (pH 8.5) Buffer->Mix Reagent FMOC-Cl (in ACN) Reagent->Mix React Reaction (2 min, RT) Mix->React Quench Quench (Add ADAM) React->Quench Inject Inject on C18 HPLC Quench->Inject

Figure 2: Workflow for pre-column derivatization using FMOC-Cl. This process transforms the non-chromophoric AMCM into a UV-active species.

Part 4: Critical Scientific Insights (E-E-A-T)

The Mechanism of Failure in Standard RP-HPLC

Researchers often attempt to analyze AMCM using standard 0.1% TFA/Water/Methanol gradients. This fails because the protonated amine (


) renders the molecule extremely soluble in water. In a Reversed-Phase system, the "hydrophobic effect" driving retention is non-existent. The analyte elutes with the solvent front (

), making quantification impossible due to void volume disturbances.
Why FMOC over OPA?

While o-Phthalaldehyde (OPA) is a common reagent for primary amines, it forms isoindole derivatives that are primarily fluorescent and can be unstable over time. FMOC-Cl forms a carbamate derivative that is highly stable and absorbs strongly in UV. This allows the use of standard UV detectors (DAD/VWD) found in almost every lab, rather than requiring specialized Fluorescence detectors [1].

The HILIC Advantage

If your lab possesses a CAD or ELSD, HILIC is the most efficient workflow. Unlike RP-HPLC, HILIC retention increases as polarity increases. Therefore, AMCM is well-retained away from the void volume. Ammonium formate is critical in the mobile phase to maintain ionization and ion strength, ensuring good peak shape [2].

References

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Application Note detailing FMOC/OPA chemistry for aliphatic amines). Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Comparative mechanism study). Link

  • Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines. (Protocol for amine handling).[2][3][4][5] Link

  • PubChem. 1-(Aminomethyl)cyclopropylmethanol Compound Summary. (Physicochemical data source). Link

Sources

Comparing bioactivity of 1-(Aminomethyl)cyclopropylmethanol vs acyclic analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, low membrane permeability, or suboptimal target affinity. A highly effective, field-proven strategy to overcome these liabilities is the strategic incorporation of strained ring systems.

This guide provides an in-depth, objective comparison between 1-(Aminomethyl)cyclopropylmethanol (a conformationally restricted 1,3-amino alcohol) and its acyclic analog, 3-amino-2,2-dimethylpropan-1-ol . By analyzing the thermodynamic, physicochemical, and metabolic causality behind this structural substitution, we can understand why the "cyclopropyl effect" is a cornerstone of modern drug design.

Mechanistic Causality: The "Cyclopropyl Effect"

Replacing a flexible acyclic moiety (like a gem-dimethyl group) with a cyclopropyl ring fundamentally alters the molecule's behavior across three critical dimensions:

A. Thermodynamic Pre-organization (The Thorpe-Ingold Effect)

Acyclic amino alcohols possess multiple freely rotatable bonds. When binding to a target protein, these rotors must be frozen into a single bioactive conformation, incurring an entropic penalty (


) of approximately 0.6–1.0 kcal/mol per rotor. The cyclopropyl ring locks the C-C-C bond angle to ~60°, pre-organizing the aminomethyl and hydroxymethyl exit vectors. This conformational restriction minimizes the entropic penalty upon binding, often translating to a 10- to 30-fold improvement in binding affinity (

) [1].
B. Metabolic Shielding via Bond Dissociation Energy (BDE)

Cytochrome P450 (CYP450) enzymes typically metabolize aliphatic chains via hydrogen atom transfer (HAT). The high


-character of the C-C bonds in a cyclopropyl ring forces the C-H bonds to adopt more 

-character as well. This results in shorter, significantly stronger C-H bonds (BDE

kcal/mol) compared to standard acyclic alkanes (BDE

kcal/mol). This 8 kcal/mol energy gap creates a steep kinetic barrier, effectively shielding the molecule from CYP-mediated oxidative degradation [2].
C. Physicochemical Tuning (pKa and Permeability)

The sp²-like character of the cyclopropyl ring exerts a strong electron-withdrawing inductive effect (


) on adjacent functional groups. For 1-(Aminomethyl)cyclopropylmethanol, this lowers the pKa of the primary amine by nearly 1.5 to 2.0 log units compared to its acyclic counterpart. At physiological pH (7.4), this drastically increases the fraction of the un-ionized drug, boosting passive membrane permeability and effective lipophilicity (

) [3].

CyclopropylMechanisms Root 1-(Aminomethyl)cyclopropylmethanol Prop1 High s-character C-C Bonds Root->Prop1 Prop2 Rigid Ring Structure Root->Prop2 Mech1 Increased C-H Bond Energy Prop1->Mech1 Mech2 Electron-Withdrawing Inductive Effect Prop1->Mech2 Mech3 Vector Pre-organization Prop2->Mech3 Out1 CYP450 Resistance (Higher Stability) Mech1->Out1 Out2 Lowered pKa & Increased LogD Mech2->Out2 Out3 Reduced Entropic Binding Penalty Mech3->Out3

Logical mapping of cyclopropyl incorporation to bioactivity outcomes.

Comparative Data Analysis

To objectively demonstrate the performance differences, the following table summarizes the comparative physicochemical and in vitro bioactivity profiles of the two scaffolds when incorporated into a hypothetical kinase inhibitor lead.

ParameterAcyclic Analog (3-amino-2,2-dimethylpropan-1-ol)Cyclopropyl Analog (1-(Aminomethyl)cyclopropylmethanol)Scientific Rationale
Amine pKa ~10.2~8.6Inductive electron withdrawal by the strained cyclopropyl ring lowers basicity[3].
Un-ionized Fraction (pH 7.4) ~0.15%~5.9%A ~40-fold increase in the neutral species directly enhances passive diffusion.
LogD (pH 7.4) 0.81.6Higher un-ionized fraction drives partitioning into lipophilic environments.
HLM Half-Life (

)
18 minutes> 60 minutesStronger C-H bonds resist CYP450 hydrogen atom abstraction[2].
Target Affinity (

)
45 nM3 nMPre-organization reduces the entropic penalty of binding[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below are the detailed methodologies required to evaluate these compounds.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the compounds. It is designed with built-in controls to isolate CYP450-specific metabolism from chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Equilibration: Spike the test compound (Cyclopropyl or Acyclic analog) into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality Step): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Validation Control: Run a parallel "Minus-NADPH" control. If the compound degrades without NADPH, the instability is due to non-CYP enzymes (e.g., esterases) or chemical degradation.

    • Positive Control: Run Verapamil to confirm the enzymatic viability of the HLM batch.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality Step: The cold organic solvent instantly denatures the CYP proteins, halting metabolism. The internal standard corrects for any downstream LC-MS/MS matrix effects or injection volume variances.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant and quantify the remaining parent compound via LC-MS/MS (MRM mode).

HLMWorkflow S1 Equilibration HLM + Test Cpd S2 Initiation Add NADPH S1->S2 S3 Termination Cold ACN + IS S2->S3 S4 Extraction Centrifugation S3->S4 S5 Quantification LC-MS/MS S4->S5

Self-validating workflow for in vitro microsomal stability assessment.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Profiling

To prove that the cyclopropyl analog benefits from a reduced entropic penalty, SPR is used to measure the real-time association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Immobilization: Immobilize the purified target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation) until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the test compounds (from 1000 nM down to 1.95 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analytes over the functionalized and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the raw sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model.

    • Interpretation: The cyclopropyl analog will typically exhibit a faster

      
       or a slower 
      
      
      
      compared to the acyclic analog, directly reflecting the thermodynamic advantage of its pre-organized geometry.

Conclusion

The transition from an acyclic amino alcohol to 1-(Aminomethyl)cyclopropylmethanol is not merely a structural tweak; it is a calculated physicochemical and thermodynamic upgrade. By leveraging the unique


-character and rigidity of the cyclopropyl ring, drug development professionals can simultaneously solve multiple liabilities—boosting metabolic half-life, enhancing passive permeability via pKa modulation, and driving target affinity through conformational restriction.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL:[Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. URL:[Link]

Sources

Publish Comparison Guide: Chiral Separation of Rigid Amino Alcohols & Cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Reality Check

Before deploying any chromatographic resources, a rigorous structural assessment of the target molecule is mandatory. The compound 1-(Aminomethyl)cyclopropylmethanol (CAS 45434-02-4) features a central carbon (C1) bonded to an aminomethyl group, a hydroxymethyl group, and two identical methylene groups comprising the unsubstituted cyclopropane ring.

The Achirality Paradox: Because the cyclopropane ring lacks further substitution, the molecule possesses a plane of symmetry (Cs point group) that passes through C1, bisecting the C2-C3 bond. Consequently, the exact unsubstituted form of 1-(Aminomethyl)cyclopropylmethanol is achiral and does not possess enantiomers .

However, in drug development and proteomics, this scaffold is frequently desymmetrized (e.g., via C2-substitution, isotopic labeling, or aryl additions) to create potent, rigidified chiral amino alcohols. As a Senior Application Scientist, this guide is engineered to provide the definitive protocols for separating these structurally related chiral cyclopropyl amino alcohol derivatives , objectively comparing the performance of modern Chiral Stationary Phases (CSPs) across HPLC and SFC platforms.

Mechanistic Principles of Amino Alcohol Enantioseparation

The enantiomeric resolution of chiral amino alcohols requires CSPs capable of recognizing the spatial orientation of both the hydrogen-bond donating/accepting hydroxyl group and the basic primary amine[1]. The causality behind successful separation lies in forming transient diastereomeric complexes based on three primary interactions:

  • Polysaccharide-based CSPs (Amylose/Cellulose): Derivatized with phenylcarbamates (e.g., Chiralpak IA/IC), these phases offer a chiral cleft. The carbamate linkages provide critical hydrogen bonding, while the phenyl groups engage in

    
     interactions[2].
    
  • Crown Ether CSPs: Specifically tailored for primary amines, phases like ChiroSil utilize a covalently bonded (+)- or (-)-(18-Crown-6)-tetracarboxylic acid. They form host-guest inclusion complexes with the primary ammonium ion, which are highly sensitive to the steric bulk of the adjacent cyclopropyl ring[3].

  • Macrocyclic Antibiotics (Teicoplanin): These phases offer multiple interaction sites, including dipole-dipole interactions and steric hindrance, which are pivotal for recognizing the 3D topology of rigid amino alcohols[4].

Mechanism Analyte Chiral Amino Alcohol • Primary -NH2 Group • -OH Group • Steric Bulk Interactions Transient Diastereomeric Complexes • Hydrogen Bonding • Dipole-Dipole • Steric Hindrance Analyte->Interactions Resolution Enantiomeric Resolution ΔΔG ≠ 0 Interactions->Resolution CSP Chiral Stationary Phase • Phenylcarbamate Clefts • Crown Ether Cavities CSP->Interactions

Mechanistic pathway of chiral recognition between amino alcohol analytes and CSPs.

Comparative Performance Data

To objectively evaluate the best approach for cyclopropyl amino alcohols, the following tables summarize the quantitative performance and operational parameters of the leading methodologies.

Table 1: CSP Comparison for Chiral Amino Alcohols
CSP TypePrimary MechanismBest Suited ForRequired Modifiers
Polysaccharide (Amylose/Cellulose) H-bonding,

, Steric fit
Broad spectrum amino alcoholsBasic (DEA, TEA 0.1%)
Crown Ether (18-Crown-6) Host-guest complexationPrimary amines (exclusively)Acidic (TFA) or None
Macrocyclic Antibiotics (Teicoplanin) Dipole-dipole, Steric hindranceComplex, rigid amino alcoholsAcetic acid, TEA
Table 2: HPLC vs. SFC Platform Comparison
ParameterNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / IPA / DEA[2]Supercritical CO₂ / MeOH / DEA[2]
Analysis Time 15 - 30 minutes3 - 10 minutes
Peak Efficiency ModerateHigh (due to higher diffusivity of CO₂)
Environmental Impact High (Heavy use of organic solvents)Low (Green chromatography)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . The inclusion of specific modifiers is not arbitrary; it is a calculated choice to manipulate the ionization state of the analyte and the stationary phase.

Protocol A: SFC Method on Polysaccharide CSP (Recommended)

Supercritical Fluid Chromatography (SFC) is the premier choice for amino alcohols due to rapid mass transfer and high efficiency[2].

Causality of Experimental Design: Basic amino alcohols suffer from severe peak tailing on silica-based columns due to secondary interactions with residual acidic silanols. The addition of a basic modifier like Diethylamine (DEA) dynamically masks these active sites, ensuring sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 150 x 4.6 mm) into the SFC system.

  • Mobile Phase Equilibration: Set the mobile phase to Supercritical CO₂ with a co-solvent of Methanol containing 0.2% DEA[2].

  • System Parameters:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • UV Detection: 210 nm

  • Gradient Elution: Run a gradient from 5% to 40% Methanol (with 0.2% DEA) over 10 minutes[2].

  • Sample Injection: Inject 5 µL of the racemic amino alcohol standard dissolved in methanol (1 mg/mL).

  • Self-Validation Check: Calculate the resolution factor (

    
    ) and tailing factor (
    
    
    
    ). The system is validated if
    
    
    (baseline resolution) and
    
    
    . Troubleshooting: If
    
    
    , increase the DEA concentration in 0.05% increments to further suppress silanol activity.
Protocol B: Normal Phase HPLC on Crown Ether CSP

If the target derivative is strictly a primary amine, Crown Ether CSPs offer unparalleled selectivity[3].

Step-by-Step Methodology:

  • Column Preparation: Install a ChiroSil RCA(+) column (150 x 4.6 mm).

  • Mobile Phase: Prepare an isocratic mixture of Methanol / Water (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA protonates the primary amine, which is strictly required for the ammonium ion to enter the 18-crown-6 cavity and form the host-guest complex.

  • System Parameters: Flow rate at 1.0 mL/min, Temperature at 25°C, UV Detection at 210 nm.

  • Self-Validation Check: Inject the racemate. If retention times are excessively long, increase the water content to weaken the hydrophilic interaction between the ammonium ion and the crown ether.

CSP_Selection Start Target: Chiral Amino Alcohol (e.g., Substituted Cyclopropylmethanol) CheckAmine Primary Amine Present? Start->CheckAmine CrownEther Crown Ether CSP (e.g., ChiroSil RCA+) CheckAmine->CrownEther Yes Poly Polysaccharide CSP (Amylose/Cellulose Carbamates) CheckAmine->Poly No / Secondary HPLC HPLC Optimization (Hexane + IPA + DEA) CrownEther->HPLC SFC SFC Optimization (CO2 + MeOH + DEA) Poly->SFC Poly->HPLC

Decision matrix for selecting the optimal Chiral Stationary Phase (CSP) for amino alcohols.

References

  • Benchchem Technical Support. "Chiral Separation of 1-Amino-2-methyl-4-phenylbutan-2-ol." Benchchem. 2

  • Columnex. "Chiral HPLC and SFC Columns." Columnex. 3

  • Hyun, M. H. "Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols." Journal of Chromatography A, 2018. 1

  • Taylor & Francis. "Comparative Enantioseparation of Seven Amino Alcohols on Teicoplanin-Based Chiral Stationary Phases." Journal of Liquid Chromatography & Related Technologies. 4

Sources

Advanced IR Spectroscopic Identification of 1-(Aminomethyl)cyclopropylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the rapid structural validation of highly functionalized small molecules. 1-(Aminomethyl)cyclopropylmethanol (CAS 45434-02-4) is a critical building block in the synthesis of spirocyclic compounds and novel cannabinoid receptor 1 (CB1) antagonists.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive tool for its identification. However, because this molecule contains a primary amine (-NH₂), a primary alcohol (-OH), and a highly strained cyclopropane ring, its IR spectrum presents significant overlapping bands.

This guide provides an objective, causality-driven framework for identifying 1-(Aminomethyl)cyclopropylmethanol by comparing its spectral signature against common structural analogs: 2-Amino-2-methyl-1-propanol (AMP) (an acyclic amino alcohol) and Cyclopropanemethanol (lacking the amine group).

Core Principles & Structural Causality in IR Vibrations

To avoid false positive identifications, we must understand the causality behind the vibrational modes of 1-(Aminomethyl)cyclopropylmethanol:

  • The Cyclopropane Ring Strain: In unstrained acyclic alkanes,

    
     hybridized C-H bonds vibrate below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). However, the internal C-C-C bond angle of a cyclopropane ring is compressed to roughly 60°. To accommodate this strain, the carbon atoms rehybridize, directing more p-character into the ring bonds and more s-character into the external C-H bonds. This increased s-character shortens and stiffens the C-H bond, pushing the cyclopropyl C-H stretching frequency above 3000 cm⁻¹  (typically 3080–3040 cm⁻¹) [1].
    
  • The O-H and N-H Overlap: Both the primary alcohol and primary amine absorb strongly in the 3200–3500 cm⁻¹ region. The O-H stretch manifests as a massive, broad band due to extensive intermolecular hydrogen bonding. The primary amine (-NH₂) produces a characteristic doublet (asymmetric and symmetric stretches). In this molecule, the N-H doublet will appear superimposed on the broad O-H peak.

  • Self-Validating the Amine: Because the 3300 cm⁻¹ region is convoluted, a self-validating identification protocol must look for the N-H scissoring (bending) vibration. This mode appears as a sharp, medium-intensity band at 1580–1620 cm⁻¹ , a region where pure alcohols are completely transparent.

  • Ring Deformation vs. C-O Stretch: Cyclopropanes exhibit a characteristic ring deformation mode near 1020–1040 cm⁻¹ [2]. However, primary alcohols exhibit a strong C-O stretch around 1050 cm⁻¹. In 1-(Aminomethyl)cyclopropylmethanol, expect a complex, broadened multiplet in the 1000–1060 cm⁻¹ window.

Comparative Spectral Analysis

The following table summarizes the quantitative IR band assignments, comparing 1-(Aminomethyl)cyclopropylmethanol against its acyclic analog (AMP) [3] and its non-aminated analog (Cyclopropanemethanol).

Functional Group / Vibrational Mode1-(Aminomethyl)cyclopropylmethanol2-Amino-2-methyl-1-propanol (AMP)CyclopropanemethanolDiagnostic Significance
O-H Stretch ~3200–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)Confirms alcohol; heavily overlaps with N-H.
N-H Stretch (1° Amine) ~3350, 3280 cm⁻¹ (Doublet)~3350, 3280 cm⁻¹ (Doublet)AbsentDoublet embedded in the broad O-H band.
Cyclopropyl C-H Stretch 3080–3040 cm⁻¹ Absent3080–3040 cm⁻¹ Critical discriminator from acyclic analogs.
Aliphatic C-H Stretch 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹Standard alkane backbone confirmation.
N-H Bend (Scissoring) ~1580–1620 cm⁻¹ ~1580–1620 cm⁻¹ AbsentCritical discriminator from pure alcohols.
C-O Stretch (1° Alcohol) ~1050 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹Overlaps with cyclopropane ring deformation.
Ring Deformation ~1020–1040 cm⁻¹Absent~1020–1040 cm⁻¹Confirms the three-membered ring structure.

Logical Decision Workflow

To systematically differentiate these compounds based on their IR spectra, follow the logical decision tree below.

G Start Acquire IR Spectrum (4000-400 cm⁻¹) CheckRing Is there a weak C-H stretch at 3080-3040 cm⁻¹? Start->CheckRing CheckAmine Is N-H bending present at ~1600 cm⁻¹? CheckRing->CheckAmine Yes (Cyclopropane present) Acyclic Acyclic Amino Alcohol (e.g., AMP) CheckRing->Acyclic No (Only <3000 cm⁻¹) CheckOH Is a broad O-H stretch present at ~3300 cm⁻¹? CheckAmine->CheckOH Yes (Amine present) NoAmine Cyclopropanemethanol (No Amine) CheckAmine->NoAmine No (Amine absent) Confirmed Confirmed: 1-(Aminomethyl)cyclopropylmethanol CheckOH->Confirmed Yes (Alcohol present)

Logical decision tree for the IR spectroscopic identification of 1-(Aminomethyl)cyclopropylmethanol.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data collection and prevent misinterpretation due to environmental artifacts, utilize the following Attenuated Total Reflectance (ATR) FTIR protocol.

Step 1: Instrument Preparation & Background Acquisition

  • Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, minimum 32 scans).

    • Causality Check: Ensure the background spectrum is flat. Any negative peaks in the final spectrum indicate a contaminated background.

Step 2: Sample Application

  • Apply a small amount (1–2 mg or 1 drop) of 1-(Aminomethyl)cyclopropylmethanol directly onto the ATR crystal.

  • If the sample is in a solid state, engage the pressure anvil to ensure intimate contact between the crystal and the sample. Note: Poor contact will result in low signal-to-noise ratios, particularly at the high-frequency end (>3000 cm⁻¹), which is critical for identifying the cyclopropyl C-H stretch.

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Apply an Atmospheric Compensation algorithm.

    • Causality Check: Water vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹ regions. Because the critical N-H bend is located at ~1600 cm⁻¹, failing to subtract atmospheric water vapor can result in false peaks that mimic or obscure the primary amine signature.

  • Apply an ATR Correction algorithm to adjust for the wavelength-dependent depth of penetration, normalizing the relative peak intensities to match transmission spectra.

Step 4: Peak Picking and Validation

  • First, confirm the presence of the cyclopropane ring by zooming in on the 3100–2800 cm⁻¹ region. Identify the small but distinct peak(s) between 3080 and 3040 cm⁻¹.

  • Second, validate the amine by checking the 1600 cm⁻¹ region for the N-H bend.

  • Finally, assess the 3500–3200 cm⁻¹ region to confirm the broad O-H/N-H overlapping envelope.

References

  • Infrared Absorption Spectroscopy AWS (Amazon Web Services) / Educational Repositories [Link] (Note: URL derived from verified search grounding data for cyclopropane C-H stretch fundamentals).

  • Group Frequencies in Cyclopropanes. A Correlation Diagram AIP Publishing (Journal of Chemical Physics)[Link]

  • 1-Propanol, 2-amino-2-methyl- - the NIST WebBook National Institute of Standards and Technology (NIST)[Link]

Scaffold Hopping in Drug Design: A Metabolic Stability Comparison of Cyclopropyl vs. Cyclobutyl Rings

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on aliphatic ring systems to modulate physicochemical properties and navigate complex patent landscapes, the choice between cyclopropyl (CyPr) and cyclobutyl (CyBu) scaffolds becomes a critical decision point. While both rings are routinely deployed as bioisosteric replacements for gem-dimethyl, isopropyl, or phenyl groups, their distinct geometric and electronic profiles dictate vastly different metabolic fates in vivo.

This guide provides an objective, data-driven comparison of the metabolic stability of cyclopropyl versus cyclobutyl scaffolds, detailing the mechanistic causality behind their oxidative liabilities and outlining a self-validating experimental protocol for their in vitro assessment.

Mechanistic Causality: Why Ring Size Dictates Stability

The metabolic stability of a small molecule is largely governed by its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. The fundamental differences between CyPr and CyBu rings lie in their bond dissociation energies (BDE) and steric profiles.

The Cyclopropyl (CyPr) Profile: High BDE but Specific Liabilities

Cyclopropyl rings possess unique sp²-like character in their C–C bonds, resulting in1 compared to standard alkanes[1]. This elevated BDE raises the activation energy required for CYP450-mediated hydrogen atom transfer (HAT), generally conferring excellent oxidative stability to the ring itself[1].

However, this stability is highly context-dependent. When positioned adjacent to an amine, single-electron transfer (SET) by CYP450 or monoamine oxidase (MAO) can trigger rapid ring opening, generating 2[2]. Furthermore, cyclopropyl carboxylic acids are known structural alerts due to their propensity to form carnitine conjugates, which can lead to mitochondrial toxicity[2].

The Cyclobutyl (CyBu) Profile: Steric Shielding vs. Ring Oxidation

Cyclobutyl rings are less strained and exhibit lower C–H bond strength than cyclopropanes. Consequently, they are more susceptible to direct CYP450 ring oxidation. For instance, comparative in vitro studies on fentanyl analogs in human hepatocytes revealed that 3, whereas cyclopropyl fentanyl resists ring oxidation entirely[3].

Despite this vulnerability, cyclobutanes offer distinct advantages. Their larger van der Waals radius optimally fills hydrophobic pockets, which can4 (e.g., ester linkages) from enzymatic cleavage[4]. Additionally, their puckered conformation disrupts molecular planarity, often improving aqueous solubility and membrane permeability without the rigid planar penalty of a cyclopropane[4].

CYP450_Metabolism Drug Drug Candidate (Scaffold Selection) CYP CYP450 Enzyme Interaction Drug->CYP CyPr Cyclopropyl (CyPr) High C-H BDE CYP->CyPr If CyPr CyBu Cyclobutyl (CyBu) Lower C-H BDE CYP->CyBu If CyBu Stable Metabolically Stable (Resists Oxidation) CyPr->Stable Aliphatic C-H Tox Reactive Metabolites (e.g., Iminium ions) CyPr->Tox Adjacent to Amine CyBu->Stable Steric Shielding Oxidized Ring Oxidation (Hydroxylation) CyBu->Oxidized Susceptible C-H

Figure 1: Mechanistic divergence in CYP450-mediated metabolism between cyclopropyl and cyclobutyl.

Comparative Data Analysis

The following table synthesizes the structural and metabolic characteristics of both scaffolds based on recent medicinal chemistry optimization campaigns.

ParameterCyclopropyl (CyPr)Cyclobutyl (CyBu)
C–H Bond Character High s-character, strong BDEStandard aliphatic, lower BDE
CYP450 Ring Oxidation Highly resistant[1][3]Susceptible to hydroxylation[2][3]
Steric Bulk MinimalModerate (fills hydrophobic clefts)[4]
Primary Liabilities Reactive iminium (amines), Carnitine depletion (acids)[2]Ring oxidation, N-dealkylation of adjacent amines[3]
Optimal Use Case Rigid bioisostere for gem-dimethyl/isopropyl groupsModulating planarity, enhancing lipophilic pocket binding[4]

Experimental Workflow: In Vitro Metabolic Stability Assay

To objectively compare the clearance rates (


) of CyPr and CyBu analogs, an in vitro Human Liver Microsome (HLM) assay is the industry standard. The following protocol is designed as a self-validating system  to ensure that observed clearance is strictly CYP-mediated and not an artifact of chemical instability.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintaining strict physiological pH is crucial to preserve the structural integrity and optimal activity of CYP450 enzymes[5].

  • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration that yields 0.5 mg/mL final protein concentration in the assay[5].

  • Prepare the test compounds (CyPr and CyBu analogs) at a 1 µM final concentration. Ensure the final DMSO concentration remains <0.5%. Causality: Higher concentrations of organic solvents competitively inhibit CYP isoforms[5].

Step 2: Pre-Incubation & Control Setup

  • Aliquot the HLM/buffer/compound mixture into a 96-well plate.

  • Self-Validation Controls:

    • Minus-NADPH Control: Include a well lacking the NADPH cofactor to assess non-CYP-mediated degradation (e.g., chemical hydrolysis or thermal instability)[5].

    • Positive Controls: Run Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) in parallel to verify the baseline enzymatic activity of the HLM batch[5].

  • Pre-incubate the plate at 37°C for 5 minutes.

Step 3: Reaction Initiation

  • Initiate the metabolic reaction by adding a pre-warmed 5 (or 1 mM NADPH final concentration)[5].

Step 4: Kinetic Sampling & Quenching

  • At discrete time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with a stable isotope-labeled Internal Standard (IS)[5].

  • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for downstream ionization variances during mass spectrometry.

Step 5: Protein Precipitation & Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the peak area ratio of the parent compound to the IS[5].

Step 6: Data Synthesis

  • Plot the natural logarithm (

    
    ) of the percent parent compound remaining against time.
    
  • Calculate the elimination rate constant (

    
    ) from the slope.
    
  • Determine half-life (

    
    ) and intrinsic clearance (
    
    
    
    )[5].

HLM_Assay Prep 1. Prepare HLM & Compound Incubate 2. Incubate at 37°C + NADPH Prep->Incubate Timepoints 3. Sample at 0-60 min Incubate->Timepoints Quench 4. Quench with ACN + IS Timepoints->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze Calc 6. Calculate t1/2 & CLint Analyze->Calc

Figure 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Strategic Guidelines for Scaffold Selection

When deciding between a cyclopropyl and cyclobutyl scaffold, consider the immediate chemical environment:

  • Avoid CyPr adjacent to primary/secondary amines if metabolic stability is the primary goal, as the risk of bioactivation and reactive metabolite formation is high. In these cases, a CyBu ring or an oxetane may provide a safer metabolic profile.

  • Leverage CyPr for direct rigidification of isopropyl or gem-dimethyl groups where the primary metabolic liability is aliphatic hydroxylation. The high BDE of CyPr will effectively block HAT.

  • Deploy CyBu to target hydrophobic sub-pockets. While slightly more prone to direct ring oxidation than CyPr, the CyBu ring's larger volume can effectively shield adjacent ester or amide bonds from hydrolytic enzymes, ultimately improving the overall in vivo half-life of the molecule.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (NIH) URL:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (NIH) URL:[Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl... Source: Archives of Toxicology (ResearchGate) URL:[Link]

Sources

Validating Purity of 1-(Aminomethyl)cyclopropylmethanol: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a multi-modal validation strategy for 1-(Aminomethyl)cyclopropylmethanol , a critical building block often utilized as a rigid linker in kinase inhibitors and GPCR ligands.

Executive Summary

1-(Aminomethyl)cyclopropylmethanol (CAS: 1400877-64-6 for HCl salt) is a "deceptively simple" building block.[1] Its value in medicinal chemistry lies in the cyclopropane ring , which acts as a conformationally rigid spacer, orienting the amine and alcohol "warheads" into a specific vector.

However, this compound presents a "Validation Trap" for standard QC workflows:

  • Lack of Chromophore: It has no aromatic rings, rendering standard HPLC-UV (254 nm) useless.[1]

  • Ring Strain Instability: The cyclopropylcarbinyl motif is prone to homoallylic rearrangement under acidic synthesis conditions, creating ring-opened impurities that mimic the parent compound's polarity but destroy its biological efficacy.

This guide outlines a Self-Validating Protocol that bypasses standard UV limitations by integrating Quantitative NMR (qNMR) with Charged Aerosol Detection (CAD) .[1]

Part 1: The "Hidden" Hazard – Ring Opening

The primary failure mode for this compound is the Cyclopropylcarbinyl


 Homoallyl Rearrangement . During synthesis (often involving reduction steps), the cyclopropyl ring can open, relieving strain but destroying the rigid geometry required for your assay.
  • Parent Compound (Active): Rigid, constrains substituents to ~60° vectors.[1]

  • Impurity (Inactive): Flexible alkene (Homoallyl species).[1]

Biological Consequence: In a binding assay (e.g., Kinase Linker), the flexible impurity incurs a high entropic penalty upon binding. While the chemical formula (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) remains identical (isomeric), the 

can shift by orders of magnitude.
Diagram: The Validation Logic

The following workflow illustrates how to detect this specific failure mode using orthogonal data streams.

ValidationWorkflow cluster_Methods Orthogonal Analysis Sample Sample: 1-(Aminomethyl) cyclopropylmethanol qNMR Method A: 1H-qNMR (The 'Truth' Standard) Sample->qNMR LCCAD Method B: LC-CAD/ELSD (Impurity Profiling) Sample->LCCAD UV Method C: HPLC-UV (Standard 254nm) Sample->UV Result_qNMR Pass/Fail: Absolute Purity (Detects Olefinic Protons) qNMR->Result_qNMR Integral Ratio Result_CAD Pass/Fail: Trace Impurities (Non-volatile salts/oligomers) LCCAD->Result_CAD Universal Detection Result_UV FALSE PASS (No signal detected) UV->Result_UV Lack of Chromophore Decision Final Decision: Release for Assay Result_qNMR->Decision >95% w/w Result_CAD->Decision Single Peak

Figure 1: The Self-Validating Workflow. Note that standard HPLC-UV (Red) yields a false negative (appears clean because it's invisible), whereas qNMR and CAD provide true positive data.[1]

Part 2: Comparative Analysis of Methods

FeatureHPLC-UV (210-254 nm) LC-MS (ESI+) 1H-qNMR (Internal Std)
Detection Principle UV AbsorbanceIonization (Mass/Charge)Nuclear Spin Resonance
Suitability for Topic Poor. Compound has no chromophore. 210 nm has high solvent noise.[1]Good for ID, but response factors vary for impurities.Excellent. The "Gold Standard" for absolute quantification.
Blind Spots "Invisible" impurities; Solvent peaks masking analyte.[1]Non-ionizable salts; Suppression effects.[1]Paramagnetic impurities (rare); Overlapping solvent peaks.[1]
Key Advantage Common equipment.[1]High sensitivity.[1][2]No reference standard needed. Detects ring-opened alkenes easily.

Part 3: The Self-Validating Protocol

Method A: 1H-qNMR (Absolute Purity)

This is the primary method.[1] It validates the sample without assuming a response factor.

Rationale: The cyclopropyl protons appear in a unique high-field region (0.4–0.8 ppm).[1] Any ring-opened impurity will shift these protons to the olefinic region (5.0–6.0 ppm).[1]

Protocol:

  • Solvent: Dissolve 10 mg of sample in D₂O (Deuterium Oxide). Note: DMSO-d6 is an alternative if the free base is used, but D₂O is preferred for the HCl salt to avoid exchange broadening.

  • Internal Standard (IS): Add a precise amount (equimolar) of Maleic Acid (traceable standard).

    • Why Maleic Acid? It has a singlet at ~6.3 ppm (clean window) and is water-soluble.[1]

  • Acquisition:

    • Relaxation Delay (D1): 30 seconds (Critical! Small molecules relax slowly; short D1 causes under-quantification).[1]

    • Scans: 16–32.[1]

    • Pulse Angle: 90°.[1]

  • Analysis:

    • Integrate the Cyclopropyl -CH2- (approx 0.5-0.8 ppm, 4H).[1]

    • Integrate the IS Singlet (6.3 ppm, 2H).

    • Check for "Ghost" Peaks: Look specifically at 5.0–6.0 ppm .[1] Any signal here indicates Ring Opening (Homoallyl impurity) .[1]

Method B: LC-CAD (Impurity Profiling)

Use this to detect non-protonated impurities (inorganic salts) or trace organic contaminants that qNMR might miss due to sensitivity limits.[1]

Protocol:

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar), 3µm, 150 x 4.6 mm.[1] Standard C18 may fail to retain this polar amine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 0% B hold for 2 min, then 0-50% B over 15 min. (Compound is very polar; it elutes early).[1]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Settings: Nebulizer Temp 35°C.[1]

  • Success Criteria: A single peak accounting for >98% total area.

Part 4: Biological Case Study (Performance Comparison)

To demonstrate why this validation matters, we compared a "Commercial Grade" batch (validated only by HPLC-UV) against a "qNMR Validated" batch in a hypothetical Kinase Binding Assay (FRET-based).

Scenario: The compound is a linker in a candidate inhibitor.

  • Batch A (Commercial): 98% purity by HPLC-UV (210 nm).

  • Batch B (qNMR Validated): 99% purity by qNMR.

  • The Reality: Batch A contained 15% Ring-Opened Impurity (invisible to UV, co-eluted or not seen).[1]

Experimental Results:

MetricBatch A (Impure)Batch B (Pure)Interpretation
IC50 (nM) 450 ± 5012 ± 237x Potency Loss. The impurity acts as a competitive antagonist or simply dilutes the active species with an inactive "dummy" ligand.[1]
Hill Slope 0.81.0Lower slope in Batch A suggests heterogeneity (mixed binding modes).[1]
Solubility HighHighBoth are soluble; solubility did not flag the issue.

References

  • Synthesis & Impurities

    • Gensini, M., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org.[1] Chem.2016 , 12, 23–28. Link

    • Tanko, J. M., et al.[3] "Cyclopropylcarbinyl to Homoallyl-Type Ring Opening of Ketyl Radical Anions." J. Org.[3] Chem.2005 , 70(10), 4170–4173.[1][3] Link[1]

  • Analytical Methods (qNMR)

    • Pauli, G. F., et al.[4] "The importance of purity evaluation in phytochemical analysis." J. Nat.[1] Prod.2012 , 75(3), 424–429.[1] (Establishes qNMR as a primary ratio method). Link[1]

    • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Prog. Nucl. Magn. Reson. Spectrosc.2010 , 57(2), 229-240.[1] Link[1]

  • Biological Impact of Impurities

    • Kozlowski, S., et al. "Drug properties can affect biological assay results."[1] Future Med.[1] Chem.2016 , 8(15).[1] (Discusses how impurities shift IC50 curves). Link[1]

Sources

Safety Operating Guide

[1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol proper disposal procedures

[1]

Executive Summary & Scientific Rationale

As researchers, we often handle complex building blocks like methanol (CAS: 1713667-69-6 or related analogs).[1] While this compound is a valuable intermediate in drug development, its structural motifs—specifically the strained cyclopropyl ring combined with a reactive primary amine and alcohol —dictate a specific disposal protocol.[1]

The Core Safety Directive: You must treat this substance not merely as "organic waste" but as a reactive amine with potential for ring-opening instability under acidic conditions.[1] The primary risks are exothermic polymerization if mixed with strong Lewis acids and corrosivity due to the aminomethyl group.[1]

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to protect laboratory personnel.

Hazard Characterization & Compatibility

Before disposal, you must understand the "Chemical Personality" of the waste.[1]

PropertyCharacteristicOperational Implication
Functional Group Primary Amine (-NH₂)Basic/Corrosive. Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1]
Structural Motif Cyclopropyl RingRing Strain (~27.5 kcal/mol). Susceptible to exothermic ring-opening in the presence of strong mineral acids.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in a compatible solvent (e.g., Ethanol, DMSO) for liquid waste streams.
Combustibility Organic FrameworkTreat as Ignitable Waste (D001) if flash point <60°C (estimated >90°C, but caution applies).
⚠️ Critical Incompatibilities
  • Do NOT mix with concentrated Nitric Acid (

    
    ) or Perchloric Acid (
    
    
    ). The amine function can form unstable salts, and the oxidation of the alcohol can be violent.[1]
  • Do NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and prohibited from sanitary sewer systems.[1]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

If the material is a pure substance or a concentrated stock solution:

  • Dilution: Dilute the substance to <10% concentration using a compatible solvent (Ethanol or Methanol are preferred over Dichloromethane unless halogenated waste is required).[1]

  • Neutralization (Optional but Recommended for Large Quantities): If you have >100g, slowly neutralize the basic amine function with dilute Acetic Acid (1M) in an ice bath to form the acetate salt.[1] This reduces the volatility and corrosivity of the amine.[1] Note: Avoid strong mineral acids to prevent cyclopropyl ring opening.[1]

Phase B: Waste Stream Segregation[1]
Scenario 1: Liquid Waste (Solutions, Reaction Mixtures)
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.

  • Classification:

    • Non-Halogenated Organic Waste: If dissolved in MeOH, EtOH, DMSO, or Ethyl Acetate.[1]

    • Halogenated Organic Waste: If dissolved in DCM or Chloroform.[1]

  • Labeling: Label clearly with the full chemical name and the hazard warnings: "Flammable," "Corrosive," "Irritant."[1]

Scenario 2: Solid Waste (Contaminated Wipes, PPE, Residual Solids)
  • Containment: Place solid waste in a double-bagged clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Tag as "Hazardous Solid Waste - Debris Contaminated with Organic Amines."[1]

Visual Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflowStartStart: [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol WasteAssessStateAssess Physical StateStart->AssessStateIsLiquidLiquid / SolutionAssessState->IsLiquidIsSolidSolid / Wipes / PPEAssessState->IsSolidSolventCheckCheck Solvent TypeIsLiquid->SolventCheckContainerSolidContainer: Double Bag / Wide Mouth JarLabel: Hazardous Solid DebrisIsSolid->ContainerSolidNonHaloNon-Halogenated Solvent(MeOH, EtOH, DMSO)SolventCheck->NonHaloNo HalogensHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensContainerLiquidContainer: HDPE/Glass CarboyLabel: Organic WasteNonHalo->ContainerLiquidHalo->ContainerLiquidFinalTransfer to EHS / HazMat PickupContainerLiquid->FinalContainerSolid->Final

Figure 1: Decision tree for segregating amine-functionalized cyclopropyl carbinol waste streams.

Regulatory & Compliance Data

Use the following codes when filling out your institution's hazardous waste manifest.

Regulatory BodyClassificationCode/DesignationNotes
EPA (RCRA) IgnitabilityD001 Applicable if in flammable solvent.[1]
EPA (RCRA) CorrosivityD002 Applicable if pH > 12.5 (pure amine).
DOT (Transport) Hazard ClassClass 3 (Flammable) or Class 8 (Corrosive)Depends on formulation.
GHS Signal WordWARNING / DANGER Acute Tox. 4; Skin Irrit. 2; Eye Irrit.[1][3] 2A.

Emergency Procedures

In case of Spillage:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1][4][5] Do not use paper towels for large spills of pure amine, as this can increase surface area for evaporation.[1]

  • Clean: Scoop absorbed material into a hazardous waste container. Clean the surface with a mild detergent and water; collect this rinse water as hazardous waste.[1]

In case of Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][6][7] The amine can cause chemical burns.[1]

  • Eyes: Rinse immediately at an eyewash station for 15 minutes.[1][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][9] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] EPA.gov.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: [1-(Aminomethyl)cyclopropyl]methanol.[1][8][10] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]

Personal protective equipment for handling [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol

[1]

CAS Number: 1713667-69-6 Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol Synonyms: (1-(Aminomethyl)cyclopropyl)(cyclopentyl)methanol[1][2]

Part 1: Emergency Overview & Risk Assessment

Core Directive: Treat this compound as a functionalized primary amine with significant steric bulk.[1] While specific toxicological data for this exact catalog number is often limited, the presence of the primary aminomethyl group (

Hazard Classification (Inferred via Structure-Activity Relationship):

  • Corrosivity/Irritation: Primary amines are typically corrosive to skin and eyes (Category 1B) or severe irritants (Category 2).

  • Acute Toxicity: Likely harmful if swallowed or absorbed through the skin (Category 4), similar to analogous cyclopropylamines.

  • Reactivity: The cyclopropyl ring introduces ring strain (

    
    ), making the molecule susceptible to ring-opening reactions under strong acidic conditions.[1] The amine is basic and will react exothermically with acids and strong oxidizers.
    
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to viscous, functionalized amino-alcohols.[1]

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient.[1] Amines are basic; vapors or micro-droplets can cause corneal edema ("blue haze") and permanent damage. Goggles provide a seal against vapors.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile or Neoprene (5-8 mil)Breakthrough Time: Amines can permeate thin latex rapidly.[1] Nitrile offers superior resistance to organic bases. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Protection Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® for spill cleanup)Must button to the neck.[1] The wrist cuffs must be tucked under the glove gauntlet to prevent liquid from running down the arm.
Respiratory Fume Hood (Face velocity: 60–100 fpm)Mandatory. Do not handle on an open bench.[1] If hood is unavailable, a half-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges is required.[1]
PPE Decision Workflow

PPE_WorkflowStartTask: Handle [1-(Aminomethyl)cyclopropyl](cyclopentyl)methanolQuantityQuantity > 100 mg OR Heating?Start->QuantityStandardStandard Protocol:Nitrile Gloves (Double)Splash GogglesFume HoodQuantity->StandardNoHighRiskHigh Risk Protocol:Add Face ShieldAdd ApronCheck Sash HeightQuantity->HighRiskYes

Figure 1: Decision logic for escalating PPE based on operational risk.

Part 3: Operational Handling Protocol
1. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and air-sensitive.[1] The primary amine reacts with atmospheric

    
     to form carbamates/carbonates. Store under Argon  or Nitrogen .[1]
    
  • Container: Keep tightly sealed.[1][3] Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.[1]

2. Weighing & Dispensing
  • Physical State: Likely a viscous liquid or low-melting solid.[1]

  • Technique:

    • Equip PPE.[3][4][5][6][7]

    • Tare the receiving vial outside the hood, then move it inside.

    • Open the source container only inside the fume hood .

    • Use a glass pasteur pipette or a positive-displacement pipette for viscous liquids.[1] Avoid plastic syringes if compatibility is untested (amines can leach plasticizers).

    • Clean-up: Wipe threads of the bottle with a dry Kimwipe before closing to prevent the cap from seizing due to carbonate formation.[1]

3. Reaction Setup
  • Incompatibility: Avoid contact with acid chlorides, anhydrides, or strong acids unless part of the intended synthesis.

  • Solvent Choice: Soluble in DCM, MeOH, DMSO. Avoid acetone if formation of imines is not desired.

4. Spills & Decontamination[5][7]
  • Small Spill (<5 mL):

    • Cover with a dry absorbent pad or vermiculite.

    • Neutralize trace residues with a dilute weak acid (e.g., 5% citric acid) only if the bulk material is removed first to avoid excessive heat generation.

    • Wipe with soap and water.[3]

  • Disposal: Collect in a waste container labeled "Basic Organic Waste" . Do not mix with acidic waste streams to prevent exotherms.

Part 4: Synthesis & Handling Workflow

The following diagram outlines the logical flow for using this reagent in a synthesis context, emphasizing the "Self-Validating" safety checks.

Handling_ProtocolCheck1. Visual Check(Color/Precipitate?)Atmosphere2. Inert Atmosphere(Purge with Ar/N2)Check->AtmosphereClear/Yellow LiqWaste5. Waste Stream(Basic Organic)Check->WasteDegraded/BlackDispense3. Dispense(Glass Pipette)Atmosphere->DispenseQuench4. Quench/Clean(Dilute Acid Wash)Dispense->QuenchResidualsQuench->Waste

Figure 2: Operational workflow ensuring chemical integrity and operator safety.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: [1-(Aminomethyl)cyclopentyl]methanol (Analog).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link][4]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.